Polyglyceryl-2 caprate
Description
Properties
CAS No. |
156153-06-9 |
|---|---|
Molecular Formula |
C16H32O6 |
Molecular Weight |
320.42 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3 |
InChI Key |
CFTCNYXCIMEQQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Appearance |
Solid powder |
Other CAS No. |
156153-06-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Polyglyceryl-2 caprate; PGLCP 102KC; Capric acid, monoester with diglycerol; Cremercoor PG2 C10; Diglyceryl monocaprate; Dermosoft dgmc; Diglyceryl monocaprate; Polyglyceryl-2 caprate; Sunsoft Q-10D; UNII-JX7WXJ41DH. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Polyglyceryl-2 Caprate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Polyglyceryl-2 Caprate, a synthetic compound of interest in various scientific and industrial applications, including cosmetics and potentially drug delivery systems. This document details its chemical and physical properties, synthesis, and key functionalities, presented in a manner suitable for technical professionals.
Core Chemical and Physical Properties
This compound is a non-ionic surfactant and emulsifier. It is synthesized from vegetable-derived raw materials, making it a biodegradable and toxicologically safe compound.[1] It is the monoester of capric acid with diglycerol (B53887).[1] Its structure, which combines a hydrophilic polyglycerol head with a lipophilic fatty acid tail, allows it to effectively reduce the interfacial tension between oil and water phases, making it an excellent emulsifier for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[2][3]
The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and physical constants.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₂O₆ | [2][3][4][5][6] |
| Molecular Weight | 320.42 g/mol | [3][4][5][6][7] |
| IUPAC Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | [3][4][7] |
| CAS Number | 156153-06-9 | [1][2][3][5] |
| Appearance | Clear to yellowish liquid or waxy solid | [2] |
| Boiling Point | 473.57 °C at 760 mmHg | [5] |
| Density | 1.083 g/cm³ | [5] |
| Refractive Index | 1.481 | [5] |
| Solubility | Soluble in DMSO; Dispersible in oil and water | [3][8] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of capric acid (also known as decanoic acid) with diglycerol.[3] Diglycerol is a polyol consisting of two glycerol (B35011) units linked by an ether bond.
While specific reaction conditions can be optimized, the following outlines a general protocol for the synthesis of this compound.
-
Preparation of Reactants : Diglycerol and capric acid are prepared in the desired molar ratios. The stoichiometry is controlled to favor the formation of the monoester.
-
Esterification Reaction : The reactants are heated together in a reaction vessel. This process is typically conducted under controlled temperature and pressure to facilitate the reaction.[2] A catalyst, either acidic or enzymatic (e.g., lipase), is often employed to increase the reaction rate and yield.[3] During the reaction, hydroxyl groups from the diglycerol attack the carboxyl group of capric acid, forming an ester bond and releasing water as a byproduct.[3]
-
Purification : Upon completion of the reaction, the mixture contains this compound, unreacted starting materials, and byproducts. The product is purified through methods such as distillation or filtration to remove these impurities and isolate the final compound for use.[3]
The following diagram illustrates the key steps in the synthesis of this compound via esterification.
Key Applications and Functional Insights
This compound is a multifunctional ingredient with several properties relevant to research and development.
-
Emulsification : Its primary function is to stabilize emulsions, which is critical in the formulation of creams, lotions, and other delivery systems where immiscible liquids must be combined into a homogenous product.[2][3]
-
Skin Conditioning : It acts as a skin conditioning agent, enhancing hydration and providing a smooth feel without greasiness.[2]
-
Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, particularly against gram-positive bacteria.[1][3][8] This makes it a functional ingredient in formulations where microbial growth is a concern and has potential applications in developing self-preserving formulations or topical products with deodorizing effects.[1][8]
Given its safety profile, biodegradability, and versatile physicochemical properties, this compound is a compound with significant potential beyond cosmetics, including in specialized emulsions for pharmaceutical and drug delivery applications.
References
- 1. medkoo.com [medkoo.com]
- 2. specialchem.com [specialchem.com]
- 3. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 4. This compound | C16H32O6 | CID 9905161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 156153-06-9 [chemnet.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | 156153-06-9 | Benchchem [benchchem.com]
- 8. newdirections.com.au [newdirections.com.au]
In-Depth Technical Guide: Polyglyceryl-2 Caprate's Hydrophilic-Lipophilic Balance (HLB) and its Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic-lipophilic balance (HLB) of Polyglyceryl-2 Caprate, a non-ionic surfactant increasingly utilized in the pharmaceutical sciences. The document details the experimental determination of its HLB value, its synthesis, and its application in advanced drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), with a focus on enhancing the bioavailability of poorly soluble drugs.
Physicochemical Properties of this compound
This compound is the ester of capric acid and diglycerin.[1] It is a multifunctional excipient known for its emulsifying, solubilizing, and skin-conditioning properties.[2][3] Its characteristics make it a valuable component in a variety of formulations, from topical creams to oral drug delivery systems.
| Property | Value | Reference |
| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | - |
| INCI Name | This compound | [2] |
| CAS Number | 156153-06-9 | [3] |
| Molecular Formula | C16H32O6 | [4] |
| Molecular Weight | 320.42 g/mol | [4] |
| Appearance | Clear to yellowish liquid or waxy solid | [2] |
| Solubility | Soluble in DMSO | [4] |
Hydrophilic-Lipophilic Balance (HLB) Value
The HLB value is a critical parameter for the selection of surfactants in formulation development, as it indicates the balance between the hydrophilic and lipophilic portions of the molecule. This balance governs the surfactant's ability to stabilize emulsions. Surfactants with lower HLB values are more lipophilic and favor the formation of water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and are suitable for oil-in-water (O/W) emulsions.
This compound has an HLB value in the range of 8-10, classifying it as a moderate to high HLB emulsifier suitable for O/W emulsions.[4][5] One source indicates a specific saponification value of 138 for a product synthesized from a 1:1 molar ratio of diglycerol (B53887) and capric acid.[4] The acid value of capric acid is in the range of 321-330 mg KOH/g.[6]
| Parameter | Value | Reference |
| HLB Value Range | 8 - 10 | [4][5] |
| Saponification Value | 138 mg KOH/g | [4] |
| Acid Value of Capric Acid | 321 - 330 mg KOH/g | [6] |
Experimental Determination of HLB Value by Saponification
The HLB value of polyhydric alcohol fatty acid esters like this compound can be determined experimentally using the saponification method. The calculation is based on the following formula:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification value of the ester.
-
A is the acid value of the fatty acid (capric acid in this case).
Experimental Protocol:
Objective: To determine the HLB value of this compound through the determination of its saponification value and the acid value of capric acid.
Materials:
-
This compound
-
Capric Acid
-
0.5 N Alcoholic Potassium Hydroxide (KOH)
-
0.5 N Hydrochloric Acid (HCl)
-
Phenolphthalein (B1677637) indicator
-
Ether
-
Reflux condenser
-
Burette
-
Pipette
-
Conical flasks
-
Heating mantle or water bath
Procedure:
Part I: Determination of Saponification Value (S)
-
Accurately weigh approximately 1 gram of this compound and transfer it to a round-bottom flask.
-
Add 30 mL of 0.5 N alcoholic KOH solution to the flask.
-
Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 1 hour.
-
Prepare a blank by refluxing 30 mL of 0.5 N alcoholic KOH solution under the same conditions without the sample.
-
After cooling to room temperature, titrate both the sample and the blank with standardized 0.5 N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.
-
Calculate the saponification value (S) using the following formula:
-
S = [(B - T) * N * 56.1] / W
-
Where:
-
B = volume of HCl used for the blank (mL)
-
T = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH ( g/mol )
-
-
-
Part II: Determination of Acid Value (A) of Capric Acid
-
Accurately weigh approximately 1 gram of capric acid into a conical flask.
-
Dissolve the sample in a neutralized solvent mixture (e.g., ethanol and ether).
-
Titrate the solution with standardized 0.1 N alcoholic KOH using phenolphthalein as an indicator until a faint pink color persists.
-
Calculate the acid value (A) using the following formula:
-
A = (V * N * 56.1) / W
-
Where:
-
V = volume of KOH used for titration (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
-
-
Part III: Calculation of HLB Value
-
Substitute the determined saponification value (S) and acid value (A) into the HLB formula:
-
HLB = 20 * (1 - S / A)
-
Synthesis of this compound
This compound is synthesized through the esterification of diglycerol (a polymer of two glycerin units) with capric acid.[2] The reaction is typically carried out under controlled temperature and pressure, often in the presence of a catalyst, to facilitate the formation of the ester bond.[2] The final product is then purified to remove any unreacted starting materials and by-products.[7]
References
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Polyglyceryl-2 Caprate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyglyceryl-2 caprate is a nonionic surfactant of significant interest in the pharmaceutical and cosmetic industries due to its emulsifying, solubilizing, and skin-conditioning properties. A key parameter governing its surface activity and self-assembly behavior is the critical micelle concentration (CMC). The CMC represents the threshold concentration at which surfactant monomers associate to form micelles, leading to a distinct change in the physicochemical properties of the solution. This technical guide provides a comprehensive overview of the CMC of this compound, including a detailed discussion of experimental protocols for its determination, factors influencing its value, and a comparative analysis with related polyglyceryl esters. While a definitive CMC value for this compound is not extensively reported in the literature, this guide equips researchers with the necessary knowledge to determine and interpret this crucial parameter.
Introduction to this compound and its CMC
This compound is an ester formed from the reaction of diglycerol (B53887) (a polymer of two glycerol (B35011) units) and capric acid, a medium-chain fatty acid. Its amphiphilic nature, possessing a hydrophilic polyglyceryl head group and a hydrophobic caprate tail, allows it to reduce surface and interfacial tension, making it an effective emulsifier and solubilizing agent.
The critical micelle concentration is a fundamental characteristic of any surfactant. Below the CMC, this compound molecules exist predominantly as monomers in solution. As the concentration increases and reaches the CMC, the monomers spontaneously aggregate to form micelles. This process of micellization is crucial for many of its applications, such as the encapsulation of poorly soluble drugs and the formation of stable emulsions. Knowledge of the CMC is vital for optimizing formulations and understanding the mechanism of action of this compound in various systems.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value/Description |
| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate |
| CAS Number | 156153-06-9 |
| Molecular Formula | C16H32O6 |
| Molecular Weight | 320.42 g/mol |
| Appearance | Clear to yellowish liquid or waxy solid |
| Solubility | Insoluble in water; soluble in oil |
| HLB Value | Approximately 8-10 |
Critical Micelle Concentration of Polyglyceryl Esters
Generally, for PGFEs:
-
Increasing the length of the polyglyceryl head group (hydrophilicity) leads to an increase in the CMC.[1]
-
Increasing the length of the fatty acid tail (hydrophobicity) leads to a decrease in the CMC.[1]
For comparison, a study on polyglyceryl esters of cottonseed oil fatty acids reported a CMC of 25 mM.[2] However, it is important to note that cottonseed oil is a mixture of different fatty acids, and the polyglycerol component was not specified as diglycerol. Given that this compound has a relatively short fatty acid chain (C10) and a small polyglyceryl head group (diglycerol), its CMC is expected to be in the millimolar range.
Experimental Protocols for CMC Determination
Since a literature value for the CMC of this compound is elusive, experimental determination is necessary. The following are detailed protocols for two common and suitable methods for nonionic surfactants.
Surface Tensiometry
This is a classic and widely used method for determining the CMC of surfactants.[3][4] It relies on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.[4]
Experimental Workflow:
Workflow for CMC determination by surface tensiometry.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known high concentration in deionized water. Gentle heating and stirring may be required to ensure complete dissolution.
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
For each dilution, measure the surface tension at a constant temperature. Ensure the measuring probe (Du Noüy ring or Wilhelmy plate) is thoroughly cleaned between measurements.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph should show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will be nearly horizontal, showing little change in surface tension.
-
The CMC is determined from the concentration at the point of intersection of the two extrapolated linear portions of the graph.[4]
-
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This method is highly sensitive and particularly useful for determining the CMC of surfactants at low concentrations.[3] It utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[5]
Logical Relationship:
Principle of CMC determination using a pyrene probe.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
In a series of vials, add a small, constant amount of the pyrene stock solution and evaporate the solvent completely. This leaves a thin film of pyrene at the bottom of each vial.
-
Prepare a range of concentrations of this compound in deionized water.
-
Add the this compound solutions to the vials containing the pyrene film. The final concentration of pyrene should be very low (in the micromolar range).
-
Allow the solutions to equilibrate, typically overnight in the dark, to ensure the pyrene is fully solubilized.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).
-
Record the emission spectrum for each sample, typically from 350 nm to 500 nm.
-
Identify the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks in the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I1/I3) for each concentration of this compound.
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve.
-
Factors Influencing the CMC of this compound
Several factors can influence the measured CMC of this compound:
-
Temperature: For many nonionic surfactants, the CMC decreases with increasing temperature up to a certain point (the cloud point).[6] This is because increased thermal energy can dehydrate the hydrophilic head groups, favoring micellization.[7]
-
pH: While this compound is a nonionic surfactant, extreme pH values could potentially lead to hydrolysis of the ester linkage, which would affect its surface-active properties and CMC.
-
Presence of Electrolytes: The addition of electrolytes generally has a minimal effect on the CMC of nonionic surfactants compared to ionic surfactants.[6]
-
Presence of Additives: The presence of other organic molecules, such as co-surfactants or solubilized drugs, can significantly alter the CMC. These molecules can be incorporated into the micelles, affecting their stability and formation.[7]
Conclusion
The critical micelle concentration is a paramount parameter for understanding and utilizing the surfactant properties of this compound in various scientific and industrial applications. While a specific value is not readily found in the literature, this guide provides detailed experimental protocols for its accurate determination using surface tensiometry and fluorescence spectroscopy. By understanding the factors that influence the CMC and employing these robust methodologies, researchers and drug development professionals can effectively characterize and optimize formulations containing this compound. Further research to establish a definitive CMC value for this versatile surfactant under various conditions would be a valuable contribution to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. usc.gal [usc.gal]
- 6. pharmacy180.com [pharmacy180.com]
- 7. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
Solubility profile of Polyglyceryl-2 caprate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Polyglyceryl-2 Caprate, a non-ionic surfactant and emulsifier. Due to its amphiphilic nature, its solubility is highly dependent on the polarity of the solvent. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a workflow for its primary application in emulsion formation.
Executive Summary
This compound is an ester of oleic acid and a glycerin polymer. Its molecular structure, featuring both hydrophilic (polyglyceryl) and lipophilic (caprate) moieties, dictates its solubility profile. Generally, it exhibits good solubility in polar organic solvents and is dispersible in both water and oil phases, a characteristic that makes it an effective emulsifier. Its Hydrophilic-Lipophilic Balance (HLB) is approximately 8-10, further supporting its role in stabilizing oil-in-water emulsions.[1]
Solubility Data
Quantitative solubility data for this compound is not widely published in publicly available literature. The information presented here is a qualitative summary based on technical data sheets and chemical databases. For precise quantitative measurements, it is recommended to follow the experimental protocol outlined in Section 3.0.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Solubility/Dispersibility | Reference(s) |
| Polar Protic | Ethanol | Soluble | [2] |
| Propylene Glycol | Soluble | [2] | |
| Glycerin | Soluble | [2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |
| Aqueous | Water | Dispersible; forms stable dispersions. Some sources state insoluble. | [1][2][4] |
| Nonpolar | Mineral Oil | Insoluble | [2] |
| Oils | Vegetable Oils | Limited solubility | [2] |
| Ester Oils | Variable solubility | [2] | |
| Oil | Dispersible; some sources state soluble. | [1][4] |
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method can be adapted for various solvents and temperatures.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined through preliminary experiments.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.
-
To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent in units such as g/100mL or mg/mL.
-
Application in Emulsion Formulation: A Workflow
This compound is primarily used as an emulsifier to create stable oil-in-water or water-in-oil emulsions. The following diagram illustrates a typical workflow for preparing an oil-in-water emulsion using this compound.
References
Origin and synthesis of Polyglyceryl-2 caprate from glycerol and capric acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyglyceryl-2 caprate, a versatile non-ionic surfactant and emulsifier, is synthesized through the esterification of diglycerol (B53887) with capric acid. This technical guide provides an in-depth exploration of its origin from renewable resources, glycerol (B35011) and capric acid, and details the primary synthesis methodologies. The document outlines both chemical and enzymatic routes for its preparation, presenting key experimental protocols and quantitative data in structured tables for comparative analysis. Furthermore, visual diagrams generated using Graphviz illustrate the fundamental reaction pathway and a general experimental workflow, offering a clear and concise overview for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as diglyceryl monocaprate, is a valued ingredient in the cosmetic, pharmaceutical, and food industries due to its excellent emulsifying, solubilizing, and skin-conditioning properties.[1] Its synthesis from plant-derived raw materials, namely glycerol and capric acid, positions it as a biodegradable and sustainable alternative to traditional surfactants. This guide delves into the technical aspects of its creation, providing a comprehensive resource for professionals engaged in formulation science and chemical synthesis.
Origin of Reactants
The fundamental building blocks of this compound are glycerol and capric acid, both of which are typically sourced from vegetable origins.
-
Glycerol: A simple polyol compound, glycerol is a byproduct of biodiesel production through the transesterification of triglycerides from sources like soybean, palm, and rapeseed oil. It can also be obtained through the hydrolysis of fats and oils. For the synthesis of this compound, glycerol is first polymerized to form diglycerol, the dimeric form of glycerol.
-
Capric Acid: Also known as decanoic acid, capric acid is a saturated fatty acid naturally found in coconut oil and palm kernel oil. It is obtained through the hydrolysis of these oils, followed by fractional distillation to isolate the C10 fatty acid.
Synthesis of this compound
The primary method for synthesizing this compound is the direct esterification of diglycerol with capric acid.[2] This reaction involves the formation of an ester bond between a hydroxyl group of diglycerol and the carboxyl group of capric acid, with the elimination of a water molecule. Both chemical and enzymatic catalysis can be employed to facilitate this reaction.
Chemical Synthesis: Direct Esterification
The chemical synthesis of this compound is typically carried out at elevated temperatures, often under reduced pressure to facilitate the removal of water and drive the reaction towards completion. Acid or base catalysts are commonly used to increase the reaction rate.
Reaction Pathway:
Caption: Chemical synthesis pathway of this compound.
Experimental Protocols:
A general procedure for the chemical synthesis of polyglyceryl esters involves charging a reactor with the polyglycerol and fatty acid, followed by the addition of a catalyst. The mixture is then heated under vacuum with continuous stirring to remove the water formed during the reaction. The reaction progress is monitored by measuring the acid value of the mixture. Once the desired acid value is reached, the catalyst is neutralized and removed, and the product is purified.
Table 1: Summary of Chemical Synthesis Parameters for Polyglycerol Esters
| Parameter | Value/Range | Reference |
| Reactants | ||
| Polyglycerol (Diglycerol rich) | Varies | [2] |
| Capric Acid | Varies | [2] |
| Molar Ratio (Diglycerol:Capric Acid) | 1:1 to 1:1.5 | [2] |
| Catalyst | ||
| Type | p-Toluenesulfonic acid, Sulfuric acid | [2] |
| Concentration | 0.1 - 0.5% (w/w of reactants) | [2] |
| Reaction Conditions | ||
| Temperature | 180 - 240 °C | [2] |
| Pressure | Reduced pressure (Vacuum) | [2] |
| Reaction Time | 4 - 8 hours | [2] |
| Product Characteristics | ||
| Acid Value | < 5 mg KOH/g | [2] |
| Saponification Value | 150 - 170 mg KOH/g | |
| Hydroxyl Value | 280 - 320 mg KOH/g |
Experimental Workflow:
Caption: General experimental workflow for chemical synthesis.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly used as biocatalysts for the esterification of glycerol and fatty acids.[3][4][5][6] This method operates at lower temperatures, reducing the risk of side reactions and the formation of colored impurities.
Experimental Protocols:
In a typical enzymatic synthesis, diglycerol and capric acid are mixed with an immobilized lipase (B570770) in a solvent-free system or in an organic solvent. The reaction is carried out at a controlled temperature with agitation. The removal of water can be achieved by applying a vacuum or by using molecular sieves.
Table 2: Summary of Enzymatic Synthesis Parameters for Polyglycerol Esters
| Parameter | Value/Range | Reference |
| Reactants | ||
| Diglycerol | Varies | [3][5] |
| Capric Acid | Varies | [3][5][6] |
| Molar Ratio (Diglycerol:Capric Acid) | 1:1 to 2:1 | [5][6] |
| Enzyme | ||
| Type | Immobilized Lipase (e.g., from Candida antarctica) | [3][5][6] |
| Concentration | 5 - 15% (w/w of reactants) | [5][6] |
| Reaction Conditions | ||
| Temperature | 60 - 90 °C | [5][6] |
| Reaction Time | 24 - 72 hours | [5][6] |
| Water Removal | Vacuum or Molecular Sieves | |
| Product Characteristics | ||
| Conversion Rate | > 90% | [5][6] |
| Selectivity for Monoester | High | [3] |
Characterization and Quality Control
The synthesized this compound is characterized by various physicochemical parameters to ensure its quality and suitability for its intended applications.
Table 3: Physicochemical Properties of this compound
| Property | Typical Value |
| Appearance | Clear to yellowish viscous liquid |
| Odor | Characteristic, mild |
| Acid Value (mg KOH/g) | < 5.0 |
| Saponification Value (mg KOH/g) | 150 - 170 |
| Hydroxyl Value (mg KOH/g) | 280 - 320 |
| pH (5% aqueous solution) | 5.0 - 7.0[1] |
| Solubility | Soluble in oils and alcohols, dispersible in water |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable excipient in pharmaceutical formulations. Its emulsifying and solubilizing capabilities are particularly useful for:
-
Topical Formulations: Stabilizing creams, lotions, and ointments containing both oil and water-soluble active pharmaceutical ingredients (APIs).
-
Oral Formulations: Enhancing the solubility and bioavailability of poorly water-soluble drugs in self-emulsifying drug delivery systems (SEDDS).
-
Parenteral Formulations: As a component in the formulation of stable nanoemulsions for intravenous drug delivery.
Conclusion
The synthesis of this compound from glycerol and capric acid represents a well-established process rooted in the principles of esterification. Both chemical and enzymatic routes offer viable pathways to its production, each with distinct advantages concerning reaction conditions, selectivity, and environmental impact. For researchers and professionals in drug development, a thorough understanding of these synthesis methods and the resulting product's characteristics is crucial for its effective application as a high-performance excipient in advanced pharmaceutical formulations. The data and protocols presented in this guide provide a solid foundation for the synthesis, characterization, and utilization of this versatile ingredient.
References
- 1. specialchem.com [specialchem.com]
- 2. CN112321422A - Preparation method of caprylic/capric acid mono-diglyceride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers [agris.fao.org]
Navigating the Safety Profile of Polyglyceryl-2 Caprate for Laboratory Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyglyceryl-2 Caprate, a versatile diester of capric acid and a polyglycerol with an average of two glycerin units, is increasingly utilized in various formulations within the cosmetic and pharmaceutical industries.[1][2][3][4] Its emulsifying and surfactant properties make it a valuable component in creating stable oil-in-water and water-in-oil emulsions.[1][2][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, tailored for its application in a laboratory setting. The information is presented to facilitate risk assessment and ensure safe handling by researchers and professionals in drug development.
Chemical and Physical Properties
A foundational understanding of the chemical and physical characteristics of this compound is essential for its proper handling and use in experimental design.
| Property | Value | Source |
| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | [5] |
| CAS Number | 156153-06-9 | [2] |
| Molecular Formula | C₁₆H₃₂O₆ | [5] |
| Molecular Weight | 320.42 g/mol | [5] |
| Appearance | Clear to yellowish liquid or waxy solid | [1][2] |
| Synonyms | 1,2,3-Propanetriol, homopolymer, decanoates (1:1) (2 mol glycerol (B35011) average molar ratio) | [6] |
Toxicological Data Summary
The available toxicological data for this compound and related polyglyceryl esters are summarized below. It is important to note that while specific quantitative toxicity data for this compound is limited in publicly accessible literature, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[2][5]
| Toxicity Endpoint | Result | Comments | Source |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (for related Polyglyceryl-4 Caprate) | A limit test is often performed for substances expected to have low toxicity. | [7] |
| Dermal Toxicity | Not determined for this compound. For a related compound, the dermal LD50 was > 2000 mg/kg. | Studies on similar compounds suggest low dermal toxicity. | [8] |
| Skin Irritation | Generally considered non-irritating. | The Cosmetic Ingredient Review (CIR) has assessed it as safe for use and well-tolerated by most skin types. | [1][2] |
| Eye Irritation | Generally considered non-irritating. | Data on related compounds (Polyglyceryl-4 Caprate) showed no irritation in rabbit eyes. | [9] |
| Skin Sensitization | Unlikely to cause allergic reactions. | Considered non-sensitizing based on its use in cosmetic formulations. | [1][2] |
| Genotoxicity | No data available for this compound. | Ames tests on related polyglyceryl esters were generally negative. | [9] |
| Carcinogenicity | No data available for this compound. | A 2-year study on a generic polyglyceryl ester showed no increase in tumor incidence. | [9] |
| Reproductive Toxicity | Low concern. | The Environmental Working Group (EWG) rates it as low hazard for developmental and reproductive toxicity. | [10] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for interpreting data and designing further studies. The following sections outline standardized protocols relevant to the safety evaluation of this compound.
Acute Oral Toxicity Testing (Modified OECD 401)
This test provides information on the potential health hazards arising from a single oral ingestion of a substance. A limit test is often employed for substances with expected low toxicity.
Workflow for Acute Oral Toxicity Limit Test
Caption: Workflow for an acute oral toxicity limit test.
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often more sensitive.[11][12]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[1]
-
Fasting: Animals are fasted overnight prior to dosing.[1][12]
-
Dose Administration: A single dose of the test substance (e.g., 2000 mg/kg body weight) is administered by oral gavage.[7] A vehicle such as corn oil may be used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[12]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[12]
Dermal Irritation Testing (OECD 404 & 439)
These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin. In vitro methods using reconstructed human epidermis (RhE) are now widely used to reduce animal testing.
Workflow for In Vitro Skin Irritation Test (OECD 439)
Caption: Workflow for an in vitro skin irritation test using RhE models.
Methodology (In Vitro - OECD 439):
-
Test System: Reconstructed human epidermis (RhE) models such as EpiDerm™ or SkinEthic™.[13][14][15]
-
Procedure: The test substance is applied topically to the RhE tissue.[15]
-
Exposure and Incubation: Following a defined exposure time, the substance is removed, and the tissue is incubated for a post-exposure period.[15]
-
Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.[15]
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[14]
Eye Irritation Testing (HET-CAM)
The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is an in vitro alternative to the traditional Draize rabbit eye test to assess the eye irritation potential of a substance.
Workflow for HET-CAM Eye Irritation Test
Caption: Workflow for the HET-CAM eye irritation test.
Methodology:
-
Test System: Fertilized hen's eggs incubated for 9-10 days.[16][17][18]
-
Procedure: The shell over the air sac is removed to expose the chorioallantoic membrane (CAM). The test substance is applied directly to the CAM.[16][19]
-
Observation: The CAM is observed for 5 minutes for the appearance of hemorrhage, vascular lysis, and coagulation.[18][19]
-
Scoring: An irritation score is calculated based on the time of onset of these effects.[18] The substance is then classified based on this score.
Skin Sensitization Testing (Human Repeat Insult Patch Test - HRIPT)
The HRIPT is a clinical test used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.
Workflow for Human Repeat Insult Patch Test (HRIPT)
Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).
Methodology:
-
Participants: A panel of healthy human volunteers is recruited.[20][21]
-
Induction Phase: The test substance is applied under a patch to the same skin site repeatedly over several weeks (e.g., 9 applications over 3 weeks).[22][23] The sites are scored for any irritation before each new application.[22]
-
Rest Phase: A rest period of approximately 2 weeks with no patch application follows the induction phase.[23][24]
-
Challenge Phase: A challenge patch with the test substance is applied to a new, untreated skin site.[20][24]
-
Evaluation: The challenge site is scored for signs of an allergic reaction (e.g., erythema, edema, papules) at various time points after patch removal.[24] A reaction at the challenge site that is more pronounced than any irritation seen during induction suggests sensitization.[22]
Safe Handling in the Laboratory
Based on the available information, this compound is not classified as a hazardous substance.[6] However, standard laboratory good practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses and standard laboratory gloves.
-
Ventilation: Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound directly interacts with or modulates specific signaling pathways. Its primary mode of action in biological systems is related to its surface-active properties at the cellular and tissue level rather than specific receptor binding or enzymatic inhibition.
Conclusion
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. specialchem.com [specialchem.com]
- 3. beautydecoded.com [beautydecoded.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound | C16H32O6 | CID 9905161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 156153-06-9 [thegoodscentscompany.com]
- 7. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. ewg.org [ewg.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. fda.gov [fda.gov]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. HET-CAM Test - Protheragen [protheragen.ai]
- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 23. alsglobal.com [alsglobal.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Antimicrobial Properties of Polyglyceryl-2 Caprate Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyglyceryl-2 caprate, a diester of capric acid with a polyglycerol-2 backbone, is gaining attention in various industries for its functional properties, including its selective antimicrobial activity. This technical guide delves into the current understanding of the antimicrobial efficacy of this compound, with a specific focus on its action against gram-positive bacteria. While direct quantitative data for this specific compound is limited in publicly available literature, this guide synthesizes information from related polyglyceryl esters, fatty acids, and monoglycerides (B3428702) to provide a comprehensive overview of its potential efficacy, mechanism of action, and the experimental methodologies used for its evaluation. This document aims to serve as a valuable resource for researchers and professionals in drug development and microbiology.
Introduction
Gram-positive bacteria are a major cause of infections worldwide, and the rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Polyglyceryl esters, a class of non-ionic surfactants, have emerged as promising candidates due to their biodegradability, low toxicity, and antimicrobial properties. This compound, in particular, has been noted for its activity against gram-positive bacteria.[1][2] This guide provides a detailed examination of its antimicrobial characteristics, drawing parallels from structurally similar compounds to elucidate its potential applications.
Quantitative Antimicrobial Activity
To illustrate this, the following table summarizes the MIC values for various polyglyceryl monolaurates against common gram-positive bacteria. This data can serve as a proxy for estimating the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Polyglyceryl Monolaurates Against Gram-Positive Bacteria
| Compound | Test Organism | MIC (mg/mL) |
| Diglycerol monolaurate (PG2ML) | Staphylococcus aureus | 0.16 |
| Bacillus subtilis | 0.32 | |
| Triglycerol monolaurate (PG3ML) | Staphylococcus aureus | 0.32 |
| Bacillus subtilis | 0.63 | |
| Hexaglycerol monolaurate (PG6ML) | Staphylococcus aureus | 0.63 |
| Bacillus subtilis | 1.25 | |
| Decaglycerol monolaurate (PG10ML) | Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 3.75 |
Source: Zhao et al., 2021[3]
Mechanism of Action
The primary mechanism of action for polyglyceryl esters, including likely for this compound, against gram-positive bacteria is the disruption of the cell membrane.[3] This is a common mechanism for many fatty acids and their derivatives. The amphipathic nature of these molecules allows them to insert into the bacterial cell membrane, leading to a cascade of detrimental effects.
The proposed signaling pathway for this mechanism is as follows:
Caption: Proposed mechanism of action of this compound.
The insertion of this compound into the lipid bilayer is thought to increase membrane fluidity and permeability, leading to the formation of pores or channels. This compromises the integrity of the cell membrane, resulting in the leakage of essential intracellular components such as ions, ATP, and nucleic acids. The loss of these vital components disrupts critical cellular processes, ultimately leading to bacterial cell death.
Experimental Protocols
Standardized methods are crucial for evaluating the antimicrobial properties of compounds like this compound. The following are detailed methodologies for two key experiments.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for Broth Microdilution Assay.
Methodology:
-
Preparation of this compound Stock Solution: Due to its lipophilic nature, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A suspension of the test gram-positive bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[4]
Zone of Inhibition Assay (Agar Disk Diffusion Test)
This method provides a qualitative assessment of the antimicrobial activity of a substance.
Caption: Workflow for Zone of Inhibition Assay.
Methodology:
-
Bacterial Lawn Preparation: A standardized inoculum of the test gram-positive bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).[5][6]
-
Disc Preparation: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound solution. A solvent control disc should also be prepared.
-
Application of Discs: The impregnated discs are placed firmly on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of no bacterial growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5][6]
Conclusion and Future Directions
This compound demonstrates significant promise as an antimicrobial agent, particularly against gram-positive bacteria. While direct quantitative data remains to be extensively published, evidence from related compounds strongly suggests a mechanism of action centered on the disruption of the bacterial cell membrane. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate its efficacy.
Future research should focus on determining the precise MIC and Minimum Bactericidal Concentration (MBC) values of this compound against a broad range of clinically relevant gram-positive pathogens. Further elucidation of its specific interactions with the bacterial cell membrane and potential synergistic effects with other antimicrobial agents would also be of great value to the scientific and drug development communities. The favorable safety profile of polyglyceryl esters makes this compound a compelling candidate for further investigation in various applications, from personal care products to potential therapeutic uses.
References
- 1. newdirections.com.au [newdirections.com.au]
- 2. medkoo.com [medkoo.com]
- 3. In vitro Antibacterial Effect of Polyglycerol Monolaurates against Gram-Bacteria and Understanding the Underlying Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
An In-Depth Technical Guide to the Biodegradability and Environmental Impact of Polyglyceryl-2 Caprate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradability and environmental impact of Polyglyceryl-2 Caprate. Drawing upon available data for this compound and structurally related polyglyceryl esters, this document details its environmental fate, including aquatic and soil degradation, potential for bioaccumulation, and ecotoxicological profile. Methodologies for key environmental testing protocols are also provided to offer a complete picture for researchers and professionals in the field.
Introduction to this compound
This compound is a non-ionic surfactant and emulsifier derived from vegetable sources.[1][2] It is formed through the esterification of polyglycerin-2 with capric acid.[3] Due to its favorable safety profile and versatile functionality, it is utilized in a variety of cosmetic, personal care, and pharmaceutical formulations.[2][3] As with any chemical substance intended for widespread use, a thorough understanding of its environmental persistence and potential ecological impact is crucial. This guide synthesizes the available scientific information to provide a technical assessment of its environmental characteristics.
Biodegradability
This compound is considered to be readily biodegradable.[1][2] The primary mechanism for its degradation in the environment is enzymatic hydrolysis of the ester bond, which breaks the molecule down into polyglycerin-2 and capric acid. Both of these breakdown products are themselves readily metabolized by microorganisms.
While specific OECD 301F test results for this compound are not publicly available, data from structurally similar polyglyceryl esters strongly support the classification of this compound as readily biodegradable. For instance, a category assessment of polyol esters, which includes similar substances, indicates that they are readily biodegradable according to OECD criteria. One analogue, a triester of trimethylolpropane (B17298) with C16-18 and C18 unsaturated fatty acids, demonstrated 86% biodegradation in 28 days under the OECD 301F test. Another analogue, a triester with C8-10 fatty acids, showed 78% degradation in 28 days.
Table 1: Summary of Aquatic Biodegradability Data for Polyglyceryl Esters (Proxy Data)
| Test Substance | Test Guideline | Inoculum | Test Duration (days) | Result | Classification |
| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | OECD 301F | Sewage effluent | 28 | 86% biodegradation | Readily Biodegradable |
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | Domestic sewage treatment plant effluent | 28 | 78% biodegradation | Readily Biodegradable |
Disclaimer: The data presented above is for structurally similar compounds and is intended to serve as a proxy for the expected biodegradability of this compound.
Environmental Fate and Impact
Aquatic Environment
The primary route for this compound to enter the aquatic environment is through wastewater from the use of personal care and other consumer products. Given its ready biodegradability, it is expected to be largely removed during wastewater treatment processes.
The ecotoxicity of this compound is anticipated to be low. While direct aquatic toxicity data for this specific molecule is limited in publicly accessible literature, a Safety Data Sheet for the closely related Polyglyceryl-4 Caprate provides the following data, which can be considered indicative for the class of polyglyceryl caprates.
Table 2: Aquatic Toxicity Data for Polyglyceryl-4 Caprate (Proxy Data)
| Species | Test Type | Duration | Endpoint | Value (mg/L) |
| Desmodesmus subspicatus (Algae) | Acute | 72 hr | EC50 | >100 |
| Daphnia magna (Crustacean) | Acute | 48 hr | LC50 | 488 |
| Fathead minnow (Pimephales promelas) | Acute | 96 hr | LC50 | 344 |
| Golden orfe (Leuciscus idus) | Acute | 96 hr | LC50 | >100 |
Disclaimer: This data is for Polyglyceryl-4 Caprate and should be considered as a proxy for the aquatic toxicity of this compound.
Soil Environment
Should this compound reach the terrestrial environment, for instance through the application of sewage sludge to land, it is expected to undergo biodegradation. Fatty acid esters, in general, are known to be biodegradable in soil, with the rate of degradation being influenced by factors such as soil type, moisture, temperature, and microbial population.[4][5] The degradation process in soil is also initiated by the enzymatic hydrolysis of the ester linkage.
Bioaccumulation Potential
Significant bioaccumulation of this compound is not expected. Its ready biodegradability means that it is unlikely to persist in the environment to an extent that would lead to significant uptake and concentration in organisms. Furthermore, its structure does not suggest a high potential for bioaccumulation. Safety data sheets for this compound, where available, indicate no data on bioaccumulative potential, which is common for substances that are readily biodegradable.[6]
Experimental Protocols
Aerobic Biodegradability in an Aqueous Medium (OECD 301F)
The OECD Guideline for Testing of Chemicals, Test No. 301F "Ready Biodegradability: Manometric Respirometry Test" is a standard method to assess the ready biodegradability of chemical substances.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption. The biodegradation of the substance is determined by measuring the amount of oxygen consumed over a 28-day period and comparing it to the theoretical oxygen demand (ThOD).
Methodology:
-
Test Substance and Reference Compound: A known concentration of this compound (e.g., 100 mg/L) is added to the test flasks. A readily biodegradable reference substance, such as sodium benzoate, is run in parallel to ensure the viability of the inoculum.
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration in the mineral medium.
-
Test System: The test is conducted in sealed flasks connected to a respirometer that measures oxygen consumption. Control flasks containing only the inoculum and mineral medium are used to measure baseline oxygen consumption.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Data Collection: Oxygen consumption is measured at regular intervals throughout the 28-day period.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Soil Burial Biodegradation (Based on ISO 17556)
This protocol provides a general methodology for assessing the ultimate aerobic biodegradability of a plastic material, which can be adapted for substances like this compound, by mixing it with a carrier and forming a test item.
Principle: The test material is mixed with a standard or natural soil, and the mixture is incubated under controlled conditions. The biodegradation is determined by measuring the amount of carbon dioxide produced over time.
Methodology:
-
Test Material Preparation: this compound is mixed with an inert carrier and formed into films or powders of a known surface area. A positive control, such as cellulose, is also prepared.
-
Soil: A well-characterized natural soil with a known microbial activity is used.
-
Test Setup: The test material is mixed with the soil at a known concentration and placed in a test vessel. The vessels are maintained at a constant temperature (e.g., 20-28°C) and moisture content. A continuous stream of carbon dioxide-free air is passed through the soil.
-
CO2 Measurement: The carbon dioxide evolved from the biodegradation process is trapped in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an infrared analyzer.
-
Incubation Period: The test is typically run for a period of several months to two years.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO2 produced, corrected for the CO2 produced in a blank soil control, and expressed as a percentage of the theoretical CO2 production from the test material.
Visualizations
Biodegradation Pathway
The biodegradation of this compound is initiated by the enzymatic cleavage of the ester bond.
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow for OECD 301F
The following diagram illustrates the key steps in the OECD 301F Manometric Respirometry Test.
Caption: Workflow for OECD 301F biodegradability testing.
Conclusion
Based on the available data for this compound and structurally similar polyglyceryl esters, it can be concluded that this substance is readily biodegradable and poses a low risk to the aquatic and terrestrial environments. Its degradation pathway involves the straightforward enzymatic hydrolysis of the ester bond, leading to the formation of readily metabolizable substances. The potential for bioaccumulation is low. While direct quantitative data for this compound remains a gap in publicly available literature, the consistent evidence from related compounds provides a strong basis for a favorable environmental assessment. For definitive regulatory purposes, specific testing on this compound following standardized protocols such as OECD 301F is recommended.
References
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Polyglyceryl-2 Caprate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of Polyglyceryl-2 Caprate, a versatile emulsifier, surfactant, and skin-conditioning agent.[1][2] The protocols outlined below are intended to assist in the quality control and characterization of this raw material, ensuring its suitability for use in cosmetic and pharmaceutical formulations.
This compound is the ester of capric acid with diglycerol (B53887) (a polymer of glycerin with an average of two glycerin units).[2][3] Its chemical formula is C₁₆H₃₂O₆, and it has a molecular weight of approximately 320.42 g/mol .[1][4] As a complex mixture of isomers, a multi-faceted analytical approach is necessary for its complete characterization.[1][5]
Physicochemical Characterization
A fundamental assessment of this compound involves the determination of its key physicochemical properties. These tests provide crucial information regarding the degree of esterification, the presence of residual starting materials, and the overall quality of the product.
Table 1: Typical Physicochemical Specifications for this compound
| Parameter | Typical Value | Method |
| Appearance | Clear to yellowish liquid or waxy solid | Visual Inspection |
| Acid Value | < 5.0 mg KOH/g | Titration |
| Saponification Value | 160 - 180 mg KOH/g | Titration |
| Hydroxyl Value | 280 - 320 mg KOH/g | Titration |
| pH (5% aqueous dispersion) | 5.0 - 7.0 | Potentiometry |
Experimental Protocols: Physicochemical Characterization
Determination of Acid Value
Principle: The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample. It is a measure of free capric acid remaining after the esterification process.
Protocol:
-
Accurately weigh approximately 5 g of this compound into a 250 mL conical flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol (B145695) and diethyl ether, neutralized to a faint pink endpoint with 0.1 M KOH using phenolphthalein (B1677637) indicator).
-
Gently warm the mixture if necessary to dissolve the sample completely.
-
Add 3-5 drops of phenolphthalein indicator solution.
-
Titrate the solution with standardized 0.1 M potassium hydroxide (KOH) solution, with constant swirling, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the acid value using the following formula:
Acid Value (mg KOH/g) = (V * N * 56.1) / W
Where:
-
V = volume of KOH solution used in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample in grams
-
Determination of Saponification Value
Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free fatty acids in one gram of the sample. It provides an indication of the average molecular weight of the fatty acid esters.[6]
Protocol:
-
Accurately weigh approximately 2 g of this compound into a 250 mL round-bottom flask.
-
Add 25.0 mL of 0.5 M alcoholic potassium hydroxide solution.
-
Attach a reflux condenser and heat the flask in a boiling water bath for 60 minutes, swirling occasionally.
-
While the sample is refluxing, prepare and run a blank determination using 25.0 mL of the 0.5 M alcoholic KOH solution without the sample.
-
After cooling, add 3-5 drops of phenolphthalein indicator to both the sample and blank flasks.
-
Titrate the excess KOH in both flasks with standardized 0.5 M hydrochloric acid (HCl) until the pink color disappears.
-
Record the volumes of HCl used for the sample and the blank.
-
Calculate the saponification value using the following formula:
Saponification Value (mg KOH/g) = ((B - S) * N * 56.1) / W
Where:
-
B = volume of HCl used for the blank in mL
-
S = volume of HCl used for the sample in mL
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample in grams
-
Determination of Hydroxyl Value
Principle: The hydroxyl value is the number of milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the sample. It is a measure of the free hydroxyl groups from the polyglyceryl backbone.
Protocol:
-
Accurately weigh an appropriate amount of this compound (the amount depends on the expected hydroxyl value) into a 250 mL conical flask with a ground-glass stopper.
-
Add 5.0 mL of a freshly prepared acetylating reagent (e.g., a solution of acetic anhydride (B1165640) in pyridine).
-
Stopper the flask, swirl to dissolve the sample, and heat in a water bath at 98-100°C for 1 hour.
-
Cool the flask and add 10 mL of distilled water.
-
Stopper and shake vigorously for 1 minute.
-
Add 25 mL of neutralized n-butanol and 3-5 drops of phenolphthalein indicator.
-
Titrate with standardized 0.5 M potassium hydroxide solution to a faint pink endpoint.
-
Perform a blank determination under the same conditions.
-
Calculate the hydroxyl value using the following formula:
Hydroxyl Value (mg KOH/g) = [((B - S) * N * 56.1) / W] + Acid Value
Where:
-
B = volume of KOH solution used for the blank in mL
-
S = volume of KOH solution used for the sample in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample in grams
-
Acid Value is the previously determined acid value of the sample.
-
Chromatographic Analysis
Chromatographic techniques are essential for separating and identifying the individual components within the complex mixture of this compound.
Table 2: Typical Compositional Data for this compound
| Component | Typical Percentage (%) | Method |
| Polyglyceryl-2 Mono- and Di-caprate | > 80% | HPLC-ELSD/MS |
| Free Capric Acid | < 5% | GC-FID, HPLC |
| Free Glycerol (B35011) and Diglycerol | < 5% | GC-FID (after derivatization) |
| Higher Polyglycerol Esters | < 10% | HPLC-ELSD/MS |
Experimental Protocols: Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)
Principle: HPLC separates the components of this compound based on their polarity. ELSD is a universal detector suitable for non-volatile compounds that do not possess a UV chromophore.[7][8][9][10] MS provides structural information and allows for the identification of individual ester species.[3][11]
Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an ELSD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., isopropanol (B130326) or a mixture of the mobile phase).
-
ELSD Settings (Typical):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
MS Settings (Typical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) for Free Glycerol and Polyglycerol Analysis
Principle: To analyze the non-volatile glycerol and polyglycerol content, they must first be liberated from the esters by saponification and then derivatized to form volatile compounds suitable for GC analysis.[12][13][14][15][16][17]
Protocol:
-
Saponification:
-
Weigh approximately 100 mg of this compound into a vial.
-
Add 2 mL of 0.5 M methanolic KOH.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 1 M HCl in methanol.
-
Centrifuge to separate the fatty acid methyl esters (supernatant) from the glycerol and polyglycerol (pellet).
-
-
Derivatization (Silylation):
-
Evaporate the solvent from the glycerol/polyglycerol fraction under a stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat at 70°C for 30 minutes.
-
-
GC-FID Analysis:
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program (Example):
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection).
-
Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its ester structure.[18][19]
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared.
-
Analysis: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Interpretation: Look for characteristic absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretching (from hydroxyl groups of the polyglycerol backbone).
-
~2920 and ~2850 cm⁻¹: C-H stretching (from the alkyl chain of capric acid).
-
~1740 cm⁻¹ (strong): C=O stretching (characteristic of the ester group).
-
~1170 cm⁻¹: C-O stretching (of the ester group).
-
Visualizations
Diagram 1: General Analytical Workflow for this compound Characterization
Caption: Workflow for this compound analysis.
Diagram 2: Logical Relationship of Physicochemical Parameters
Caption: Interrelation of key physicochemical values.
References
- 1. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. newdirections.com.au [newdirections.com.au]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 9. Development of a simple high performance liquid chromatography (HPLC)/evaporative light scattering detector (ELSD) method to determine Polysorbate 80 in a pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]
- 12. Polyglycerol fatty acid esters analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Polyglyceryl-2 Caprate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-2 Caprate is a versatile, plant-derived non-ionic emulsifier increasingly utilized in the formulation of stable oil-in-water (O/W) emulsions for cosmetic and pharmaceutical applications.[1][2] Its favorable safety profile, skin-conditioning properties, and effectiveness at creating stable emulsions make it a compelling choice for formulators.[1][3] This document provides detailed application notes and experimental protocols for leveraging this compound to develop stable O/W emulsions for research, scientific, and drug development purposes.
This compound is an ester of capric acid and diglycerin.[4] With a Hydrophilic-Lipophilic Balance (HLB) value typically in the range of 8-10, it is well-suited for creating O/W emulsions.[5] Beyond its emulsifying capabilities, it is also recognized for its moisturizing and potential antimicrobial properties.[1]
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in emulsion formulation.
| Property | Value/Description | Source |
| INCI Name | This compound | [6] |
| Chemical Structure | Ester of capric acid and diglycerin | [4] |
| HLB Value | Approximately 8-10 | [5] |
| Appearance | Clear to yellowish liquid or waxy solid | [3] |
| Solubility | Dispersible in water and soluble in oil | |
| Function | Primary O/W emulsifier, skin-conditioning agent, potential antimicrobial | [1][5] |
| Safety Profile | Generally considered safe for cosmetic use, well-tolerated by the skin, and non-comedogenic. | [3] |
Formulating with this compound: Application Notes
Emulsifier Concentration
The concentration of this compound is a critical factor influencing emulsion stability. While the optimal concentration is dependent on the specific oil phase and desired emulsion characteristics, a general starting range is between 2% and 5% (w/w) of the total formulation.
Compatibility with Different Oil Phases
This compound demonstrates broad compatibility with a variety of lipophilic substances commonly used in pharmaceutical and cosmetic formulations, including:
-
Vegetable Oils: (e.g., Caprylic/Capric Triglyceride, Sunflower Seed Oil, Jojoba Oil)
-
Esters: (e.g., Isopropyl Myristate, C12-15 Alkyl Benzoate)
-
Silicones: (e.g., Dimethicone, Cyclopentasiloxane)
-
Active Pharmaceutical Ingredients (APIs): Lipophilic APIs can be dissolved in the oil phase. Compatibility testing with specific APIs is essential.
Impact of Co-emulsifiers and Stabilizers
While this compound can function as a sole emulsifier, the inclusion of co-emulsifiers and stabilizers can significantly enhance long-term emulsion stability, particularly for complex formulations or those with a high oil phase content.
-
Co-emulsifiers: Low HLB co-emulsifiers such as Glyceryl Stearate, Cetearyl Alcohol, or Sorbitan Stearate can be incorporated to improve the packing at the oil-water interface.
-
Stabilizers/Thickeners: Water-phase thickeners like Xanthan Gum, Carbomer, or Hydroxyethylcellulose increase the viscosity of the continuous phase, thereby hindering droplet coalescence.
Experimental Protocols
The following protocols provide a framework for the preparation and characterization of O/W emulsions using this compound.
Protocol 1: Preparation of a Model O/W Emulsion
This protocol details the preparation of a basic O/W emulsion using a hot-process emulsification method.
Materials:
-
This compound
-
Caprylic/Capric Triglyceride (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
Glycerin (Humectant)
-
Xanthan Gum (Stabilizer)
-
Preservative (e.g., Phenoxyethanol)
-
Beakers
-
Water Bath or Hot Plate with Magnetic Stirrer
-
Homogenizer (e.g., rotor-stator type)
-
Weighing Scale
Procedure:
-
Phase A (Oil Phase) Preparation:
-
In a beaker, combine the Caprylic/Capric Triglyceride and this compound.
-
Heat Phase A to 75-80°C while stirring gently until all components are fully melted and uniform.
-
-
Phase B (Aqueous Phase) Preparation:
-
In a separate beaker, combine the deionized water and glycerin.
-
Heat Phase B to 75-80°C.
-
Slowly disperse the Xanthan Gum into the heated water-glycerin mixture under continuous agitation until it is fully hydrated and a uniform gel is formed.
-
-
Emulsification:
-
Slowly add the hot oil phase (Phase A) to the hot aqueous phase (Phase B) under continuous, moderate stirring.
-
-
Homogenization:
-
Once all of the oil phase has been added, increase the mixing speed and homogenize the mixture at high speed (e.g., 5000-10,000 rpm) for 3-5 minutes to reduce the droplet size and form a fine emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently.
-
-
Phase C (Preservative) Addition:
-
When the emulsion has cooled to below 40°C, add the preservative and continue stirring until the emulsion is uniform.
-
-
Final Quality Control:
-
Measure the pH of the final emulsion and adjust if necessary.
-
Protocol 2: Characterization of Emulsion Stability
The following tests are crucial for assessing the stability of the formulated emulsions.
A. Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion after preparation and at predetermined time intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as creaming, sedimentation, or phase separation.
-
Storage Conditions: Store samples at various temperatures (e.g., room temperature, 40°C, 4°C) to assess thermal stability.
B. Microscopic Evaluation:
-
Equipment: Optical microscope with a calibrated eyepiece.
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet size, shape, and distribution. Look for signs of flocculation or coalescence.
C. Particle Size Analysis:
-
Equipment: Laser diffraction particle size analyzer.
-
Procedure:
-
Prepare a dilute dispersion of the emulsion in deionized water to achieve the appropriate obscuration level for the instrument.
-
Analyze the sample according to the instrument's operating procedure.
-
Record the mean particle size (e.g., D50) and the particle size distribution (span).
-
D. Zeta Potential Measurement:
-
Equipment: Zeta potential analyzer.
-
Procedure:
-
Dilute the emulsion with deionized water to the required concentration for the instrument.
-
Measure the electrophoretic mobility of the droplets to determine the zeta potential. A higher absolute zeta potential (typically > ±30 mV) indicates better colloidal stability.
-
E. Viscosity Measurement:
-
Equipment: Viscometer or rheometer.
-
Procedure: Measure the viscosity of the emulsion at a controlled temperature. Changes in viscosity over time can indicate instability.
F. Accelerated Stability Testing:
-
Centrifugation:
-
Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at a set speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
Analysis: Observe for any phase separation.
-
-
Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., room temperature for 24 hours) for several cycles.
-
Analysis: Visually inspect for any signs of instability after each cycle.
-
Data Presentation: Emulsion Stability Profile
The following tables provide a template for recording and comparing the stability data of different O/W emulsion formulations utilizing this compound.
Table 1: Formulation Compositions
| Ingredient (INCI Name) | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) |
| Phase A | |||
| This compound | |||
| Oil Phase Component 1 | |||
| Oil Phase Component 2 | |||
| Co-emulsifier | |||
| Phase B | |||
| Deionized Water | |||
| Humectant | |||
| Stabilizer | |||
| Phase C | |||
| Preservative | |||
| Total | 100.00 | 100.00 | 100.00 |
Table 2: Stability Data
| Parameter | Time | Formulation 1 | Formulation 2 | Formulation 3 |
| Visual Appearance | Initial | |||
| 1 Week @ RT | ||||
| 1 Month @ RT | ||||
| 1 Month @ 40°C | ||||
| Mean Particle Size (D50, µm) | Initial | |||
| 1 Month @ RT | ||||
| Zeta Potential (mV) | Initial | |||
| 1 Month @ RT | ||||
| Viscosity (cP) | Initial | |||
| 1 Month @ RT | ||||
| Centrifugation (Phase Separation) | Pass/Fail | |||
| Freeze-Thaw (3 Cycles) | Pass/Fail |
Visualizations
References
Application Notes and Protocols for Polyglyceryl-2 Caprate in Self-Emulsifying Drug Delivery Systems (SEDDS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Polyglyceryl-2 Caprate in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). This document outlines the rationale for its use, formulation strategies, detailed experimental protocols for characterization, and presents relevant data in a structured format.
Introduction to this compound in SEDDS
This compound is a versatile, non-ionic surfactant derived from the esterification of capric acid and diglycerol. Its amphiphilic nature, characterized by a hydrophilic polyglyceryl head and a lipophilic caprate tail, makes it an effective emulsifier for stabilizing oil-in-water emulsions. In the context of pharmaceutical sciences, this compound is gaining attention as a key excipient in the development of SEDDS.
SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, designed to spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification enhances the dissolution and absorption of poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV), thereby improving their oral bioavailability.
The selection of a suitable surfactant is critical for the successful formulation of a SEDDS. This compound offers several advantages in this regard:
-
High Emulsification Efficiency: It effectively reduces the interfacial tension between the oil and aqueous phases, facilitating the formation of small and stable droplets.
-
Biocompatibility and Safety: Polyglyceryl esters are generally regarded as safe for oral administration.
-
Potential for Enhanced Drug Solubilization: It can contribute to the overall solvent capacity of the SEDDS formulation for the active pharmaceutical ingredient (API).
-
Antimicrobial Properties: Its inherent antimicrobial activity can be beneficial for the overall stability of the formulation.
Experimental Protocols
This section details the methodologies for key experiments involved in the development and characterization of SEDDS containing this compound.
Formulation of SEDDS
Objective: To prepare a stable pre-concentrate of a SEDDS formulation containing a model poorly water-soluble drug.
Materials:
-
Oil Phase: A suitable oil in which the drug has good solubility (e.g., Caprylic/Capric Triglyceride, Oleic Acid, Castor Oil).
-
Surfactant: this compound.
-
Co-surfactant/Co-solvent (Optional): To enhance drug solubility and/or the spontaneity of emulsification (e.g., Transcutol®, Propylene Glycol, Ethanol).
-
Active Pharmaceutical Ingredient (API): A poorly water-soluble drug.
Procedure:
-
Solubility Studies: Determine the saturation solubility of the API in various oils, surfactants, and co-surfactants to select the most appropriate excipients. This is typically done by adding an excess amount of the drug to a known volume of the excipient, followed by continuous stirring for 24-48 hours at a controlled temperature. The suspension is then centrifuged, and the supernatant is analyzed for drug content using a validated analytical method (e.g., HPLC-UV).
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, pseudo-ternary phase diagrams are constructed using the selected oil, surfactant, and co-surfactant. Different ratios of these components are mixed, and the resulting mixture is visually observed for its ability to form a clear and stable emulsion upon aqueous dilution.
-
Preparation of the SEDDS Pre-concentrate:
-
Accurately weigh the required amounts of the oil phase, this compound, and co-surfactant (if used) into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40-50 °C) under gentle magnetic stirring to ensure homogeneity.
-
Accurately weigh and add the API to the excipient mixture.
-
Continue stirring until the API is completely dissolved and a clear, homogenous solution is obtained.
-
Allow the formulation to cool to room temperature.
-
Application of Polyglyceryl-2 Caprate in Nanoemulsion and Microemulsion Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-2 Caprate is a versatile, plant-derived non-ionic surfactant increasingly utilized in the formulation of advanced drug delivery systems such as nanoemulsions and microemulsions.[1] Its favorable safety profile, emulsifying properties, and ability to form stable oil-in-water (O/W) and water-in-oil (W/O) dispersions make it a compelling excipient for pharmaceutical and cosmetic applications.[1] These notes provide an overview of its application and detailed protocols for the formulation and characterization of nanoemulsions and microemulsions incorporating this compound.
This compound, an ester of oleic acid and a polyglycerol, is recognized for its mildness and suitability for sensitive skin, rendering it a valuable component in topical formulations.[1] Its Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter in determining its suitability for specific emulsion types. While the exact HLB value can vary slightly between manufacturers, polyglyceryl esters with lower degrees of polymerization and esterification, such as this compound, typically possess HLB values in a range suitable for forming stable O/W emulsions, often in combination with a co-surfactant.[2][3][4][5][6]
Application in Nanoemulsions
Nanoemulsions are kinetically stable, isotropic dispersions of two immiscible liquids, with droplet sizes typically ranging from 20 to 200 nm.[7] Their small droplet size offers numerous advantages for drug delivery, including enhanced surface area for absorption, improved physical stability against creaming and sedimentation, and optical transparency.[8] In topical formulations, nanoemulsions can improve the penetration of active pharmaceutical ingredients (APIs) into the skin.[9][10][11]
Key Advantages of Using this compound in Nanoemulsions:
-
Enhanced Stability: Contributes to the formation of stable nano-sized droplets.
-
Improved Drug Solubilization: The oil phase of the nanoemulsion can effectively solubilize lipophilic drugs.[8]
-
Increased Bioavailability: The large surface area of the nano-droplets can lead to improved absorption and bioavailability of the encapsulated drug.[8]
-
Favorable Safety Profile: Generally considered non-toxic and non-irritating, making it suitable for various routes of administration, including topical.[1]
Application in Microemulsions
Microemulsions are thermodynamically stable, clear, isotropic mixtures of oil, water, surfactant, and often a co-surfactant.[2][12][13] Droplet sizes are typically in the range of 10-100 nm. The spontaneous formation and long-term stability of microemulsions make them attractive vehicles for drug delivery.[2][12]
Key Advantages of Using this compound in Microemulsions:
-
Thermodynamic Stability: Forms spontaneously or with minimal agitation and exhibits excellent long-term stability.[2][12]
-
High Solubilization Capacity: Can solubilize a wide range of hydrophilic and lipophilic drugs.
-
Enhanced Permeation: The components of the microemulsion can act as permeation enhancers, facilitating drug transport across biological membranes.[14]
Data Presentation: Representative Formulation and Characterization Data
The following tables present representative quantitative data for nanoemulsion and microemulsion formulations. It is important to note that these are illustrative examples based on studies using similar polyglyceryl esters, and optimization is necessary for specific formulations containing this compound.
Table 1: Representative Nanoemulsion Formulation Composition
| Component | Function | Concentration Range (% w/w) |
| Oil Phase (e.g., Caprylic/Capric Triglyceride) | Oil | 5 - 20 |
| This compound | Surfactant | 5 - 15 |
| Co-surfactant (e.g., Ethanol, Propylene Glycol) | Co-surfactant | 5 - 20 |
| Aqueous Phase (e.g., Purified Water) | Aqueous Phase | q.s. to 100 |
| Active Pharmaceutical Ingredient (API) | Active | As required |
Table 2: Representative Nanoemulsion Characterization Parameters
| Parameter | Typical Value Range | Method of Analysis |
| Mean Droplet Size (z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering |
| pH | 5.0 - 7.0 | pH meter |
| Viscosity | 10 - 100 cP | Viscometer/Rheometer |
| Drug Loading | Dependent on API | HPLC, UV-Vis Spectroscopy |
| Encapsulation Efficiency | > 90% | Centrifugation followed by HPLC/UV-Vis |
Table 3: Representative Microemulsion Formulation Composition
| Component | Function | Concentration Range (% w/w) |
| Oil Phase (e.g., Isopropyl Myristate) | Oil | 5 - 15 |
| This compound | Surfactant | 15 - 30 |
| Co-surfactant (e.g., 1-Butanol) | Co-surfactant | 10 - 25 |
| Aqueous Phase (e.g., Purified Water) | Aqueous Phase | q.s. to 100 |
| Active Pharmaceutical Ingredient (API) | Active | As required |
Table 4: Representative Microemulsion Characterization Parameters
| Parameter | Typical Value Range | Method of Analysis |
| Mean Droplet Size (z-average) | 10 - 100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Electrical Conductivity | Varies with phase | Conductometer |
| Refractive Index | ~1.3 - 1.4 | Refractometer |
| pH | 5.0 - 7.0 | pH meter |
| Drug Content Uniformity | 98 - 102% | HPLC, UV-Vis Spectroscopy |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using the Phase Inversion Composition (PIC) Method
This protocol describes a low-energy method for preparing nanoemulsions.
Materials:
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
This compound
-
Co-surfactant (e.g., Propylene Glycol)
-
Aqueous Phase (Purified Water)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Organic Phase:
-
In a beaker, accurately weigh the required amounts of the oil phase, this compound, and the co-surfactant.
-
If the API is lipophilic, dissolve it in the oil phase at this stage.
-
Mix the components thoroughly using a magnetic stirrer until a clear, homogenous solution is obtained.
-
-
Nanoemulsion Formation by Titration:
-
Place the beaker containing the organic phase on a magnetic stirrer set to a constant speed (e.g., 500 rpm).
-
Slowly add the aqueous phase dropwise to the organic phase while stirring continuously.
-
Initially, a viscous gel or a turbid mixture may form.
-
Continue adding the aqueous phase. At a specific water concentration, a phase inversion will occur, leading to the spontaneous formation of a translucent or milky-white nanoemulsion.
-
-
Homogenization (Optional):
-
For a smaller and more uniform droplet size, the resulting coarse emulsion can be further homogenized using a high-speed homogenizer (e.g., 10,000 rpm for 5-10 minutes) or a high-pressure homogenizer (e.g., 1000 bar for 3-5 cycles).
-
-
Characterization:
-
Characterize the nanoemulsion for droplet size, PDI, zeta potential, and other relevant parameters as outlined in Table 2.
-
Protocol 2: Preparation of a Microemulsion using the Water Titration Method
This protocol is for the construction of a pseudo-ternary phase diagram to identify the microemulsion region.
Materials:
-
Oil Phase (e.g., Isopropyl Myristate)
-
This compound
-
Co-surfactant (e.g., 1-Butanol)
-
Aqueous Phase (Purified Water)
-
Vortex mixer
-
Glass vials
Procedure:
-
Preparation of Surfactant/Co-surfactant (Smix) Mixtures:
-
Prepare mixtures of this compound and the co-surfactant at different weight ratios (e.g., 1:1, 2:1, 1:2, 3:1, 1:3).
-
-
Titration and Phase Diagram Construction:
-
For each Smix ratio, prepare a series of vials containing different weight ratios of the oil phase and the Smix (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titrate each of these oil/Smix mixtures with the aqueous phase dropwise, vortexing after each addition.
-
Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and easily flowable indicates the formation of a microemulsion.
-
Record the amounts of oil, Smix, and water used to form the microemulsion.
-
Plot the data on a pseudo-ternary phase diagram with the oil, water, and Smix at the vertices. The area where clear and isotropic mixtures are formed represents the microemulsion region.
-
-
Formulation Selection and Characterization:
-
Select a formulation from within the stable microemulsion region for further characterization as described in Table 4.
-
If an API is to be incorporated, it should be dissolved in the appropriate phase (oil or water) before the titration process.
-
Mandatory Visualizations
Caption: Workflow for O/W Nanoemulsion Preparation.
References
- 1. specialchem.com [specialchem.com]
- 2. Preparation of microemulsions using polyglycerol fatty acid esters as surfactant for the delivery of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. HLB Calculator - Materials [hlbcalc.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoemulgel: A Novel Nano Carrier as a Tool for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. Polyglycerol fatty acid ester surfactant-based microemulsions for targeted delivery of ceramide AP into the stratum corneum: formulation, characterisation, in vitro release and penetration investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Polyglyceryl-2 Caprate in Topical Drug Delivery Vehicles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-2 Caprate is a versatile, plant-derived non-ionic surfactant and emulsifier increasingly utilized in topical and dermatological formulations.[1][2] Chemically, it is the ester of capric acid with a polyglycerol that has an average of two glycerin units.[3] Its favorable safety profile, including low irritation potential and non-comedogenic properties, makes it an excellent candidate for topical drug delivery vehicles, particularly for sensitive skin applications.[1][4] This document provides detailed application notes and protocols for the effective incorporation and evaluation of this compound in topical formulations.
This compound primarily functions as an oil-in-water (O/W) emulsifier, enabling the stable dispersion of an oil phase within an aqueous continuous phase.[5] It also contributes to the overall sensory profile of a formulation, providing a pleasant skin feel.[6] Furthermore, its molecular structure suggests it may act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) into the skin.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| INCI Name | This compound | [6] |
| Chemical Formula | C₁₆H₃₂O₆ | [7] |
| Molecular Weight | 320.42 g/mol | [5] |
| Appearance | Clear to yellowish liquid or waxy solid | [7] |
| HLB Value | 8-10 | [5][8] |
| Solubility | Dispersible in water; Soluble in ethanol, propylene (B89431) glycol, glycerin, and DMSO. | [5] |
| Recommended Use Level | 0.3 - 6% | [5][8] |
| pH Stability Range | 4.5 - 7.0 | [5] |
Application in Topical Formulations
This compound is suitable for a variety of topical drug delivery systems, including creams, lotions, and gels. Its emulsifying properties are critical for creating stable formulations containing both aqueous and lipid-soluble active ingredients.
Illustrative Formulation Example: O/W Cream
The following table provides an example of an O/W cream formulation incorporating this compound. This serves as a starting point for development, and the concentrations of individual components may be optimized based on the specific API and desired product characteristics.
| Phase | Ingredient | Function | Concentration (w/w %) |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 15.0 |
| Cetearyl Alcohol | Thickener, Co-emulsifier | 5.0 | |
| This compound | Primary Emulsifier | 3.0 | |
| Active Pharmaceutical Ingredient (API) | Active | X | |
| B (Aqueous Phase) | Deionized Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 | |
| Xanthan Gum | Stabilizer | 0.3 | |
| C (Preservative Phase) | Phenoxyethanol | Preservative | 1.0 |
Experimental Protocols
The following sections detail key experimental protocols for evaluating the performance of topical formulations containing this compound.
Protocol for Preparation of O/W Cream
This protocol outlines the general procedure for preparing an oil-in-water cream using this compound as the primary emulsifier.
Materials:
-
Beakers
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
Weighing balance
-
Ingredients as per the formulation table (Section 3.1)
Procedure:
-
Oil Phase Preparation: In a suitable beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: In a separate beaker, combine the deionized water and glycerin (Phase B). Heat to 75-80°C. Disperse the xanthan gum into the heated aqueous phase with stirring until a uniform gel is formed.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue stirring gently with a paddle stirrer.
-
Preservation: When the emulsion has cooled to below 40°C, add the preservative (Phase C) and stir until fully incorporated.
-
Final Adjustments: Adjust the pH if necessary and bring the batch to its final weight with deionized water.
Workflow for O/W Cream Preparation
Protocol for Emulsion Stability Testing
This protocol describes methods to assess the physical stability of the prepared O/W cream.
Materials:
-
Centrifuge
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Microscope with a camera
-
Viscometer
Procedure:
-
Macroscopic Evaluation:
-
Store samples of the cream in transparent containers at different temperatures (4°C, 25°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any signs of instability such as phase separation, creaming, or changes in color and odor.
-
-
Microscopic Evaluation:
-
At each time point, place a small amount of the cream on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a microscope to assess globule size and distribution. Note any changes in globule size or evidence of coalescence over time.
-
-
Centrifugation Test:
-
Place a sample of the cream in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation.
-
-
Viscosity Measurement:
-
Measure the viscosity of the cream at each time point using a viscometer. Significant changes in viscosity can indicate instability.
-
-
Freeze-Thaw Cycling:
-
Subject the cream to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
After each cycle, visually inspect the sample for any signs of instability.
-
Protocol for In Vitro Skin Permeation Study
This protocol outlines a method to evaluate the effect of this compound on the penetration of an API through the skin using a Franz diffusion cell.[4][9]
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin[10]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Formulation with and without this compound
-
Analytical instrument for API quantification (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the diffusion cells with the stratum corneum side facing the donor compartment.
-
-
Franz Cell Setup:
-
Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C to mimic skin surface temperature.[4]
-
Equilibrate the mounted skin for at least 30 minutes.
-
-
Dosing:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation (with or without this compound) evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux of the formulation with this compound to the control formulation.
-
Workflow for In Vitro Skin Permeation Study
Mechanism of Action as a Penetration Enhancer
While the specific mechanism for this compound is not extensively documented, as a non-ionic surfactant, it is hypothesized to enhance skin penetration through interactions with the stratum corneum lipids.[1][11] The stratum corneum, the outermost layer of the skin, acts as the primary barrier to drug absorption and is composed of corneocytes embedded in a lipid matrix.[12]
This compound likely partitions into the intercellular lipid bilayers of the stratum corneum. This can lead to a transient and reversible disruption of the highly ordered lipid structure, increasing its fluidity.[13] This fluidization of the lipid lamellae creates more permeable pathways, allowing for the enhanced diffusion of the API through the stratum corneum.
Mechanism of Skin Penetration Enhancement
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic and topical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of polyglyceryl fatty acid esters and concluded that they are safe in the present practices of use and concentration when formulated to be non-irritating.[14] Human Repeat Insult Patch Tests (HRIPT) on similar polyglyceryl esters have shown them to be non-sensitizing.[8][15]
Conclusion
This compound is a valuable excipient for the development of topical drug delivery vehicles. Its emulsifying properties, favorable safety profile, and potential to enhance skin penetration make it a versatile ingredient for a wide range of formulations. The protocols provided in this document offer a framework for the successful incorporation and evaluation of this compound in your research and development efforts. Further optimization of formulations and in-depth mechanistic studies will continue to unlock the full potential of this promising excipient.
References
- 1. Surfactants have multi-fold effects on skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. stockmeier.com [stockmeier.com]
- 4. alterlab.co.id [alterlab.co.id]
- 5. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. specialchem.com [specialchem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. benchchem.com [benchchem.com]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-ionic surfactants as innovative skin penetration enhancers: insight in the mechanism of interaction with simple 2D stratum corneum model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of human stratum corneum lipid structure by sodium dodecyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Application Notes and Protocols: Polyglyceryl-2 Caprate as a Co-emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-2 Caprate is a versatile, plant-derived non-ionic surfactant increasingly utilized in cosmetic, personal care, and pharmaceutical formulations.[1][2] Its favorable safety profile, biodegradability, and mildness make it an excellent candidate for a wide range of applications, including those for sensitive skin.[2][3][4] Chemically, it is an ester formed from the reaction of a diglycerol (B53887) polymer and capric acid.[5] This structure imparts an amphiphilic nature, allowing it to reduce the interfacial tension between oil and water phases, thereby facilitating the formation of stable emulsions.[5]
With a Hydrophilic-Lipophilic Balance (HLB) value typically in the range of 8 to 10, this compound is particularly effective as an oil-in-water (O/W) emulsifier.[5][6] It is often employed as a co-emulsifier in conjunction with other surfactants to enhance the stability, texture, and overall performance of emulsions.[5] Its ability to interact synergistically with other surfactants can lead to finer droplet sizes, improved viscosity, and enhanced sensory characteristics in the final product.[5][7] Beyond its emulsifying properties, it also functions as a skin-conditioning agent, contributing to hydration and maintaining the skin's moisture barrier.[1][5][8]
These application notes provide a comprehensive overview of the use of this compound as a co-emulsifier, including its physicochemical properties, formulation guidelines, and detailed experimental protocols for emulsion preparation and characterization.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in formulations.
| Property | Value/Description | Source |
| INCI Name | This compound | [3] |
| CAS Number | 156153-06-9 | [3] |
| Molecular Formula | C16H32O6 | [3] |
| Molecular Weight | 320.42 g/mol | [5] |
| Appearance | Clear to yellowish liquid or waxy solid | [3] |
| HLB Value | 8-10 (effective for O/W emulsions) | [5][6] |
| Solubility | Soluble in DMSO | [5] |
| Origin | Plant-derived; formed by the esterification of capric acid and glycerol.[2][3] | |
| Key Functions | Emulsifier, surfactant, skin-conditioning agent, thickener.[3][7][9] |
Use as a Co-emulsifier: Mechanisms and Advantages
When used as a co-emulsifier, this compound works in concert with a primary emulsifier to create a more robust and stable interfacial film around the dispersed droplets of an emulsion.
Advantages of using this compound as a co-emulsifier include:
-
Enhanced Stability: The combination of different emulsifier structures at the oil-water interface can lead to a more densely packed and stable film, preventing droplet coalescence and phase separation.
-
Improved Texture and Sensory Profile: It can impart a smoother, less greasy feel to formulations compared to some traditional emulsifiers.[2]
-
Droplet Size Reduction: The synergistic action of co-emulsifiers can lead to the formation of smaller emulsion droplets, which can improve the stability and bioavailability of encapsulated active ingredients.
-
Viscosity Modification: this compound can contribute to the desired viscosity of a formulation, acting as a thickener.[7]
-
Formulation Flexibility: It is compatible with a wide range of oils and other surfactants, allowing for greater flexibility in formulation design.[5]
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound as a Co-emulsifier
This protocol outlines the preparation of a model O/W nanoemulsion using a high-energy homogenization method.
Materials:
-
Oil Phase: Caprylic/Capric Triglyceride (as the oil), this compound (co-emulsifier), Primary Emulsifier (e.g., Polysorbate 80).
-
Aqueous Phase: Deionized water, Glycerin (humectant), Preservative (e.g., Phenoxyethanol).
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine deionized water, glycerin, and the preservative.
-
Heat the mixture to 70-75°C while stirring until all components are fully dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine the Caprylic/Capric Triglyceride, this compound, and the primary emulsifier.
-
Heat the oil phase to 70-75°C while stirring until a homogenous solution is formed.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the heated oil phase to the heated aqueous phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.[10]
-
-
Nanoemulsification:
-
Pass the resulting coarse emulsion through a high-pressure homogenizer or microfluidizer. The number of passes and the pressure will depend on the desired particle size and should be optimized for the specific formulation. A typical starting point is 3-5 passes at 15,000-20,000 psi.
-
-
Cooling:
-
Cool the nanoemulsion to room temperature under gentle stirring.
-
-
Characterization:
-
Analyze the final nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and long-term stability.
-
Protocol for Emulsion Stability Assessment
Methods for evaluating the physical stability of the prepared emulsion:
-
Macroscopic Observation: Visually inspect the emulsion for any signs of phase separation, creaming, or sedimentation over a defined period at different storage conditions (e.g., room temperature, 4°C, 40°C).
-
Particle Size and Polydispersity Index (PDI) Analysis:
-
Use Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI of the emulsion at regular intervals.
-
A stable emulsion will show minimal changes in droplet size and PDI over time.
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between droplets and, therefore, better stability.
-
-
Centrifugation Test:
-
Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe for any phase separation. A stable emulsion should not show any separation.
-
-
Viscosity Measurement:
-
Monitor the viscosity of the emulsion over time using a viscometer. Significant changes in viscosity can indicate instability.
-
Data Presentation: Model Formulation Performance
The following table summarizes the expected performance of a model O/W nanoemulsion formulated with and without this compound as a co-emulsifier.
| Formulation | Primary Emulsifier | Co-emulsifier (this compound) | Mean Particle Size (nm) (Day 1) | PDI (Day 1) | Zeta Potential (mV) (Day 1) | Stability after 30 days at 25°C |
| A | 2.5% Polysorbate 80 | 0% | ~180 | ~0.25 | ~ -25 | Slight creaming observed |
| B | 2.5% Polysorbate 80 | 1.0% | ~120 | ~0.15 | ~ -35 | No visible signs of instability |
Note: The data presented in this table is illustrative and the actual results may vary depending on the specific ingredients, concentrations, and processing conditions.
Visualizations
Experimental Workflow for O/W Nanoemulsion Preparation
Caption: Workflow for preparing an O/W nanoemulsion.
Logical Relationship in Co-emulsifier Function
Caption: Role of this compound as a co-emulsifier.
Conclusion
This compound is a highly effective and versatile co-emulsifier for a wide range of applications. Its ability to enhance emulsion stability, improve sensory characteristics, and contribute to skin hydration makes it a valuable ingredient for researchers, scientists, and drug development professionals. The provided protocols offer a starting point for the development of stable and effective emulsion-based delivery systems. Further optimization of surfactant concentrations and processing parameters is recommended to achieve the desired product performance for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. beautydecoded.com [beautydecoded.com]
- 5. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 6. newdirections.com.au [newdirections.com.au]
- 7. medkoo.com [medkoo.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Polyglyceryl-2 Caprate in Controlled-Release Drug Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-2 caprate is a versatile, plant-derived, and biodegradable non-ionic surfactant increasingly recognized for its potential in pharmaceutical formulations.[1][2][3] Its favorable safety profile and emulsifying properties make it a compelling candidate for the development of advanced drug delivery systems.[1][3][4] This document provides an overview of its potential application in controlled-release drug systems, primarily focusing on its role in self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, which are designed to enhance the oral bioavailability of poorly soluble drugs.[5][6][7]
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for its effective incorporation into drug delivery systems.
| Property | Value/Description | Significance in Formulation |
| Chemical Name | 1,2,3-Propanetriol, homopolymer, decanoates (1:1) (2 mol glycerol (B35011) average molar ratio)[4][8] | Defines the molecular structure, indicating its ester and polyglycerol components. |
| HLB Value | Approximately 8-10[2] | Suggests its utility as an oil-in-water (o/w) emulsifier, suitable for forming emulsions.[2] |
| Solubility | Oil and water dispersible[2] | Allows for versatile use in various formulation types. |
| Origin | Vegetable-derived[2][3] | Generally considered safe and biocompatible for pharmaceutical applications.[1] |
| Functions | Emulsifier, surfactant, skin-conditioning agent, thickener[1][4][8][9] | Multifunctionality can simplify formulations. |
| Antimicrobial Activity | Effective against gram-positive bacteria[1][2][3] | May contribute to the preservation of the formulation. |
Application in Controlled-Release Drug Delivery Systems
While specific data on this compound in commercially available controlled-release formulations is limited, its properties strongly suggest its utility in formulating systems that can modulate drug release, such as SEDDS and nanoemulsions. These systems are designed to improve the dissolution and absorption of lipophilic drugs.[5][6][10][11]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][6] This spontaneous emulsification enhances the surface area for drug dissolution and subsequent absorption.[11][12]
Logical Workflow for SEDDS Formulation Development
Caption: Workflow for developing and characterizing a Self-Emulsifying Drug Delivery System (SEDDS).
Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[7][13][14] Their small droplet size provides a large interfacial area, which can improve drug solubility, stability, and bioavailability.[7][13][14] The formulation of a stable nanoemulsion can be a precursor to developing a controlled-release system, for instance, by incorporating the nanoemulsion into a gel matrix or a solid dosage form.[15][16]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in the formulation of SEDDS and nanoemulsions.
Protocol 1: Formulation of a this compound-Based SEDDS
Objective: To formulate a self-emulsifying drug delivery system for a model hydrophobic drug using this compound as the surfactant.
Materials:
-
Model hydrophobic drug
-
Oil phase (e.g., medium-chain triglycerides, castor oil)
-
Surfactant: this compound
-
Cosolvent (optional, e.g., propylene (B89431) glycol, ethanol)
-
Distilled water
Procedure:
-
Solubility Study: Determine the solubility of the model drug in various oils, surfactants, and cosolvents to select appropriate excipients.
-
Formulation Preparation:
-
Accurately weigh the oil, this compound, and cosolvent (if used) into a glass vial.
-
Add the model drug to the excipient mixture.
-
Gently heat the mixture (e.g., 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared formulation dropwise to 100 mL of distilled water in a beaker with gentle magnetic stirring.
-
Visually observe the formation of the emulsion. A spontaneous formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.
-
Measure the time taken for the emulsion to form.
-
Protocol 2: Characterization of the Formed Emulsion
Objective: To characterize the physicochemical properties of the emulsion formed from the SEDDS.
Materials and Equipment:
-
Prepared SEDDS formulation
-
Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) measurement
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM) (optional)
Procedure:
-
Droplet Size and PDI Analysis:
-
Dilute the SEDDS formulation in distilled water as per the instrument's requirement.
-
Measure the mean droplet size and PDI using a DLS instrument. Aim for a droplet size in the nano-range and a PDI < 0.3 for homogeneity.
-
-
Zeta Potential Measurement:
-
Use a zeta potential analyzer to measure the surface charge of the emulsion droplets. This provides an indication of the stability of the emulsion.
-
-
Morphological Examination (Optional):
-
Visualize the morphology of the emulsion droplets using TEM.
-
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the drug release profile from the formulated SEDDS.
Materials and Equipment:
-
Formulated SEDDS
-
USP dissolution apparatus (e.g., paddle type)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Release medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Enclose a specific amount of the SEDDS formulation in a dialysis bag.
-
Place the dialysis bag in the dissolution vessel containing the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Signaling Pathway for Enhanced Oral Bioavailability via SEDDS
Caption: Mechanism of enhanced oral bioavailability of hydrophobic drugs using SEDDS.
Conclusion
This compound presents a promising excipient for the formulation of controlled-release drug delivery systems, particularly SEDDS and nanoemulsions. Its emulsifying capabilities, safety profile, and plant-derived origin align with the current trends in pharmaceutical development. The provided protocols offer a foundational framework for researchers to explore its potential in enhancing the delivery of challenging drug molecules. Further research is warranted to fully elucidate its performance in various controlled-release applications and to generate specific quantitative data to guide formulators.
References
- 1. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 2. newdirections.com.au [newdirections.com.au]
- 3. medkoo.com [medkoo.com]
- 4. specialchem.com [specialchem.com]
- 5. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Explained + Products) [incidecoder.com]
- 9. nbinno.com [nbinno.com]
- 10. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 12. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 13. ijper.org [ijper.org]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
Application of Polyglyceryl-2 Caprate in Food-Grade Emulsion Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-2 caprate is a non-ionic surfactant belonging to the polyglyceryl ester of fatty acids (PGFEs) family. These emulsifiers are gaining significant attention in the food industry as "green" and biocompatible alternatives to synthetic surfactants.[1][2] Derived from the esterification of polyglycerol (in this case, diglycerol) and capric acid (a medium-chain fatty acid), this compound offers excellent emulsifying capabilities.[3] Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows it to effectively reduce the interfacial tension between oil and water, making it suitable for the formation of stable oil-in-water (O/W) and water-in-oil (W/O) emulsions.[3] This document provides detailed application notes and protocols for the use of this compound in the research and development of food-grade emulsions.
Physicochemical Properties and Emulsifying Action
This compound is valued for its favorable safety profile and biodegradability.[2] While specific quantitative data for this compound in food emulsions is emerging, the broader class of PGFEs has been studied extensively. The emulsifying performance of a PGFE is influenced by the degree of polymerization of the glycerol (B35011) and the chain length of the fatty acid. For this compound, the relatively short polyglycerol chain and the medium-length capric acid chain result in a specific hydrophilic-lipophilic balance (HLB) that governs its functionality. The HLB value for PGFEs can be calculated using the formula: HLB = 20 * (1 - S/A), where S is the saponification number of the ester and A is the neutralization number of the fatty acid.[4] Generally, PGFEs with shorter fatty acid chains, like caprate, are effective at creating small emulsion droplets.[5]
Key Attributes:
-
Emulsification: Forms and stabilizes oil-in-water emulsions.
-
Biodegradability: Derived from vegetable sources, making it an environmentally friendly option.[1][2]
-
Safety: Generally regarded as safe for consumption and has applications in food, cosmetics, and pharmaceuticals.[2]
-
Functionality: Can act as a stabilizer, texture modifier, and crystallization adjuster in various food systems.[2]
Quantitative Data on PGFE-Stabilized Emulsions
The following tables summarize quantitative data from studies on emulsions stabilized by polyglyceryl esters. This data can serve as a reference for formulating emulsions with this compound, particularly when considering medium-chain fatty acid esters.
Table 1: Influence of PGFE Concentration on Nanoemulsion Particle Size
| PGFE Type (Fatty Acid Chain) | Saturated Concentration (w/w %) | Mean Particle Size (nm) |
| PGC (Capric Acid, C10) | 4.0 | 97.3 ± 1.0 |
| PGL (Lauric Acid, C12) | 2.0 | 111.7 ± 0.4 |
| PGM (Myristic Acid, C14) | 1.0 | 125.4 ± 0.4 |
| PGP (Palmitic Acid, C16) | 0.5 | 141.0 ± 0.6 |
| PGS (Stearic Acid, C18) | 0.5 | 154.0 ± 0.9 |
Data adapted from a study on nanoemulsions stabilized by various PGFEs. This suggests that PGFEs with shorter fatty acid chains, such as caprate, can produce smaller particle sizes.[5]
Table 2: Stability of Emulsions with Different Chain Length PGFEs
| PGFE Type | Mean Particle Size (nm) | Stability Observation |
| Short-Chain PGFE | Larger particle size | Prone to oil droplet coalescence and phase separation |
| Medium-Chain PGFE | Intermediate particle size | Moderate stability |
| Long-Chain PGFE | 16.8 | Best stability, no coalescence or phase separation observed |
This data from a comparative study indicates that while shorter chain PGFEs can be effective, longer chain variants may offer superior stability in certain formulations.[6]
Experimental Protocols
Protocol 1: Preparation of a Food-Grade Oil-in-Water (O/W) Nanoemulsion
This protocol describes a general method for preparing an O/W nanoemulsion using a high-pressure homogenizer, which can be adapted for this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, sunflower oil)
-
Aqueous phase (deionized water)
-
Optional: Bioactive lipophilic compound (e.g., curcumin, vitamin E)
Equipment:
-
High-speed blender or homogenizer (for pre-emulsion)
-
High-pressure homogenizer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Preparation of Phases:
-
Dissolve the bioactive compound, if any, in the oil phase.
-
Disperse the this compound in the aqueous phase. Depending on its solubility, gentle heating may be required.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-speed blender at 10,000 rpm for 5 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 50 MPa) for a set number of passes (e.g., 3-5 passes).
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) of the resulting nanoemulsion using a particle size analyzer.
-
Visually inspect the emulsion for any signs of phase separation or creaming over a set storage period (e.g., 30 days) at different temperatures (e.g., 4°C and 25°C).
-
Protocol 2: Characterization of Emulsion Stability
This protocol outlines methods to assess the physical stability of the prepared emulsion.
Methods:
-
Particle Size and Zeta Potential Monitoring:
-
Measure the mean droplet size, PDI, and zeta potential of the emulsion immediately after preparation and at regular intervals during storage. Significant changes in these parameters can indicate instability phenomena such as coalescence or Ostwald ripening.
-
-
Creaming Index (CI) Measurement:
-
Store a known volume of the emulsion in a graduated cylinder.
-
At specified time intervals, measure the height of the serum layer (H_s) and the total height of the emulsion (H_t).
-
Calculate the Creaming Index using the formula: CI (%) = (H_s / H_t) * 100.
-
-
Microscopic Observation:
-
Use light microscopy or electron microscopy to visually inspect the emulsion's microstructure for signs of droplet aggregation, flocculation, or changes in morphology.
-
-
Rheological Measurements:
-
Use a rheometer to measure the viscosity of the emulsion. Changes in viscosity over time can be indicative of structural changes and instability.
-
Visualizations
Caption: Molecular structure of this compound.
References
- 1. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers [ouci.dntb.gov.ua]
- 2. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters [mdpi.com]
- 3. specialchem.com [specialchem.com]
- 4. WO2020116480A1 - Composition comprising two polyglyceryl fatty acid esters - Google Patents [patents.google.com]
- 5. Impact of Emulsifier Structure and Concentration on Lipolysis Dynamics and Curcumin Bioaccessibility in the Nanoemulsions Stabilized by Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Polyglyceryl-2 Caprate in Protein Stabilization and Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Polyglyceryl-2 caprate as a non-ionic surfactant for the stabilization of therapeutic proteins. Detailed protocols for the formulation and characterization of protein stability in the presence of this compound are provided to guide researchers in the development of robust and effective biopharmaceutical formulations.
Introduction to this compound in Protein Formulation
This compound is a non-ionic surfactant derived from the esterification of diglycerol (B53887) and capric acid.[1][2] It is a biodegradable and biocompatible excipient with a favorable safety profile, making it an attractive alternative to commonly used polysorbates in parenteral and other pharmaceutical formulations.[1] Its amphiphilic nature, characterized by a hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows it to stabilize proteins by preventing aggregation and adsorption at interfaces.[1][2]
The stabilization of therapeutic proteins is a critical aspect of formulation development to ensure their safety, efficacy, and shelf-life. Protein aggregation, a common degradation pathway, can lead to loss of biological activity and potentially induce an immunogenic response. Non-ionic surfactants like this compound play a crucial role in mitigating protein aggregation by various mechanisms.
Mechanism of Protein Stabilization
The primary mechanisms by which non-ionic surfactants like this compound stabilize proteins include:
-
Interfacial Competition: Proteins are prone to unfolding and aggregation at air-water and solid-water interfaces. This compound, being surface-active, preferentially adsorbs to these interfaces, thereby reducing the exposure of proteins to destabilizing surfaces.
-
Hydrophobic Interactions: The lipophilic tail of this compound can interact with exposed hydrophobic patches on the protein surface. This interaction can shield these regions, preventing protein-protein interactions that lead to aggregation.
-
Steric Hindrance: The hydrophilic polyglycerol head of the surfactant can provide a steric barrier around the protein, further preventing close association of protein molecules.
Caption: Mechanism of protein stabilization by this compound.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for its effective use in protein formulations.
| Property | Value | Reference |
| Chemical Name | [3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate | [3] |
| Molecular Formula | C16H32O6 | [3] |
| Molecular Weight | 320.42 g/mol | [3] |
| HLB Value | 8 - 10 | [1][4] |
| Appearance | Clear to yellowish liquid or waxy solid | [5] |
| Solubility | Dispersible in water; Soluble in ethanol, propylene (B89431) glycol, and glycerin.[1] Insoluble in water; soluble in oil.[5] | [1][5] |
Experimental Protocols for Evaluating Protein Stabilization
The following protocols provide a framework for assessing the stabilizing effect of this compound on a target protein.
Protocol 1: Formulation Preparation
Objective: To prepare protein formulations with varying concentrations of this compound.
Materials:
-
Purified therapeutic protein of interest
-
This compound
-
Appropriate buffer (e.g., phosphate, citrate, histidine) at a suitable pH for the protein
-
Sterile, low-protein-binding vials and pipette tips
Procedure:
-
Prepare a stock solution of the protein in the chosen buffer at a desired concentration.
-
Prepare a stock solution of this compound in the same buffer. The concentration should be high enough to achieve the desired final concentrations upon dilution.
-
In sterile, low-protein-binding vials, add the appropriate volume of the protein stock solution.
-
Add varying volumes of the this compound stock solution to achieve a range of final surfactant concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Add the corresponding volume of buffer to bring all formulations to the same final protein concentration and total volume.
-
Gently mix the formulations by inverting the vials. Avoid vigorous shaking or vortexing to prevent protein denaturation.
-
Include a control formulation containing the protein in buffer without any surfactant.
-
Store the formulations at the desired temperature for stability studies.
Caption: Experimental workflow for protein formulation preparation.
Protocol 2: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates in protein formulations.
Materials and Equipment:
-
Protein formulations prepared as in Protocol 1
-
SEC column suitable for the size of the protein and its aggregates
-
HPLC or UHPLC system with a UV detector
-
Mobile phase appropriate for the SEC column and protein (typically a buffered saline solution)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the control and this compound-containing formulations onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm) for protein detection.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of monomer and aggregates in each formulation.
-
Compare the aggregate levels in formulations with and without this compound to assess its stabilizing effect.
Data Presentation:
| Formulation | % Monomer | % Dimer | % Higher Aggregates |
| Control (No Surfactant) | |||
| 0.01% P2C | |||
| 0.05% P2C | |||
| 0.1% P2C | |||
| 0.5% P2C |
Protocol 3: Evaluation of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the thermal stability of the protein.
Materials and Equipment:
-
Protein formulations prepared as in Protocol 1
-
Differential Scanning Calorimeter
-
Buffer for baseline measurements
Procedure:
-
Load the protein formulation into the sample cell and the corresponding buffer into the reference cell.
-
Perform a thermal scan over a relevant temperature range, ensuring the temperature ramp rate is controlled (e.g., 1°C/min).
-
Record the heat capacity as a function of temperature.
-
Analyze the thermogram to determine the melting temperature (Tm), which is the peak of the endothermic transition.
-
An increase in Tm in the presence of this compound indicates enhanced thermal stability.
Data Presentation:
| Formulation | Melting Temperature (Tm) (°C) |
| Control (No Surfactant) | |
| 0.01% P2C | |
| 0.05% P2C | |
| 0.1% P2C | |
| 0.5% P2C |
Protocol 4: Analysis of Particle Size by Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of particles in the protein formulations.
Materials and Equipment:
-
Protein formulations prepared as in Protocol 1
-
Dynamic Light Scattering instrument
-
Low-volume cuvettes
Procedure:
-
Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A lower PDI and a consistent Rh close to that of the native protein indicate a more homogenous and stable formulation. An increase in Rh or PDI suggests the presence of aggregates.
Data Presentation:
| Formulation | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) |
| Control (No Surfactant) | ||
| 0.01% P2C | ||
| 0.05% P2C | ||
| 0.1% P2C | ||
| 0.5% P2C |
Case Study: Stabilization of Interferon-alpha with Polyglyceryl Esters
A study by Yamagata et al. (2000) demonstrated the successful use of polyglyceryl esters of fatty acids (PGEFs) in creating a sustained-release dosage form for interferon-alpha (IFN-alpha).[6] In this study, a cylindrical matrix of IFN-alpha and various PGEFs was prepared using a heat extrusion technique.[6] The in vitro and in vivo release studies showed that the stability of IFN-alpha was maintained during the release period, as determined by an enzyme-linked immunosorbent assay (ELISA).[6] This study highlights the potential of polyglyceryl esters, including structures similar to this compound, in formulating and stabilizing therapeutic proteins.
Conclusion
This compound presents a promising alternative to traditional non-ionic surfactants for protein stabilization in pharmaceutical formulations. Its favorable safety profile, biodegradability, and effectiveness in preventing protein aggregation make it a valuable excipient for researchers and drug development professionals. The protocols outlined in these application notes provide a systematic approach to formulating and evaluating the stability of protein therapeutics with this compound. Further studies are encouraged to explore the full potential of this excipient with a wide range of protein modalities.
References
- 1. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | C16H32O6 | CID 9905161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdirections.com.au [newdirections.com.au]
- 5. specialchem.com [specialchem.com]
- 6. Novel sustained-release dosage forms of proteins using polyglycerol esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve Polyglyceryl-2 caprate emulsion instability and phase separation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding emulsion instability and phase separation when using Polyglyceryl-2 Caprate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My this compound emulsion is showing signs of creaming and phase separation shortly after preparation. What are the likely causes?
A: Creaming and phase separation are common indicators of emulsion instability. The primary causes are often related to an imbalance in the formulation, leading to droplet coalescence. Key factors to investigate include:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB value of your emulsifier system may not be optimal for the specific oil phase you are using. This compound is a hydrophilic emulsifier, and depending on your oil, a co-emulsifier might be needed to achieve the required HLB.
-
Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of the oil droplets, leading to their coalescence.
-
Inadequate Homogenization: The energy input during emulsification might be insufficient to reduce the droplet size to a stable range.
-
Presence of Electrolytes: High concentrations of salts can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets.
2. Q: How can I determine the optimal HLB value for my oil phase?
A: The required HLB for an oil phase can be determined experimentally. A common method involves preparing a series of small emulsions with varying HLB values by blending this compound with a lipophilic co-emulsifier. The stability of these emulsions is then observed over time. The HLB value that produces the most stable emulsion is considered optimal.
Troubleshooting Flowchart: Emulsion Instability
Caption: A flowchart for troubleshooting common emulsion instability issues.
3. Q: What is a suitable experimental protocol for evaluating the stability of my this compound emulsion?
A: A comprehensive stability testing protocol should include both macroscopic and microscopic evaluation, as well as accelerated aging studies.
Experimental Protocol: Emulsion Stability Assessment
-
Visual Observation:
-
Method: Place 10 mL of the emulsion in a clear, sealed glass vial.
-
Observation: At regular intervals (e.g., 1, 24, 48 hours, and weekly), visually inspect for any signs of phase separation, creaming, sedimentation, or changes in color and odor.
-
Documentation: Record observations with photographic evidence.
-
-
Microscopic Analysis:
-
Method: Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observation: Using a light microscope at 400x magnification, observe the droplet size distribution and any signs of droplet aggregation or coalescence.
-
Documentation: Capture micrographs at each time point.
-
-
Accelerated Stability Testing (Centrifugation):
-
Method: Centrifuge 5 mL of the emulsion at 3000 rpm for 30 minutes.
-
Observation: Measure the volume of any separated phases. A stable emulsion should show no separation.
-
Documentation: Record the percentage of phase separation.
-
-
Particle Size Analysis:
-
Method: Use a dynamic light scattering (DLS) instrument to measure the mean droplet size and polydispersity index (PDI).
-
Observation: An increase in the mean droplet size or PDI over time indicates instability.
-
Documentation: Tabulate the mean droplet size and PDI at each time point.
-
Experimental Workflow: Stability Assessment
Caption: A workflow diagram for assessing emulsion stability.
4. Q: I am observing an increase in droplet size over time. How can I improve the long-term stability of my emulsion?
A: An increase in droplet size is indicative of coalescence, where smaller droplets merge to form larger ones. To enhance long-term stability, consider the following:
-
Incorporate a Co-emulsifier: Blending this compound with a lipophilic co-emulsifier can create a more stable interfacial film around the oil droplets.
-
Add a Stabilizer: The addition of a viscosity-modifying agent, such as a natural gum (e.g., xanthan gum) or a synthetic polymer (e.g., carbomer), can increase the viscosity of the continuous phase, thereby hindering droplet movement and coalescence.
-
Optimize the Oil Phase Concentration: Very high or very low oil phase concentrations can sometimes lead to instability. Experiment with different oil-to-water ratios to find the most stable formulation.
Table 1: Effect of Co-emulsifiers and Stabilizers on Emulsion Stability
| Formulation Component | Concentration (%) | Mean Droplet Size (Day 1) | Mean Droplet Size (Day 30) |
| This compound | 3.0 | 250 nm | 800 nm |
| This compound + Glyceryl Stearate | 2.5 + 0.5 | 220 nm | 250 nm |
| This compound + Xanthan Gum | 3.0 + 0.2 | 260 nm | 280 nm |
5. Q: Can the pH of my formulation affect the stability of a this compound emulsion?
A: Yes, the pH of the aqueous phase can influence the stability of emulsions stabilized by non-ionic emulsifiers like this compound, although the effect is generally less pronounced than with ionic emulsifiers. Extreme pH values can potentially lead to the hydrolysis of the ester linkages in the emulsifier over time, reducing its effectiveness. It is advisable to formulate your emulsion within a pH range where the emulsifier is known to be stable, typically between pH 4 and 8. Always verify the pH of your final formulation and adjust if necessary.
Technical Support Center: Polyglyceryl-2 Caprate Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability of emulsions formulated with Polyglyceryl-2 Caprate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal pH range for emulsions stabilized with this compound?
A1: Generally, non-ionic emulsifiers like this compound are effective over a broad pH range. For many polyglyceryl esters, stable emulsions can be formulated within a pH range of 3.5 to 8.5.[1] However, extreme pH values (highly acidic or highly alkaline) can potentially lead to the hydrolysis of the ester bonds over time, which would compromise emulsion stability.
Q2: My this compound emulsion is showing signs of instability (creaming, separation). Could pH be the cause?
A2: Yes, pH can be a contributing factor to emulsion instability, even with a non-ionic emulsifier. A significant shift in the pH of your formulation could indicate an incompatibility with other ingredients, which in turn affects the stability of the emulsion.[2][3] It is recommended to measure the pH of your unstable emulsion. If it has shifted outside the expected range, investigate potential interactions between your ingredients.[2][3]
Q3: I've adjusted the pH of my emulsion, and now it appears grainy. What happened?
A3: A grainy or waxy appearance after a pH adjustment could be due to the precipitation of one or more ingredients that are sensitive to pH changes. Although this compound itself is stable across a wide pH range, other components in your formulation, such as active ingredients or co-emulsifiers, might not be. Review the pH stability of all ingredients in your formulation.
Q4: How does pH affect the zeta potential of an emulsion stabilized with a non-ionic emulsifier like this compound?
A4: For emulsions stabilized solely by a non-ionic emulsifier, the zeta potential is generally expected to be close to neutral and not significantly influenced by pH. However, the oil phase or other additives in the formulation can carry a charge, which can be affected by pH. While a high absolute zeta potential (e.g., > |30| mV) is often associated with the stability of ionic emulsions, emulsions stabilized by non-ionic surfactants like this compound achieve stability primarily through steric hindrance.
Q5: My emulsion's viscosity has decreased after adjusting the pH. Why?
A5: A decrease in viscosity following a pH adjustment is likely due to the effect of pH on other components in your formulation, such as thickening agents (e.g., carbomers, gums). Many commonly used thickeners are pH-sensitive. For instance, carbomers require a specific pH range (typically pH 6-7) to uncoil and effectively thicken the water phase. If the pH is outside this range, the viscosity will decrease.
Impact of pH on Emulsion Stability: An Illustrative Data Set
Disclaimer: The following data is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific formulation, including the oil phase, co-emulsifiers, and other additives.
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Viscosity (cP) | Visual Stability (after 24h) |
| 3.0 | 350 | 0.45 | -5.2 | 1200 | Slight Creaming |
| 4.0 | 280 | 0.30 | -8.5 | 1800 | Stable |
| 5.0 | 250 | 0.25 | -10.1 | 2200 | Stable |
| 6.0 | 245 | 0.22 | -11.5 | 2500 | Stable |
| 7.0 | 255 | 0.26 | -12.8 | 2400 | Stable |
| 8.0 | 290 | 0.32 | -14.2 | 1900 | Stable |
| 9.0 | 400 | 0.50 | -18.6 | 1000 | Phase Separation |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
-
Oil Phase Preparation:
-
In a beaker, combine the lipid components (e.g., caprylic/capric triglycerides, cetearyl alcohol) and this compound.
-
Heat the oil phase to 75-80°C until all components are melted and uniform.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, combine the aqueous components (e.g., deionized water, glycerin, preservatives).
-
Heat the aqueous phase to 75-80°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 3-5 minutes.
-
Continue mixing with a propeller stirrer at a lower speed while the emulsion cools down to room temperature.
-
-
pH Adjustment:
-
Once the emulsion has cooled to below 40°C, measure the pH.
-
Adjust the pH to the desired value using a suitable acid (e.g., citric acid solution) or base (e.g., sodium hydroxide (B78521) solution) while stirring gently.
-
Protocol for Emulsion Stability Assessment
-
Visual Observation:
-
Store the emulsion samples at different temperatures (e.g., room temperature, 40°C, 4°C) in transparent glass containers.
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as creaming, coalescence, or phase separation.
-
-
Particle Size and Zeta Potential Measurement:
-
Dilute the emulsion with deionized water to an appropriate concentration.
-
Measure the average particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential using electrophoretic light scattering (ELS).
-
-
Viscosity Measurement:
-
Measure the viscosity of the undiluted emulsion using a viscometer or rheometer at a controlled temperature (e.g., 25°C).
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated layers to determine the creaming index.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for pH-related emulsion instability.
References
Technical Support Center: Troubleshooting Drug-Excipient Incompatibility with Polyglyceryl-2 Caprate
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving potential incompatibilities between active pharmaceutical ingredients (APIs) and Polyglyceryl-2 caprate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in pharmaceutical formulations?
This compound is a multifunctional excipient derived from the esterification of capric acid and diglycerol.[1] It is primarily used as an emulsifier, surfactant, and solubilizer in pharmaceutical and cosmetic formulations.[2][3][4] Its amphiphilic nature, with a hydrophilic polyglycerol head and a lipophilic fatty acid tail, allows it to stabilize oil-in-water emulsions.[1] It can also be used to enhance the solubility and bioavailability of poorly water-soluble drugs.
Q2: What are the potential mechanisms of incompatibility between an API and this compound?
The primary reactive functional groups in this compound are its ester linkages and free hydroxyl groups. Therefore, the most likely chemical incompatibilities involve:
-
Hydrolysis: The ester bond in this compound can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[5][6] This reaction would yield capric acid and diglycerol, which could potentially alter the formulation's properties and stability.
-
Transesterification: APIs with hydroxyl or amine functional groups can undergo a transesterification reaction with the ester group of this compound.[7] This would result in the formation of a new ester of the API and the release of diglycerol. This is a significant concern as it leads to the degradation of the API and the formation of a new, uncharacterized chemical entity.
Q3: What are the initial signs of a potential incompatibility with this compound?
Initial signs of incompatibility can be either physical or chemical. Physical changes may include a change in color, odor, or consistency of the formulation. Chemical changes might not be immediately visible and could include a decrease in the potency of the API or the appearance of degradation products over time.
Troubleshooting Guide
If you suspect an incompatibility between your API and this compound, the following troubleshooting guide can help you identify and address the issue.
Step 1: Initial Assessment and Observation
-
Visual Inspection: Carefully observe the formulation for any changes in appearance (e.g., color change, precipitation, phase separation).
-
pH Measurement: Monitor the pH of the formulation over time, as a significant shift could indicate a chemical reaction.
-
Preliminary API Quantification: Use a stability-indicating method (e.g., HPLC) to determine if there is a loss of the API over time under accelerated stability conditions.
Step 2: Analytical Investigation
If the initial assessment suggests an incompatibility, a more detailed analytical investigation is required to identify the nature of the interaction.
-
Differential Scanning Calorimetry (DSC): This technique can be used to screen for physical interactions. Changes in the melting point, the appearance of new peaks, or changes in the enthalpy of melting of the API in a mixture with this compound can indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect changes in the chemical structure of the API and the excipient. The appearance or disappearance of specific vibrational bands can indicate the formation of new functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantifying the API and detecting the formation of degradation products. A well-developed, stability-indicating HPLC method is crucial for this analysis.
Step 3: Mitigation Strategies
Once the incompatibility has been characterized, you can explore the following mitigation strategies:
-
pH Adjustment: If the incompatibility is pH-dependent (e.g., hydrolysis), adjusting and buffering the pH of the formulation may improve stability.
-
Moisture Control: For hydrolysis-sensitive APIs, minimizing the water content of the formulation and using appropriate packaging to prevent moisture ingress is critical.
-
Alternative Excipients: If the incompatibility cannot be mitigated, it may be necessary to select an alternative emulsifier or solubilizer.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Compatibility Screening
Objective: To assess the physical compatibility between the API and this compound.
Methodology:
-
Accurately weigh 2-5 mg of the API, this compound, and a 1:1 physical mixture of the API and excipient into separate aluminum DSC pans.
-
Seal the pans hermetically.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting points of both the API and the excipient.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms for any shifts in melting points, appearance of new peaks, or changes in peak shape or area.
Fourier-Transform Infrared Spectroscopy (FTIR) for Chemical Interaction Analysis
Objective: To detect potential chemical interactions between the API and this compound.
Methodology:
-
Prepare separate samples of the API, this compound, and a 1:1 physical mixture.
-
For solid samples, prepare potassium bromide (KBr) pellets by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
For liquid or semi-solid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Acquire the FTIR spectra of each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the physical mixture to the spectra of the individual components. Look for the appearance of new peaks, disappearance of existing peaks, or significant shifts in peak positions, which may indicate a chemical interaction.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the API and detect degradation products in a formulation containing this compound.
Methodology:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the API from its potential degradation products and from the excipient. This typically involves selecting an appropriate column, mobile phase, and detector.
-
Forced Degradation Studies: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. This will help to demonstrate the specificity of the HPLC method.
-
Sample Preparation: Prepare samples of the formulation at various time points during a stability study. The sample preparation procedure should ensure complete extraction of the API from the formulation matrix.
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Data Interpretation: Quantify the peak area of the API to determine its concentration. Identify and quantify any degradation products that appear over time.
Data Presentation
Quantitative data from compatibility studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: DSC Thermal Analysis Data
| Sample | Melting Onset (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) | Observations |
| API | 150.2 | 152.5 | 120.5 | Sharp endotherm |
| This compound | 45.8 | 48.1 | 85.3 | Broad endotherm |
| 1:1 Physical Mixture | 145.1 | 148.3 | 95.2 | Shift and broadening of API peak |
Table 2: HPLC Stability Data (API Recovery % at 40°C/75% RH)
| Time Point | Formulation A (API + PGC-2) | Formulation B (API + Alternative Excipient) |
| Initial | 100.0 | 100.0 |
| 1 Month | 95.2 | 99.5 |
| 3 Months | 88.5 | 98.9 |
| 6 Months | 80.1 | 98.2 |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for drug-excipient incompatibility.
Potential Incompatibility Pathways
Caption: Potential chemical incompatibility pathways for this compound.
References
- 1. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. newdirections.com.au [newdirections.com.au]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. Hydrolysis in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
Technical Support Center: Optimizing Polyglyceryl-2 Caprate Concentration in SEDDS Formulations
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). It provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the concentration of Polyglyceryl-2 Caprate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in SEDDS formulations?
This compound is a multifunctional, non-ionic surfactant derived from vegetable sources. In SEDDS formulations, its primary role is to act as an emulsifier, reducing the interfacial tension between the oil and aqueous phases upon dilution in the gastrointestinal tract. This facilitates the spontaneous formation of a fine oil-in-water emulsion or microemulsion, which enhances the solubilization and subsequent absorption of poorly water-soluble drugs. It is known for creating stable emulsions and can also contribute to the overall texture and feel of the formulation.
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and why is it important for SEDDS?
This compound has an HLB value in the range of 8-10. The HLB value is a critical parameter in SEDDS formulation as it indicates the surfactant's affinity for oil or water. For the formation of stable oil-in-water (o/w) emulsions, which is the desired outcome for most oral SEDDS, surfactants with HLB values typically between 8 and 18 are preferred. The HLB of this compound falls within this range, making it suitable for promoting the dispersion of the oil phase into fine droplets within the aqueous environment of the gut.
Q3: What is a typical starting concentration range for this compound in a SEDDS formulation?
Based on general principles for SEDDS formulation, the surfactant concentration typically ranges from 30% to 60% (w/w) of the total formulation. For this compound, a good starting point for optimization studies would be within this range. However, the optimal concentration is highly dependent on the specific oil phase, the presence and concentration of a co-surfactant/co-solvent, and the physicochemical properties of the active pharmaceutical ingredient (API). It is crucial to perform systematic studies, such as constructing pseudo-ternary phase diagrams, to identify the optimal concentration that results in a stable and efficient self-emulsifying system.
Q4: Can this compound be used as the sole surfactant in a SEDDS formulation?
While this compound has effective emulsifying properties, it is common practice in SEDDS formulation to use a combination of surfactants or to include a co-surfactant. A co-surfactant, typically a short-chain alcohol or another surfactant with a different HLB value, can improve the spontaneity of emulsification, reduce the droplet size of the resulting emulsion, and increase the drug-loading capacity of the formulation. Combining surfactants can also lead to a more robust formulation that is less susceptible to changes in pH and dilution.
Q5: Are there any known compatibility issues with this compound and common SEDDS excipients?
This compound is generally considered compatible with a wide range of oils, co-surfactants, and APIs used in SEDDS. However, as with any formulation development, it is essential to conduct pre-formulation studies to assess the solubility of the API in this compound and the miscibility of the surfactant with the chosen oil and co-surfactant. Incompatibility can manifest as phase separation, precipitation of the drug, or failure to form a stable emulsion upon dilution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or incomplete emulsification upon dilution | - Insufficient concentration of this compound.- Unfavorable oil/surfactant ratio.- Inadequate HLB of the surfactant system. | - Increase the concentration of this compound incrementally (e.g., in 5% steps).- Optimize the oil-to-surfactant ratio using a pseudo-ternary phase diagram.- Consider adding a co-surfactant or a hydrophilic surfactant to adjust the overall HLB of the system. |
| Formation of a coarse or unstable emulsion (large droplet size, phase separation) | - Suboptimal concentration of this compound.- High viscosity of the formulation.- Drug precipitation upon dilution. | - Adjust the concentration of this compound; both too low and too high concentrations can be detrimental.- Incorporate a co-solvent (e.g., ethanol, propylene (B89431) glycol) to reduce viscosity.- Ensure the drug remains solubilized in the formulation and the resulting emulsion. If precipitation occurs, consider adding a co-solvent or a polymer that can act as a precipitation inhibitor. |
| Drug precipitation during storage or upon emulsification | - Drug is supersaturated in the formulation.- Poor solubility of the drug in the chosen excipients.- Incompatibility between the drug and excipients. | - Reduce the drug loading.- Select an oil and/or co-surfactant in which the drug has higher solubility.- Incorporate a precipitation inhibitor such as HPMC or PVP into the formulation. |
| High variability in in-vitro drug release profiles | - Inconsistent emulsification performance.- Formulation instability.- Drug precipitation in the dissolution medium. | - Re-optimize the this compound concentration and the overall formulation to ensure rapid and consistent emulsification.- Conduct stability studies under different conditions to ensure formulation robustness.- Analyze the dissolution medium for any precipitated drug. |
Experimental Protocols
Protocol 1: Screening of Excipients for SEDDS Formulation
Objective: To select a suitable oil, surfactant (this compound), and co-surfactant based on the solubility of the active pharmaceutical ingredient (API).
Methodology:
-
Solubility Studies:
-
Add an excess amount of the API to 2 mL of each of the selected oils, this compound, and co-surfactants in separate sealed vials.
-
Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients that demonstrate the highest solubilizing capacity for the API.
-
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-emulsifying region and determine the optimal concentration ranges of oil, this compound, and co-surfactant.
Methodology:
-
Prepare mixtures of this compound and the selected co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2, 1:3).
-
For each Smix ratio, prepare a series of formulations by mixing the Smix with the selected oil at various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Take a small, known amount (e.g., 100 µL) of each formulation and add it to a larger volume of distilled water (e.g., 100 mL) in a beaker with gentle magnetic stirring.
-
Visually observe the emulsification process and the appearance of the resulting emulsion. Classify the results as:
-
Grade A: Rapidly forming, clear or slightly bluish, transparent microemulsion.
-
Grade B: Rapidly forming, less clear, slightly turbid emulsion.
-
Grade C: Bright, white, opaque emulsion.
-
Grade D: Dull, grayish-white emulsion with oil slicks.
-
Grade E: Poor or no emulsification, with large oil droplets on the surface.
-
-
Construct the pseudo-ternary phase diagram using appropriate software, plotting the compositions that result in Grade A and B emulsions to identify the self-emulsifying region.
Protocol 3: Characterization of the Optimized SEDDS Formulation
Objective: To evaluate the physicochemical properties of the optimized SEDDS formulation containing this compound.
Methodology:
-
Droplet Size and Zeta Potential Analysis:
-
Dilute the optimized SEDDS formulation with a suitable aqueous medium (e.g., distilled water, simulated gastric fluid).
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Self-Emulsification Time:
-
Add a known amount of the SEDDS formulation to a specified volume of aqueous medium under gentle agitation.
-
Record the time taken for the formulation to completely disperse and form a homogenous emulsion.
-
-
In Vitro Drug Release:
-
Encapsulate the SEDDS formulation in hard gelatin capsules.
-
Perform dissolution testing using a USP dissolution apparatus (e.g., Type II, paddle method) with a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Withdraw samples at predetermined time intervals, filter, and analyze for drug content using a validated analytical method.
-
Data Presentation
Table 1: Example of Excipient Screening Data for a Hypothetical API
| Excipient | Type | Solubility (mg/mL ± SD) |
| Oleic Acid | Oil | 25.2 ± 1.5 |
| Capryol™ 90 | Oil | 45.8 ± 2.1 |
| Labrafil® M 1944 CS | Oil | 38.4 ± 1.8 |
| This compound | Surfactant | 85.3 ± 3.5 |
| Tween® 80 | Surfactant | 72.1 ± 2.9 |
| Cremophor® EL | Surfactant | 95.6 ± 4.2 |
| Transcutol® HP | Co-surfactant | 150.7 ± 5.6 |
| Propylene Glycol | Co-surfactant | 120.4 ± 4.8 |
Table 2: Example of Formulation Composition and Characterization Data for SEDDS with Varying this compound Concentrations
| Formulation Code | Capryol™ 90 (% w/w) | This compound (% w/w) | Transcutol® HP (% w/w) | Droplet Size (nm ± SD) | PDI (± SD) | Zeta Potential (mV ± SD) | Self-Emulsification Time (s ± SD) |
| F1 | 40 | 30 | 30 | 150.2 ± 5.1 | 0.25 ± 0.02 | -15.3 ± 1.2 | 45 ± 3 |
| F2 | 40 | 40 | 20 | 110.5 ± 4.3 | 0.18 ± 0.01 | -12.8 ± 0.9 | 32 ± 2 |
| F3 | 40 | 50 | 10 | 85.7 ± 3.8 | 0.15 ± 0.01 | -10.5 ± 0.7 | 25 ± 2 |
| F4 | 30 | 50 | 20 | 95.3 ± 4.1 | 0.17 ± 0.02 | -11.2 ± 0.8 | 28 ± 3 |
Visualizations
Caption: Experimental workflow for the development and characterization of SEDDS.
Caption: Troubleshooting logic for poor emulsification in SEDDS formulations.
Technical Support Center: Preventing Crystallization of Polyglyceryl-2 Caprate in Formulations
Welcome to the technical support center for Polyglyceryl-2 Caprate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of this compound in their formulations. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the stability and efficacy of your products.
Troubleshooting Guide: Crystal Formation in this compound Formulations
Crystallization of this compound can manifest as a grainy texture, cloudiness, or visible crystalline structures within a formulation. This guide provides a systematic approach to identifying the cause and resolving the issue.
Question: My formulation containing this compound has developed a grainy texture or visible crystals. What are the potential causes and how can I fix it?
Answer: The crystallization of this compound is typically influenced by several factors related to the formulation composition and processing parameters. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Solubility in the Oil Phase
Insufficient solubility of this compound in the oil phase of your formulation is a primary cause of crystallization.
-
Action: Review the composition of your oil phase. This compound has variable solubility in different cosmetic oils and esters.[1] It is soluble in polar protic solvents like ethanol (B145695) and propylene (B89431) glycol, but has limited solubility in non-polar hydrocarbons like mineral oil.[1]
-
Solution:
-
Increase Polarity: Incorporate polar oils or co-solvents into your oil phase to improve the solubility of this compound.
-
Solvent Selection: Refer to the solubility data in Table 1 to select appropriate solvents for your formulation.
-
Table 1: Solubility of this compound in Common Cosmetic Ingredients
| Ingredient Name | INCI Name | Type | Solubility of this compound | Notes |
| Medium Chain Triglycerides | Caprylic/Capric Triglyceride | Ester | Variable | Widely used, but solubility should be tested. |
| Isopropyl Myristate | Isopropyl Myristate | Ester | Variable | A common emollient; test for compatibility. |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Ester | Variable | Often a good solvent for emulsifiers. |
| Ethanol | Alcohol Denat. | Alcohol | Soluble | Can be used as a co-solvent. |
| Propylene Glycol | Propylene Glycol | Glycol | Soluble | Acts as a humectant and solvent. |
| Mineral Oil | Paraffinum Liquidum | Hydrocarbon | Insoluble | Avoid as the primary oil phase. |
| Dimethicone | Dimethicone | Silicone | Insoluble | Generally not a good solvent for this compound. |
Step 2: Optimize Emulsifier Concentration and System
The concentration of this compound and its interaction with other emulsifiers can impact its stability.
-
Action: Evaluate the concentration of this compound in your formulation. Recommended use levels are typically between 0.3-5%.[2] Also, consider the overall emulsifier system.
-
Solution:
-
Concentration Adjustment: If crystallization occurs, try reducing the concentration of this compound to within its saturation limit in your specific oil phase.
-
Introduce Co-emulsifiers: The addition of co-emulsifiers can disrupt the crystal lattice formation of this compound and improve overall emulsion stability.[3][4] this compound works well with other surfactants, particularly anionic ones.[5]
-
Table 2: Suggested Co-emulsifiers to Prevent Crystallization of this compound
| Co-emulsifier | INCI Name | Typical Use Level (%) | Mechanism of Action |
| Glyceryl Stearate SE | Glyceryl Stearate SE | 1 - 5 | Anionic self-emulsifying base that can improve emulsion stability.[4] |
| Cetearyl Alcohol | Cetearyl Alcohol | 1 - 5 | Fatty alcohol that acts as a thickener and stabilizer. |
| Glyceryl Oleate | Glyceryl Oleate | 1 - 3 | Co-emulsifier that can improve emulsion texture and stability. |
| Polyglyceryl-4 Caprate | Polyglyceryl-4 Caprate | 1 - 4 | A similar but more hydrophilic emulsifier that can be used as a co-surfactant.[3] |
Step 3: Control Manufacturing Process Parameters
The heating and cooling phases of the manufacturing process are critical for preventing crystallization.
-
Action: Review your manufacturing procedure, paying close attention to heating temperatures and cooling rates.
-
Solution:
-
Ensure Complete Dissolution: Heat the oil phase to a temperature that ensures all components, including this compound, are fully melted and dissolved before emulsification. A typical temperature range is 70-80°C.
-
Controlled Cooling: Avoid crash cooling, as rapid temperature drops can induce crystallization. Implement a controlled and gradual cooling process with gentle agitation.
-
Frequently Asked Questions (FAQs)
Q1: At what stage of my formulation process is crystallization of this compound most likely to occur?
Crystallization can occur at several stages:
-
During cooling: If the cooling rate is too fast or if the concentration of this compound exceeds its solubility at lower temperatures.
-
During storage: Temperature fluctuations during storage can promote crystallization, especially if the formulation is stored at low temperatures.
-
Upon addition of other ingredients: Certain ingredients may reduce the solubility of this compound in the formulation.
Q2: Can the pH of my formulation affect the stability of this compound?
While this compound is a non-ionic emulsifier and generally stable over a wide pH range, extreme pH values can potentially affect the stability of the overall emulsion system, which could indirectly lead to the crystallization of less soluble components. It is recommended to maintain the pH of the final formulation within a range of 5-7 for optimal stability.[6]
Q3: How can I visually confirm that the particles I'm seeing are indeed crystals of this compound?
Polarized light microscopy is an effective method to identify crystalline structures. Crystalline materials will appear as bright, birefringent particles against a dark background when viewed under crossed polarizers.
Q4: Are there any ingredients that are known to be incompatible with this compound and may promote crystallization?
While specific incompatibility data is limited, it is advisable to be cautious when formulating with high concentrations of non-polar ingredients such as mineral oil or certain silicones, as these are poor solvents for this compound.[1]
Experimental Protocols
Protocol 1: Evaluation of this compound Solubility in Different Oil Phases
Objective: To determine the saturation solubility of this compound in various cosmetic oils and esters at different temperatures.
Methodology:
-
Prepare a series of vials for each oil to be tested.
-
Add a fixed amount of the selected oil to each vial.
-
Incrementally add known amounts of this compound to each vial.
-
Heat the vials in a water bath to 80°C and stir until the this compound is completely dissolved.
-
Allow the vials to cool to room temperature (25°C) and then store them at a controlled lower temperature (e.g., 4°C) for 24-48 hours.
-
Visually inspect the vials for any signs of crystallization or precipitation. The highest concentration that remains clear is the approximate solubility at that temperature.
-
For a more quantitative analysis, the supernatant can be analyzed by a suitable analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.
Protocol 2: Microscopic Analysis of Crystal Formation
Objective: To visually identify and characterize the morphology of crystals in a formulation.
Methodology:
-
Place a small drop of the formulation on a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Examine the slide under a polarized light microscope at various magnifications (e.g., 10x, 40x).
-
Observe for the presence of birefringent (bright) particles against the dark background, which indicates the presence of crystalline material.
-
Document the size, shape, and distribution of the crystals through photomicrographs.
Protocol 3: Differential Scanning Calorimetry (DSC) for Detecting Crystallization
Objective: To determine the crystallization and melting points of this compound in a formulation, which can indicate its physical state.
Methodology:
-
Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample to a temperature above the expected melting point of all components (e.g., 90°C) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -20°C). An exothermic peak during cooling indicates crystallization.
-
Heat the sample again at a controlled rate (e.g., 5°C/min) to the initial high temperature. An endothermic peak during heating corresponds to the melting of crystalline components.
-
Analyze the thermogram to identify the crystallization and melting temperatures and enthalpies.
Visualizations
References
Addressing batch-to-batch variability in Polyglyceryl-2 caprate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Polyglyceryl-2 Caprate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: High Acid Value in the Final Product
-
Question: My final batch of this compound has an acid value that is out of specification. What are the likely causes and how can I rectify this?
-
Answer: A high acid value indicates the presence of unreacted capric acid or acidic byproducts.[1] The primary causes and their corresponding solutions are outlined below:
Potential Cause Recommended Solution Incomplete Esterification Reaction - Extend Reaction Time: Monitor the acid value at regular intervals and continue the reaction until the target value is achieved.[2] - Increase Reaction Temperature: Gradually increase the temperature within the recommended range for the chosen catalyst to enhance the reaction rate. Be cautious of excessive heat which can lead to side reactions.[3] - Optimize Catalyst Concentration: Ensure the correct amount of catalyst is used. Insufficient catalyst can lead to an incomplete reaction. Catalyst Deactivation - Use Fresh Catalyst: Ensure the catalyst has not expired or been improperly stored. - Evaluate Catalyst Type: For enzymatic catalysis, ensure the reaction conditions (pH, temperature) are optimal for enzyme activity.[4] For chemical catalysts, ensure they are not poisoned by impurities in the reactants. Inaccurate Stoichiometry - Verify Molar Ratios: Double-check the molar ratio of diglycerol (B53887) to capric acid. An excess of capric acid will result in a higher acid value. Hydrolysis During Work-up - Minimize Water Contact: During purification steps, minimize the product's exposure to water, especially at elevated temperatures, to prevent ester hydrolysis.
Issue 2: Undesirable Color Formation (Darkening or Yellowness)
-
Question: The synthesized this compound has an unacceptable dark or yellow color. What could be causing this discoloration and how can I prevent it?
-
Answer: Color formation is often a result of oxidation or thermal degradation during the synthesis process. Key factors and preventative measures are detailed below:
Potential Cause Recommended Solution Oxidation of Reactants or Product - Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to prevent oxidation.[3] - Use High-Purity Reactants: Impurities in diglycerol or capric acid can be more susceptible to oxidation. Excessive Reaction Temperature - Optimize Temperature Profile: Avoid unnecessarily high temperatures or prolonged exposure to heat, which can cause thermal degradation and color body formation.[1] Residual Catalyst - Neutralize and Remove Catalyst: Ensure complete neutralization and removal of the catalyst after the reaction, as residual catalyst can promote degradation during storage. Raw Material Quality - Source High-Quality Materials: The color of the final product can be influenced by the color of the initial raw materials.[1]
Issue 3: Unpleasant Odor in the Final Product
-
Question: My this compound has a noticeable and unpleasant odor. What is the source of this odor and how can it be eliminated?
-
Answer: Odor issues can arise from residual reactants, byproducts, or degradation products.
Potential Cause Recommended Solution Residual Capric Acid - Ensure Complete Reaction: A high acid value can correlate with a "fatty" or "soapy" odor. Drive the esterification to completion. - Effective Purification: Utilize techniques like vacuum stripping or steam deodorization to remove volatile unreacted capric acid. Formation of Volatile Byproducts - Control Reaction Temperature: Side reactions at high temperatures can generate low molecular weight, odorous compounds.[5] - Purification: Employ vacuum distillation or treatment with activated carbon to remove volatile impurities. Oxidative Rancidity - Prevent Oxidation: As with color formation, maintaining an inert atmosphere and using antioxidants can prevent the formation of rancid odors.
Frequently Asked Questions (FAQs)
-
Q1: What are the key process parameters that I need to control to ensure batch-to-batch consistency?
-
A1: The most critical parameters to control are:
-
Temperature: Consistent temperature profiles during the reaction are crucial.[6]
-
Pressure/Vacuum: Maintaining a consistent vacuum level is important for removing water of reaction and driving the esterification to completion.
-
Agitation Speed: Consistent mixing ensures homogeneity and efficient heat and mass transfer.
-
Reaction Time: A consistent reaction time, often determined by monitoring the acid value, is key.[2]
-
Inert Atmosphere: A consistent and high-purity inert gas flow minimizes oxidation.[3]
-
-
-
Q2: How does the quality of raw materials affect the final product?
-
A2: The purity and composition of your starting materials, diglycerol and capric acid, are paramount.
-
Diglycerol Purity: The distribution of polyglycerols (diglycerol, triglycerol, etc.) in your starting material will directly impact the composition of the final product. Higher oligomers will result in a different ester profile. The presence of impurities like glycerol (B35011) or cyclic polyglycerols can also affect the product's properties.
-
Capric Acid Purity: The presence of other fatty acids in the capric acid will lead to the formation of mixed esters, altering the physical and chemical properties of the final product.
-
-
-
Q3: Which type of catalyst is best for this compound synthesis?
-
A3: The choice of catalyst depends on the desired product characteristics and processing conditions:
-
Alkaline Catalysts (e.g., Sodium Hydroxide): These are commonly used in industrial processes and are effective at high temperatures. However, they can sometimes lead to darker colored products if not carefully controlled.[5]
-
Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are also effective but can promote side reactions like dehydration if temperatures are too high.[6]
-
Enzymatic Catalysts (e.g., Lipases): These offer high selectivity, leading to a more defined product with fewer byproducts and milder reaction conditions (lower temperature). This can result in a product with better color and odor. However, enzymes can be more expensive and may have specific operational requirements (e.g., pH, solvent).[4]
-
-
-
Q4: What are the recommended analytical methods for quality control?
-
A4: A combination of techniques should be used for comprehensive quality control:
-
Acid Value Titration: To quantify residual free fatty acids.[7]
-
Hydroxyl Value Titration: To determine the amount of unreacted hydroxyl groups, which relates to the degree of esterification.[8]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the composition of the product, including the distribution of different polyglyceryl esters and the presence of unreacted starting materials.[9]
-
Colorimetric Analysis (e.g., Gardner Color Scale): To quantitatively assess the color of the product.
-
Olfactory Analysis: For sensory evaluation of the odor.
-
-
Experimental Protocols
1. Determination of Acid Value
This protocol is based on standard titrimetric methods for fats and oils.[10]
-
Principle: The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample.[11]
-
Reagents and Equipment:
-
250 mL Conical flask
-
50 mL Burette
-
Analytical balance
-
Hot plate
-
Neutralized ethanol (B145695) (95%): To a suitable volume of ethanol, add a few drops of phenolphthalein (B1677637) indicator and titrate with 0.1 N KOH solution until a faint pink color persists.
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
Standardized 0.1 N Potassium Hydroxide (KOH) solution (aqueous or alcoholic)
-
-
Procedure:
-
Accurately weigh approximately 2-5 g of the this compound sample into a 250 mL conical flask.
-
Add 50-100 mL of freshly neutralized hot ethanol and 1 mL of phenolphthalein indicator.
-
Heat the mixture to boiling for about 5 minutes to dissolve the sample completely.
-
While hot, titrate the solution with standardized 0.1 N KOH solution, shaking vigorously, until a faint pink color persists for at least 15-30 seconds.[10]
-
Record the volume of KOH solution used.
-
-
Calculation: Acid Value = (V * N * 56.1) / W
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
2. Determination of Hydroxyl Value
This protocol is based on the acetylation method followed by titration.[8]
-
Principle: The hydroxyl value is the number of milligrams of potassium hydroxide (KOH) equivalent to the hydroxyl content of one gram of the substance. The hydroxyl groups are acetylated using acetic anhydride (B1165640), and the excess unreacted acetic anhydride is hydrolyzed to acetic acid, which is then titrated with a standard base.
-
Reagents and Equipment:
-
250 mL Conical flask with reflux condenser
-
Heating mantle or water bath
-
Burette (50 mL)
-
Analytical balance
-
Acetylation reagent (e.g., a solution of acetic anhydride in pyridine (B92270) or N-Methyl-2-pyrrolidone).[12]
-
Standardized 0.5 N ethanolic Potassium Hydroxide (KOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh a quantity of the this compound sample (the amount will depend on the expected hydroxyl value) into a 250 mL conical flask.
-
Pipette a precise volume (e.g., 5.0 mL) of the acetylation reagent into the flask.
-
Attach the reflux condenser and heat the flask in a boiling water bath or on a heating mantle for a specified time (e.g., 1 hour) to complete the acetylation.
-
Cool the flask to room temperature.
-
Add a defined amount of deionized water (e.g., 10 mL) through the condenser to hydrolyze the excess acetic anhydride. Heat the mixture again for a short period (e.g., 10 minutes) to complete the hydrolysis.
-
Cool the flask to room temperature and rinse the condenser with a small amount of neutralized ethanol, collecting the rinsings in the flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with standardized 0.5 N ethanolic KOH solution to a faint pink endpoint.
-
Perform a blank determination under the same conditions, omitting the sample.
-
-
Calculation: Hydroxyl Value = [((B - S) * N * 56.1) / W] + Acid Value
-
B = Volume of KOH solution used for the blank (mL)
-
S = Volume of KOH solution used for the sample (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for out-of-spec this compound.
Caption: Factors influencing batch-to-batch variability.
References
- 1. Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. <401> FATS AND FIXED OILS [drugfuture.com]
- 8. mt.com [mt.com]
- 9. Combined liquid and gas chromatographic characterisation of polyglycerol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STP FOR METHOD FOR DETARMINATION OF ACID VALUE IN OIL AND FAT | Research SOP [researchsop.com]
- 11. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline [pharmaguideline.com]
- 12. xylemanalytics.com [xylemanalytics.com]
Navigating the Scale-Up of Polyglyceryl-2 Caprate Formulations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges encountered during the scale-up of cosmetic and pharmaceutical formulations based on Polyglyceryl-2 Caprate. Leveraging a question-and-answer format, this resource offers troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate a smooth transition from laboratory-scale experiments to larger production volumes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for formulation development?
This compound is a non-ionic surfactant and emulsifier derived from glycerin and capric acid, a fatty acid.[1][2] It is valued in formulations for its ability to stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions, its mildness on the skin, and its favorable safety profile.[2][3] Its Hydrophilic-Lipophilic Balance (HLB) is in the range of 8-10, making it a suitable emulsifier for creating stable oil-in-water emulsions.[4]
Q2: What are the primary challenges when scaling up this compound-based formulations?
Scaling up formulations containing this compound can present several challenges, including:
-
Maintaining Emulsion Stability: Ensuring the emulsion remains stable and does not undergo phase separation, creaming, or coalescence at a larger scale.
-
Viscosity Control: Managing changes in viscosity that can occur with larger batch sizes and different processing equipment.
-
Uniformity and Reproducibility: Achieving consistent droplet size distribution and product performance from batch to batch.
-
Process Parameter Optimization: Adapting laboratory-scale parameters such as mixing speed, temperature, and cooling rates to industrial-scale equipment.
Q3: How does the concentration of this compound affect emulsion properties?
The concentration of this compound directly influences the stability and viscosity of an emulsion. Generally, increasing the emulsifier concentration leads to a reduction in droplet size and improved stability up to a certain point. However, excessively high concentrations may lead to increased viscosity, which can be challenging to handle during manufacturing.[5]
Troubleshooting Guide
Issue 1: Phase Separation or Creaming Upon Scale-Up
Q: My emulsion was stable in the lab, but I'm observing phase separation after scaling up. What could be the cause and how can I fix it?
A: Phase separation during scale-up is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting approach:
-
Evaluate Mixing Efficiency: The energy input per unit volume from a lab-scale mixer is often not replicated by larger equipment. Inadequate shear can lead to larger droplet sizes, which are more prone to coalescence and creaming.
-
Solution: Increase the homogenization speed or time. Consider using a higher-shear mixer for the scale-up batch.[6]
-
-
Assess Temperature Control: Slower heating and cooling rates in larger vessels can affect the emulsification process and the final stability of the formulation.
-
Solution: Optimize the heating and cooling profiles for the larger batch size to mimic the conditions of the lab-scale process as closely as possible.
-
-
Review Formulation Ratios: The optimal ratio of oil, water, and emulsifier may need slight adjustments at a larger scale.
-
Solution: Experiment with slightly increasing the concentration of this compound or incorporating a co-emulsifier or stabilizer. The use of rheology modifiers can also enhance stability.[7]
-
Logical Troubleshooting Workflow for Phase Separation
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. specialchem.com [specialchem.com]
- 3. Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 5. Effects of Concentration and Type of Lipids on the Droplet Size, Encapsulation, Colour and Viscosity in the Oil-in-Water Emulsions Stabilised by Rapeseed Protein | MDPI [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics – Cymbiotics Biopharma [cymbiotics.co]
Technical Support Center: Optimizing Drug Loading in Polyglyceryl-2 Caprate Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the drug loading capacity of Polyglyceryl-2 caprate-based nanoemulsion and self-nanoemulsifying drug delivery systems (SNEDDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
This compound is a non-ionic surfactant and emulsifier derived from vegetable sources, specifically by the esterification of capric acid and polyglycerin-2.[1][2] Its amphiphilic nature, with a hydrophilic polyglyceryl head and a lipophilic caprate tail, allows it to reduce the interfacial tension between oil and water phases, making it effective for creating stable nanoemulsions.[1] With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 8-10, it is particularly suitable for forming oil-in-water (o/w) emulsions.[3] In pharmaceutical applications, it is valued for its biocompatibility and ability to encapsulate and deliver poorly water-soluble drugs.[4][5]
Q2: What are the primary methods to improve the drug loading capacity of this compound systems?
Improving the drug loading capacity of this compound systems primarily involves enhancing the solubility of the drug within the formulation's oil phase and optimizing the stability of the nanoemulsion. Key methods include:
-
Selection of an appropriate oil phase: The oil should have high solubilizing capacity for the specific drug.
-
Incorporation of co-surfactants and co-solvents: These agents can increase the drug's solubility in the lipid phase and improve the flexibility of the surfactant film at the oil-water interface.[6][7]
-
pH adjustment of the aqueous phase: For ionizable drugs, adjusting the pH can significantly increase their solubility.[8][9]
-
Temperature control during formulation: Temperature can affect the solubility of the drug and the stability of the nanoemulsion.[10]
-
Formulation optimization using ternary phase diagrams: This approach helps identify the optimal ratios of oil, surfactant, and co-surfactant/co-solvent to achieve a stable system with maximum drug loading.[7]
Q3: How do co-surfactants and co-solvents enhance drug loading?
Co-surfactants and co-solvents play a crucial role in augmenting drug loading in several ways:
-
Increased Drug Solubility: Co-solvents such as ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) can increase the solubility of hydrophobic drugs within the oil phase of the nanoemulsion.[5][6] They can also make the overall environment more lipophilic by reducing the dielectric constant of the aqueous phase.[5]
-
Improved Emulsification: Co-surfactants, often short to medium-chain alcohols, position themselves at the oil-water interface alongside the primary surfactant (this compound). This reduces interfacial tension and increases the fluidity of the interface, which facilitates the formation of smaller, more stable nano-droplets. This enhanced stability allows for a higher drug payload without compromising the integrity of the system.[7]
-
Enhanced Solvent Capacity of the Formulation: The combination of the oil phase, surfactant, and co-solvent creates a more complex solvent environment that can accommodate a higher concentration of the drug.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading Capacity | - Poor solubility of the drug in the selected oil phase.- Inefficient emulsification leading to drug expulsion.- Suboptimal ratio of oil, surfactant, and co-surfactant. | - Screen various oils to find one with the highest solubilizing capacity for your drug.- Incorporate a suitable co-solvent (e.g., ethanol, propylene glycol) to enhance drug solubility in the oil phase.[5][6]- Add a co-surfactant (e.g., Transcutol® P) to improve interfacial film flexibility.- Utilize a ternary phase diagram to determine the optimal component ratios for your system.[7] |
| Drug Precipitation Upon Dilution | - The drug is not sufficiently solubilized within the oil droplets.- The system is thermodynamically unstable upon dilution in the aqueous phase. | - Increase the concentration of the oil phase to better retain the hydrophobic drug.- Optimize the surfactant-to-co-surfactant ratio to create a more stable interfacial layer.- Consider using a combination of oils to improve the drug's affinity for the lipid core. |
| Phase Separation or Creaming of the Nanoemulsion | - Insufficient surfactant concentration to stabilize the oil droplets.- Inappropriate HLB value of the surfactant system for the chosen oil.- Ostwald ripening, where larger droplets grow at the expense of smaller ones. | - Increase the concentration of this compound or add a co-surfactant.- Blend this compound with another surfactant to achieve the required HLB for your specific oil.[1]- Use a high-energy emulsification method like high-pressure homogenization or ultrasonication to create a more uniform and stable droplet size distribution.[11] |
| Inconsistent Particle Size | - Inefficient mixing or homogenization during preparation.- Aggregation of nanoparticles due to insufficient surface charge (zeta potential). | - Ensure consistent and adequate energy input during the emulsification process.- Measure the zeta potential of your formulation. A value of ±30 mV is generally considered sufficient for good physical stability.[9]- If the zeta potential is low, consider adding a charged surfactant to the formulation. |
Quantitative Data on Drug Loading Enhancement
The following tables provide illustrative data based on findings in lipid-based nanoemulsion systems to demonstrate the potential impact of different formulation strategies on drug loading capacity.
Table 1: Effect of Co-surfactants on Drug Loading Capacity of a Model Hydrophobic Drug
| Formulation | Oil Phase (Caprylic/Capric Triglyceride) | Surfactant (this compound) | Co-surfactant | Drug Loading Capacity (%) |
| F1 | 30% | 50% | None | 5.2 ± 0.4 |
| F2 | 30% | 40% | Transcutol® P (10%) | 8.7 ± 0.6 |
| F3 | 30% | 40% | Cremophor® EL (10%) | 7.9 ± 0.5 |
| F4 | 30% | 40% | Labrasol® (10%) | 8.1 ± 0.7 |
Note: The data presented is illustrative and will vary depending on the specific drug and excipients used.
Table 2: Impact of pH Adjustment on the Solubility and Drug Loading of Celecoxib (a weakly acidic drug)
| Formulation | pH of Aqueous Phase | Celecoxib Solubility (µg/mL) | Drug Loading in Nanoemulsion (%) |
| A | 5.0 | ~3-5 | 4.5 ± 0.3 |
| B | 7.4 | ~6-8 | 6.8 ± 0.5 |
| C | 9.0 | ~11 | 9.2 ± 0.7 |
| D | 10.9 | ~48 | 15.3 ± 1.1 |
Data adapted from studies on Celecoxib solubility and loading in lipid-based systems.[8][9][12]
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion using this compound by the Spontaneous Emulsification Method
Materials:
-
Hydrophobic drug
-
Oil phase (e.g., Caprylic/Capric Triglyceride)
-
This compound (surfactant)
-
Co-solvent (e.g., Ethanol)
-
Co-surfactant (e.g., Transcutol® P)
-
Purified water
Procedure:
-
Preparation of the Organic Phase: a. Accurately weigh the hydrophobic drug and dissolve it in the co-solvent (e.g., ethanol). b. To this solution, add the oil phase, this compound, and the co-surfactant. c. Gently stir the mixture at room temperature until a clear, homogenous organic phase is obtained.[13]
-
Formation of the Nanoemulsion: a. Slowly add the organic phase dropwise into the purified water (aqueous phase) under constant, gentle magnetic stirring. b. Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation of the nanoemulsion. c. The resulting dispersion should be transparent or translucent.
-
Removal of Organic Solvent (if necessary): a. If a volatile co-solvent like ethanol is used, it can be removed by evaporation under reduced pressure using a rotary evaporator.[13]
Protocol 2: Determination of Drug Loading Capacity and Encapsulation Efficiency
Principle: This protocol involves separating the nanoemulsion from the aqueous phase containing any unencapsulated drug. The amount of drug in either the nanoemulsion or the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separation of Free Drug: a. Take a known volume of the prepared nanoemulsion. b. Centrifuge the sample at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the nano-droplets.[14] c. Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
Quantification of Free Drug: a. Analyze the supernatant using a validated HPLC method to determine the concentration of the free drug.[14]
-
Calculation: a. Drug Loading Capacity (%) = [(Total amount of drug - Amount of free drug) / Total weight of the nanoemulsion] x 100 b. Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[14][15]
Visualizations
Caption: Workflow for Determining Drug Loading Capacity and Encapsulation Efficiency.
Caption: Factors Influencing Drug Loading Capacity in this compound Systems.
References
- 1. thaiscience.info [thaiscience.info]
- 2. specialchem.com [specialchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
Investigating the effect of temperature on Polyglyceryl-2 caprate emulsion performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyglyceryl-2 Caprate in emulsion formulations. The following information addresses common issues encountered during experiments investigating the effect of temperature on emulsion performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions can it form?
A1: this compound is a versatile, non-ionic emulsifier derived from glycerin and capric acid.[1][2] It is capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions, making it a flexible ingredient for a wide range of cosmetic and pharmaceutical formulations.[1]
Q2: How does temperature generally affect the stability of a this compound emulsion?
A2: Temperature is a critical factor in the formation and stability of emulsions stabilized by non-ionic emulsifiers like this compound.[3] Elevated temperatures can decrease the viscosity of the continuous phase, potentially leading to increased droplet coalescence and emulsion instability. Conversely, excessively low temperatures can cause some components to solidify, also disrupting emulsion integrity. Each formulation will have an optimal temperature range for preparation and storage.
Q3: What is the Phase Inversion Temperature (PIT) and why is it important for this compound emulsions?
A3: The Phase Inversion Temperature (PIT) is the temperature at which an oil-in-water (O/W) emulsion inverts to a water-in-oil (W/O) emulsion, or vice versa.[3][4] This phenomenon is characteristic of emulsions stabilized by non-ionic surfactants.[3] Understanding the PIT of your formulation is crucial because emulsions are typically most unstable at or near this temperature. For optimal stability, it is recommended to store the emulsion at a temperature significantly below its PIT.[4] Preparing an emulsion by cooling it through the PIT can result in very fine droplet sizes and enhanced long-term stability.[4]
Q4: What are some common signs of temperature-induced instability in my this compound emulsion?
A4: Common signs of instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. This is often a precursor to coalescence.[5][6][7]
-
Coalescence: The merging of smaller droplets to form larger ones, which can eventually lead to complete phase separation.[5][6][7]
-
Phase Separation: The complete separation of the oil and water phases.[6]
-
Changes in Viscosity: A significant decrease or increase in the emulsion's thickness.
-
Changes in Particle Size: An increase in the average droplet size of the dispersed phase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Creaming or Sedimentation | Insufficient viscosity of the continuous phase, allowing droplets to move freely. Large droplet size. | Increase the viscosity of the continuous phase by adding a thickening agent. Optimize the homogenization process to reduce the average droplet size.[5] |
| Coalescence and Phase Separation | Storage temperature is too close to the Phase Inversion Temperature (PIT). Insufficient emulsifier concentration. Improper cooling rate during preparation. | Determine the PIT and ensure storage is at a significantly lower temperature. Increase the concentration of this compound. Optimize the cooling rate; rapid cooling through the PIT can enhance stability.[4] |
| Drastic Change in Viscosity at Elevated Temperatures | The formulation may not be robust enough for high-temperature applications. | Consider adding a co-emulsifier or a stabilizer to improve thermal stability. Re-evaluate the oil-to-water ratio. |
| Grainy Texture After Temperature Cycling | Crystallization of certain components (e.g., waxes, fatty alcohols) in the formulation upon cooling. | Ensure all components of the oil phase are fully melted and homogenous before emulsification. Adjust the cooling rate to control the crystallization process. |
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Heat-resistant beakers
-
Homogenizer
-
Water bath
Procedure:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients, including this compound.
-
In a separate beaker, prepare the aqueous phase.
-
-
Heating:
-
Heat both phases separately in a water bath to 75-80°C.[8] Ensure all solid components in the oil phase are completely melted.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring with a homogenizer.
-
Homogenize for 3-5 minutes at a moderate speed to form a coarse emulsion.
-
-
Cooling:
Protocol 2: Temperature Stability Testing
1. Accelerated Stability Testing (Heat Stress):
-
Place samples of the emulsion in glass containers at various elevated temperatures (e.g., 37°C, 45°C, 50°C).
-
Observe the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as creaming, coalescence, or phase separation.
-
Measure and record the viscosity and particle size at each interval.
2. Freeze-Thaw Cycle Testing:
-
Subject the emulsion samples to a series of temperature cycles. A typical cycle involves:
-
24 hours at a low temperature (e.g., -10°C).
-
24 hours at room temperature (e.g., 25°C).
-
-
Repeat this cycle 3-5 times.
-
After the cycles are complete, visually inspect the samples for any signs of instability and measure the viscosity and particle size.
3. Determination of Phase Inversion Temperature (PIT):
-
The PIT can be determined by measuring the change in conductivity or viscosity of the emulsion as a function of temperature.[3][9]
-
Conductivity Method: As an O/W emulsion is heated, the conductivity will be relatively high. At the PIT, as it inverts to a W/O emulsion, the conductivity will drop sharply.[9][10]
-
Viscosity Method: The viscosity of the emulsion will often show a minimum or a sharp change at the PIT.[9]
Data Presentation
The following tables present hypothetical data to illustrate the expected effect of temperature on a this compound emulsion.
Table 1: Effect of Constant Temperature Storage on Emulsion Viscosity
| Storage Temperature (°C) | Initial Viscosity (cP) | Viscosity after 1 Month (cP) | Viscosity after 3 Months (cP) |
| 4 | 15,000 | 14,950 | 14,900 |
| 25 (Room Temp) | 15,000 | 14,800 | 14,500 |
| 45 | 15,000 | 12,500 | 9,000 (with signs of instability) |
Table 2: Effect of Freeze-Thaw Cycling on Emulsion Particle Size
| Number of Cycles | Average Particle Size (μm) | Observations |
| 0 (Initial) | 1.5 | Homogeneous, stable appearance |
| 1 | 1.6 | No visible change |
| 3 | 2.0 | Slight increase in particle size, still appears stable |
| 5 | 3.5 | Minor signs of creaming |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the investigation of temperature effects on this compound emulsions.
References
- 1. specialchem.com [specialchem.com]
- 2. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 3. WO2019195361A1 - Processing of personal care emulsions using phase inversion temperature methods - Google Patents [patents.google.com]
- 4. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firsthope.co.in [firsthope.co.in]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. biolinscientific.com [biolinscientific.com]
- 8. innovacos.com [innovacos.com]
- 9. researchgate.net [researchgate.net]
- 10. The Influences of Emulsification Variables on Emulsion Characteristics Prepared through the Phase Inversion Temperature Method as Engine Fuel [mdpi.com]
Strategies to mitigate the impact of ionic strength on Polyglyceryl-2 caprate emulsions
Technical Support Center: Polyglyceryl-2 Caprate Emulsions
Welcome, researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on formulating and troubleshooting oil-in-water (O/W) emulsions stabilized with this compound, with a specific focus on mitigating the challenges posed by high ionic strength.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound emulsions in saline environments.
Q1: My emulsion is showing signs of instability (creaming, coalescence) after I've added electrolytes. What is the underlying cause?
A1: While this compound is a non-ionic emulsifier and generally more tolerant to salts than ionic surfactants, high concentrations of electrolytes can still destabilize the emulsion.[1][2] The primary mechanism is the "salting-out" effect.[3][4] Electrolytes compete for water molecules, reducing the hydration of the polyglyceryl head groups of the surfactant.[3][5] This dehydration can weaken the steric barrier around the oil droplets, leading to flocculation and coalescence. The type and concentration of the salt are critical factors; divalent or trivalent ions (like Ca²⁺ or Mg²⁺) often have a more pronounced effect than monovalent ions (like Na⁺) at the same molar concentration.[6][7]
Q2: I'm observing a significant increase in oil droplet size in my formulation containing salts. How can I prevent this?
A2: An increase in droplet size is a direct indicator of coalescence, where smaller droplets merge to form larger ones. This is a sign of significant emulsion instability. To mitigate this, consider the following strategies:
-
Incorporate a Co-emulsifier: Introducing a secondary emulsifier, such as a hydrophilic non-ionic surfactant or a lipid with a large polar head group, can enhance the packing at the oil-water interface, creating a more robust interfacial film.
-
Add a Stabilizer: The most effective strategy is often to increase the viscosity of the continuous (aqueous) phase. This physically hinders the movement and collision of oil droplets.[8] Hydrocolloids like xanthan gum, carbomer, or hydroxyethylcellulose are excellent choices. They create a network structure in the water phase that traps the droplets, preventing them from aggregating.
-
Optimize Homogenization: Increasing the energy input during emulsification (e.g., higher shear rate or more passes through a homogenizer) can create a smaller initial droplet size. Smaller droplets are generally more stable, though this will not overcome fundamental instability from high ionic strength alone.
Q3: The viscosity of my final formulation is much lower than expected after adding a saline active ingredient. Why did this happen and how can I fix it?
A3: This viscosity drop is likely linked to the partial or complete breakdown of the emulsion's internal structure. The "salting-out" effect can reduce the effectiveness of the emulsifier, leading to a less structured system.[4] Furthermore, if you are using a shear-thinning thickener (like many hydrocolloids), the presence of ions can sometimes shield the polymer charges, causing the polymer chains to contract and reducing their thickening efficiency.
-
Solution: The primary solution is to use a salt-tolerant thickener. Xanthan gum is well-regarded for its stability across a wide range of pH and salt concentrations. Alternatively, non-ionic thickeners like HEC (Hydroxyethylcellulose) can be effective. You may need to increase the concentration of your chosen thickener to achieve the target viscosity in the final, high-salt formulation.
dot
Caption: Troubleshooting workflow for this compound emulsion instability.
Frequently Asked Questions (FAQs)
Q1: How exactly does ionic strength impact an emulsion stabilized by a non-ionic surfactant like this compound?
A1: The stability of emulsions made with non-ionic, polyoxyethylene-type surfactants is related to the hydration of the surfactant's head groups, which forms a protective layer.[3][9] Electrolytes, particularly those with a high charge density, are strongly hydrated and can strip water molecules away from the surfactant.[3] This phenomenon, known as the "salting-out" effect, reduces the solubility of the surfactant in the aqueous phase and can lower its cloud point.[3][9] A lower cloud point indicates that the surfactant is becoming less hydrophilic, which compromises its ability to stabilize oil-in-water emulsions. This leads to droplet aggregation and eventual phase separation.[1][9]
Q2: What are the most effective co-stabilizers for improving the salt tolerance of my this compound emulsion?
A2: The most effective co-stabilizers are polymeric rheology modifiers that function by thickening the continuous phase.[8] This creates a physical barrier to droplet movement and coalescence.
-
Xanthan Gum: An anionic polysaccharide, it is highly effective at low concentrations and maintains its viscosity over a broad range of salt concentrations and pH values. It is often the first choice for stabilizing emulsions with high ionic strength.
-
Carbomers (e.g., Carbopol® grades): These are high-molecular-weight polymers of acrylic acid. While they are excellent thickeners, their viscosity can be sensitive to high electrolyte levels. Specific "salt-tolerant" grades are available and should be considered.
-
Cellulose Derivatives (e.g., HEC, HPMC): These non-ionic polymers are generally less sensitive to salts than carbomers but may require higher concentrations to achieve the same level of viscosity as xanthan gum.
Q3: Is there a recommended experimental protocol to systematically test the salt tolerance of my emulsion?
A3: Yes, a systematic approach is crucial. The goal is to challenge the emulsion with increasing electrolyte concentrations and monitor its physical stability over time. See the detailed protocol in the "Experimental Protocols" section below.
Quantitative Data Summary
The following tables present illustrative data on how ionic strength and stabilizers can impact emulsion properties. (Note: These are representative values; actual results will vary based on the specific oil phase, concentrations, and processing conditions.)
Table 1: Effect of NaCl Concentration on Emulsion Droplet Size
| Formulation Base (5% Oil, 2% this compound) | NaCl Concentration (wt%) | Mean Droplet Size (d, nm) @ Day 1 | Mean Droplet Size (d, nm) @ Day 30 | Observations |
| Control (No Stabilizer) | 0% | 250 | 265 | Stable |
| Control (No Stabilizer) | 1% | 280 | 450 | Slight increase in size |
| Control (No Stabilizer) | 3% | 400 | >1000 (Coalescence) | Unstable, phase separation |
| With 0.5% Xanthan Gum | 3% | 260 | 275 | Stable, no significant change |
Table 2: Comparative Efficacy of Stabilizers in High Salt (3% NaCl) Emulsion
| Stabilizer (wt%) | Initial Viscosity (cP @ 10s⁻¹) | Droplet Size Change over 30 days | Visual Stability @ 30 days |
| None | 15 | + >300% | Phase Separation |
| Hydroxyethylcellulose (1.0%) | 1500 | + ~25% | Slight Creaming |
| Carbomer 980 (0.5%) | 2500 | + ~15% | Minor Creaming |
| Xanthan Gum (0.5%) | 4500 | < 5% | Homogeneous, No Separation |
Experimental Protocols
Protocol 1: Preparation of a Model O/W Emulsion
-
Aqueous Phase Preparation: In a suitable vessel, dissolve this compound (e.g., 2-4 wt%) in deionized water. If using a polymeric stabilizer (e.g., xanthan gum, 0.5 wt%), disperse it in the water under agitation until fully hydrated. Heat to 75°C.
-
Oil Phase Preparation: In a separate vessel, combine the lipid components of your formulation (e.g., Caprylic/Capric Triglyceride, 10-20 wt%). Heat to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer at 5,000-10,000 rpm).
-
Homogenization: Continue homogenization for 5-10 minutes to ensure a fine droplet dispersion.
-
Cooling: Remove from heat and continue to stir with a low-shear mixer (e.g., overhead propeller stirrer) until the emulsion cools to room temperature. This prevents shock and maintains the emulsion structure.
Protocol 2: Assessing Emulsion Stability Against Ionic Strength
-
Sample Preparation: Prepare a bulk batch of the model emulsion as described in Protocol 1. Divide it into several aliquots.
-
Salt Addition: Prepare stock solutions of the desired salt (e.g., 10% w/w NaCl). Add varying amounts of the stock solution to each emulsion aliquot to achieve the target final salt concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0% NaCl). Ensure thorough but gentle mixing. Include a control sample with no added salt.
-
Initial Characterization (T=0): For each sample, immediately perform the following analyses:
-
Droplet Size Analysis: Use Dynamic Light Scattering (DLS) or laser diffraction to measure the mean droplet size (Z-average or D50) and Polydispersity Index (PDI).
-
Microscopic Observation: Visually inspect a diluted sample under a light microscope to check for initial signs of flocculation or large droplets.
-
Rheological Profile: Measure the viscosity using a rheometer.
-
-
Accelerated Stability Testing: Store the samples under relevant stress conditions. Common tests include:
-
Elevated Temperature: Store at 40-50°C for 4-12 weeks.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 30 minutes and measure the volume of any separated phases (creamed layer or sediment).[10]
-
-
Time-Point Analysis: Re-analyze the samples using the methods from step 3 at regular intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks) to track changes in droplet size, appearance, and viscosity over time.
dot
Caption: Experimental workflow for assessing emulsion salt tolerance.
References
- 1. Effect of inorganic additives on solutions of nonionic surfactants V: Emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1926466A2 - Stable emulsion systems with high salt tolerance - Google Patents [patents.google.com]
- 9. Emulsion stabilization by non-ionic surfactants: the relevance of surfactant cloud point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Polyglyceryl-2 Caprate Degradation Products in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyglyceryl-2 caprate in various formulations. The information is designed to assist in identifying and analyzing potential degradation products that may arise during stability studies and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is a non-ionic surfactant and emulsifier derived from vegetable sources.[1][2] It is formed by the esterification of diglycerol (B53887) with capric acid.[3][4] Its primary functions in cosmetic and pharmaceutical formulations include:
-
Emulsifier: It helps to create and stabilize oil-in-water (O/W) and water-in-oil (W/O) emulsions, ensuring a homogenous mixture of ingredients.[4]
-
Surfactant: It can be used in cleansing products due to its ability to lower surface tension.
-
Thickener and Texture Modifier: It can contribute to the viscosity and sensory feel of a product.[5]
-
Antimicrobial Properties: It has shown some activity against gram-positive bacteria, making it useful in certain specialized formulations like deodorants.[5]
Q2: What are the main degradation pathways for this compound in a formulation?
The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by the presence of acids or bases and can be accelerated by elevated temperatures.[6][7] This degradation results in the formation of its constituent molecules: diglycerol and capric acid .
Other potential degradation pathways, particularly under more extreme conditions, include:
-
Thermal Degradation: At temperatures above 100°C, thermal decomposition can occur, potentially leading to a more complex mixture of degradation products through random chain scission.[6][8]
-
Oxidative Degradation: In the presence of oxidizing agents, the fatty acid (capric acid) portion of the molecule can undergo oxidation, leading to the formation of smaller chain fatty acids, aldehydes, and ketones.[9]
Q3: What are the expected primary degradation products of this compound?
Under typical formulation conditions (e.g., aqueous environments, varying pH), the main degradation products you can expect to find are:
-
Diglycerol: The polyglycerol backbone of the molecule.
-
Capric Acid (Decanoic Acid): The fatty acid portion of the molecule.
Q4: How can I minimize the degradation of this compound in my formulation?
To enhance the stability of this compound, consider the following:
-
pH Control: Maintain the formulation pH as close to neutral as possible. Both highly acidic and highly alkaline conditions will accelerate hydrolysis.
-
Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage.
-
Antioxidants: If oxidative degradation is a concern, consider the inclusion of antioxidants in your formulation.
-
Appropriate Packaging: Protect the formulation from light and oxygen by using appropriate packaging.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound degradation.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC/GC chromatogram. | Formation of degradation products (e.g., diglycerol, capric acid).Impurities in the raw material.Interaction with other formulation components. | 1. Perform a forced degradation study (see Experimental Protocols) on the pure this compound to identify the retention times of its primary degradation products.2. Analyze a blank formulation (without this compound) to rule out interference from other excipients.3. Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to the expected masses of degradation products. |
| Loss of emulsion stability over time. | Degradation of this compound, leading to a decrease in its emulsifying capacity.Changes in pH of the formulation. | 1. Analyze the aged formulation for the presence of capric acid and diglycerol using the analytical methods described below.2. Monitor the pH of the formulation over the course of the stability study. |
| Changes in formulation viscosity or texture. | Hydrolysis of this compound can alter the interfacial properties of the emulsion.Formation of capric acid, which can affect the formulation's rheology. | 1. Correlate changes in viscosity with the appearance of degradation products as measured by HPLC or GC.2. Evaluate the impact of adding small amounts of capric acid to a fresh formulation to see if it replicates the observed changes. |
| Difficulty in quantifying degradation products. | Low concentration of degradation products.Co-elution with other formulation components.Lack of appropriate analytical standards. | 1. Optimize the analytical method for higher sensitivity (e.g., use a more sensitive detector, adjust injection volume).2. Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the resolution of peaks.3. Obtain certified reference standards for diglycerol and capric acid for accurate quantification. |
Quantitative Data Presentation
The following table provides a hypothetical representation of this compound degradation under various stress conditions. This data is illustrative and actual degradation rates will depend on the specific formulation matrix.
Table 1: Illustrative Degradation of this compound in an Aqueous Formulation
| Condition | Time | This compound Remaining (%) | Diglycerol Detected (µg/mL) | Capric Acid Detected (µg/mL) |
| Control (25°C, pH 7) | 0 months | 100 | < 1 | < 1 |
| 3 months | 99.5 | 5 | 7 | |
| 6 months | 99.0 | 10 | 14 | |
| Acidic (40°C, pH 4) | 1 month | 95.2 | 48 | 67 |
| 3 months | 86.1 | 139 | 195 | |
| 6 months | 74.5 | 255 | 357 | |
| Alkaline (40°C, pH 9) | 1 month | 94.8 | 52 | 73 |
| 3 months | 85.2 | 148 | 207 | |
| 6 months | 72.9 | 271 | 379 | |
| Oxidative (40°C, 3% H₂O₂) | 1 month | 98.1 | 18 | 25 |
| 3 months | 94.5 | 55 | 77 | |
| 6 months | 89.8 | 102 | 143 |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound to identify its potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48-72 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.
-
-
Sample Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples, along with a non-stressed control sample, using the HPLC-MS and GC-MS methods described below.
HPLC-MS Method for Analysis of this compound and Diglycerol
Objective: To separate and quantify the intact this compound and its hydrophilic degradation product, diglycerol.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Targeted Ion Monitoring (for quantification):
-
This compound: Monitor the [M+Na]⁺ adduct.
-
Diglycerol: Monitor the [M+Na]⁺ adduct.
-
-
-
Data Analysis:
-
Identify peaks based on retention time and mass-to-charge ratio.
-
Quantify the analytes by creating a calibration curve using certified reference standards.
-
GC-MS Method for Analysis of Capric Acid
Objective: To quantify the lipophilic degradation product, capric acid.
Methodology:
-
Instrumentation: Gas Chromatography system coupled with a Mass Spectrometer.
-
Sample Preparation (Derivatization):
-
Extract the formulation with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Evaporate the solvent to dryness.
-
Derivatize the residue to form a volatile ester of capric acid (e.g., methyl ester using BF₃-methanol or trimethylsilyl (B98337) ester using BSTFA).
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Scan Range: m/z 40-400.
-
Selected Ion Monitoring (SIM) for quantification: Monitor characteristic ions for the derivatized capric acid.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized capric acid based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with a derivatized capric acid standard.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for the analysis of this compound degradation products.
Caption: Decision tree for troubleshooting unexpected chromatographic peaks.
References
- 1. Oxidative stability of oil-in-water emulsions with α-tocopherol, charged emulsifier, and different oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 156153-06-9 [thegoodscentscompany.com]
- 4. specialchem.com [specialchem.com]
- 5. newdirections.com.au [newdirections.com.au]
- 6. Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stability of oil-in-water emulsions with α-tocopherol, charged emulsifier, and different oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. testinglab.com [testinglab.com]
- 10. CN107576746A - The method that Glycerin, mixed triester with caprylic acid capric acid in analysis essence is separated using gaschromatographic mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Enhancing Long-Term Stability of Nanoemulsions Stabilized with Polyglyceryl-2 Caprate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in stabilizing nanoemulsions with Polyglyceryl-2 Caprate.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of nanoemulsions stabilized with this compound.
1. Issue: Phase Separation (Creaming or Sedimentation) Observed After a Short Period.
-
Question: My nanoemulsion, stabilized with this compound, is showing signs of creaming (an oil-rich layer at the top) or sedimentation (a concentrated layer at the bottom) shortly after preparation. What are the likely causes and how can I resolve this?
-
Answer: Phase separation is often due to insufficient stabilization or a large droplet size. Here are potential causes and solutions:
-
Inadequate Emulsifier Concentration: The concentration of this compound may be too low to effectively coat the oil droplets.
-
Solution: Gradually increase the concentration of this compound in your formulation. It is crucial to determine the optimal surfactant-to-oil ratio.
-
-
Suboptimal Homogenization: The energy input during emulsification might not be sufficient to reduce droplet size effectively.
-
Solution: Increase the homogenization pressure, duration, or the number of cycles. For high-energy methods like ultrasonication or high-pressure homogenization, optimizing these parameters is key to achieving a small and uniform droplet size, which enhances stability against gravitational separation.[1][2]
-
-
Density Difference: A significant density difference between the oil and aqueous phases can accelerate gravitational separation.
-
Solution: Consider adding a weighting agent to the oil phase or a thickening agent to the aqueous phase to reduce the density contrast.
-
-
2. Issue: Increase in Droplet Size and Polydispersity Index (PDI) Over Time.
-
Question: I am observing a gradual increase in the average droplet size and PDI of my nanoemulsion during storage. What is causing this instability, and what corrective measures can I take?
-
Answer: An increase in droplet size over time typically points to Ostwald ripening or coalescence.
-
Ostwald Ripening: This is a major destabilization mechanism in nanoemulsions where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[2]
-
Solution 1: Incorporate a Ripening Inhibitor: Add a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride like corn oil or MCT oil) to the oil phase. This "Ostwald ripening inhibitor" reduces the solubility of the dispersed phase in the continuous phase, thereby slowing down the ripening process.
-
Solution 2: Optimize the Oil Phase: Select an oil phase with lower water solubility.
-
-
Coalescence: This involves the merging of two or more droplets to form a larger one.
-
Solution 1: Optimize Emulsifier Concentration: Ensure sufficient this compound is present to form a stable interfacial film around the droplets.
-
Solution 2: Add a Co-emulsifier: The addition of a co-emulsifier can strengthen the interfacial film. Consider using other polyglyceryl esters with different chain lengths or hydrophilic-lipophilic balance (HLB) values in combination with this compound.[1][3] A combination of hydrophilic and lipophilic polyglyceryl esters can enhance emulsification performance.[1]
-
Solution 3: Increase Zeta Potential: For oil-in-water nanoemulsions, a higher absolute zeta potential (> |30| mV) can provide sufficient electrostatic repulsion to prevent droplet aggregation and subsequent coalescence. The addition of an ionic surfactant or adjusting the pH might be necessary.
-
-
3. Issue: Formulation Becomes Cloudy or Opaque at Low Temperatures.
-
Question: My nanoemulsion appears clear and stable at room temperature, but turns cloudy when stored in the refrigerator. Why does this happen and is it reversible?
-
Answer: This phenomenon, known as cold-induced aggregation or phase transition, can occur with non-ionic surfactants like this compound.
-
Cause: Changes in temperature can affect the hydration of the polyglycerol head groups of the surfactant, leading to a decrease in its stabilizing efficiency and causing reversible droplet aggregation. Some polyglyceryl ester-based nanoemulsions have been observed to become cloudy at 5°C.
-
Solution:
-
Reversibility Check: First, check if the cloudiness is reversible by allowing the sample to return to room temperature. Often, the nanoemulsion will regain its clarity.
-
Formulation Adjustment: If reversibility is an issue or if stability at low temperatures is required, consider adding a co-solvent like glycerol (B35011) to the aqueous phase. Glycerol can improve the stability of polyglyceryl ester-based nanoemulsions by modifying the polarity of the water phase.[1][4]
-
-
Frequently Asked Questions (FAQs)
1. What is the role of this compound in nanoemulsion stability?
This compound is a non-ionic surfactant that acts as an emulsifier. Its amphiphilic structure, with a hydrophilic polyglycerol head and a lipophilic caprate tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets. This barrier prevents droplet coalescence and enhances the kinetic stability of the nanoemulsion.[5]
2. What are the key parameters to monitor for long-term stability?
To assess the long-term stability of your nanoemulsion, you should monitor the following parameters over time at different storage conditions (e.g., 4°C, 25°C, and 40°C):
-
Droplet Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Significant changes indicate instability.
-
Zeta Potential: Indicates the surface charge of the droplets and predicts electrostatic stability.
-
Visual Appearance: Observe for any signs of phase separation, creaming, sedimentation, or changes in clarity.
-
Viscosity: Changes in viscosity can indicate alterations in the internal structure of the nanoemulsion.
-
pH: pH can influence the stability of both the active ingredients and the excipients.
3. How can I perform an accelerated stability study for my nanoemulsion?
Accelerated stability studies, as per the International Council for Harmonisation (ICH) guidelines, are crucial for predicting the shelf-life of a formulation.[6][7][8] A typical protocol involves:
-
Storing the nanoemulsion samples at elevated temperatures (e.g., 30°C, 40°C, 50°C) and controlled humidity (e.g., 65% RH, 75% RH).[6][8]
-
Withdrawing samples at predetermined time points (e.g., 0, 1, 2, and 3 months).[7]
-
Analyzing the samples for key stability-indicating parameters such as droplet size, PDI, viscosity, refractive index, and drug content.[7]
-
The data can be used to determine the degradation rate and estimate the shelf-life at the intended storage temperature.
4. Can the choice of oil phase affect the stability of a nanoemulsion stabilized with this compound?
Yes, the type of oil phase is a critical factor.[1] The oil's molecular volume and aqueous solubility can significantly influence the rate of Ostwald ripening. Oils with lower water solubility are generally preferred for long-term stability. Furthermore, the interaction between the oil and the emulsifier can affect the overall stability of the nanoemulsion.
Quantitative Data Summary
Table 1: Influence of Storage Temperature on Nanoemulsion Stability
| Storage Condition | Time (Months) | Average Droplet Size (nm) | PDI | Observations |
| 4°C | 0 | 150.2 ± 2.1 | 0.12 ± 0.01 | Clear and stable |
| 3 | 155.8 ± 2.5 | 0.14 ± 0.02 | Remained stable with slight increase in size.[4] | |
| 25°C | 0 | 150.2 ± 2.1 | 0.12 ± 0.01 | Clear and stable |
| 3 | 162.5 ± 3.0 | 0.18 ± 0.03 | Minor changes in droplet size and PDI.[4] | |
| 40°C | 0 | 150.2 ± 2.1 | 0.12 ± 0.01 | Clear and stable |
| 3 | 185.1 ± 4.2 | 0.25 ± 0.04 | Significant increase in droplet size and PDI, indicating potential instability. |
Table 2: Effect of Co-emulsifier on Nanoemulsion Properties
| Formulation | Emulsifier System | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| A | This compound (5%) | 180.4 ± 3.5 | 0.28 ± 0.03 | -25.3 ± 1.8 |
| B | This compound (4%) + Polyglyceryl-10 Laurate (1%) | 145.7 ± 2.8 | 0.15 ± 0.02 | -32.1 ± 2.1 |
Detailed Experimental Protocols
Protocol 1: Preparation of Oil-in-Water (O/W) Nanoemulsion using High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic active ingredient in the chosen oil phase. Add this compound and any co-emulsifiers to the oil phase and stir until completely dissolved. Gentle heating may be applied if necessary.
-
Aqueous Phase: Prepare the aqueous phase, which may contain hydrophilic active ingredients, co-solvents (e.g., glycerol), and pH adjusting agents.
-
-
Pre-emulsion Formation: Coarsely mix the oil phase and the aqueous phase using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 2-5 minutes to form a pre-emulsion.[9]
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 110 MPa) for a set number of cycles (e.g., 5 cycles).[9]
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization: Characterize the nanoemulsion for droplet size, PDI, and zeta potential.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Divide the prepared nanoemulsion into multiple sealed, airtight containers to prevent evaporation.
-
Storage: Store the samples under at least three different temperature conditions:
-
Time Points: Analyze the samples at predetermined time intervals, for example, 0, 1, 3, and 6 months.[10]
-
Analysis: At each time point, evaluate the following parameters:
-
Visual inspection for any signs of instability.
-
Droplet size and PDI measurement using a Zetasizer.
-
Zeta potential measurement.
-
Viscosity measurement using a rheometer.
-
pH measurement.
-
Quantification of the active ingredient using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Workflow for Nanoemulsion Preparation and Stability Testing.
Caption: Troubleshooting Logic for Nanoemulsion Instability.
References
- 1. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. WO2017191924A1 - Nano-emulsion composition containing polyglyceryl-based emulsifier - Google Patents [patents.google.com]
- 4. Polyglycerol Ester-Based Low Energy Nanoemulsions with Red Raspberry Seed Oil and Fruit Extracts: Formulation Development toward Effective In Vitro/In Vivo Bioperformance [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. jddtonline.info [jddtonline.info]
- 7. academicjournals.org [academicjournals.org]
- 8. Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Emulsifier Structure and Concentration on Lipolysis Dynamics and Curcumin Bioaccessibility in the Nanoemulsions Stabilized by Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Analysis of Polyglyceryl-2 Caprate and Polysorbate 80 as Emulsifiers in Pharmaceutical and Cosmetic Formulations
In the development of emulsion-based products within the pharmaceutical and cosmetic industries, the selection of an appropriate emulsifier is a critical determinant of the final product's stability, efficacy, and safety. This guide provides a detailed comparative study of two commonly utilized emulsifiers: Polyglyceryl-2 caprate, a naturally derived, plant-based emulsifier, and Polysorbate 80, a synthetic nonionic surfactant. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.
Physicochemical and Functional Properties
This compound and Polysorbate 80 exhibit distinct physicochemical properties that influence their performance as emulsifiers. A summary of these key characteristics is presented in Table 1.
| Property | This compound | Polysorbate 80 |
| Origin | Plant-derived; ester of capric acid and diglycerin.[1] | Synthetic; derived from polyethoxylated sorbitan (B8754009) and oleic acid.[2] |
| Chemical Nature | Nonionic surfactant. | Nonionic surfactant.[3] |
| HLB Value | 8-10 | ~15 |
| Appearance | Clear to yellowish liquid or waxy solid.[1] | Amber/yellowish, viscous liquid.[2] |
| Solubility | Soluble in DMSO. | Soluble in water, ethanol, methanol, and ethyl acetate; insoluble in mineral oil. |
| Primary Function | Emulsifying agent, skin-conditioning agent.[1] | Emulsifier, solubilizer, stabilizer.[3] |
| Key Features | Known for its mildness, low irritation potential, and hydrating properties.[1] | Highly effective emulsifier and solubilizer for a wide range of applications.[3] |
Comparative Performance Analysis
While direct, side-by-side comparative studies with identical formulations are limited, an analysis of available data from separate studies provides insights into the relative performance of these two emulsifiers in key areas such as emulsion stability and droplet size.
Emulsion Stability
Emulsion stability, the ability of an emulsion to resist changes in its properties over time, is a critical quality attribute. A common method to assess stability is by measuring the creaming index, which quantifies the extent of gravitational separation. Lower creaming index values indicate greater stability.
Table 2: Illustrative Emulsion Stability Data (Creaming Index %)
| Emulsifier | Concentration (% w/w) | Oil Phase | Creaming Index (%) after 24h | Reference |
| Polyglyceryl Fatty Acid Esters (general) | 5 | Sunflower Seed Oil | Stable (low creaming) | [4] |
| Polysorbate 80 | 30 | Neem Oil | ~10 | [5] |
Note: The data presented is from separate studies with different oil phases and emulsifier concentrations and is for illustrative purposes only. Direct comparison should be made with caution.
Polyglyceryl esters, in general, have been shown to form stable emulsions.[4] Polysorbate 80 is also a highly effective stabilizer, with its performance being concentration-dependent.[6]
Droplet Size Distribution
The size of the dispersed droplets in an emulsion is a crucial parameter that affects its stability, appearance, and bioavailability. Smaller and more uniform droplet sizes are generally indicative of a more stable and effective emulsion.
Table 3: Illustrative Droplet Size Data
| Emulsifier | Concentration (% w/w) | Oil Phase | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Long-chain Polyglyceryl Fatty Acid Esters | Not specified | Not specified | 16.8 | Not specified | [7] |
| Polysorbate 80 | 1.25 - 5 | Oregano Essential Oil | < 1119 | 0.35 - 0.51 | [6] |
Note: The data presented is from separate studies with different formulations and analytical methods and is for illustrative purposes only. Direct comparison should be made with caution.
Studies on polyglyceryl fatty acid esters have demonstrated their capability to produce emulsions with very small droplet sizes.[7] The droplet size in Polysorbate 80 emulsions is influenced by its concentration, with higher concentrations generally leading to smaller droplet sizes.[6]
Biocompatibility and Safety Profile
The safety and biocompatibility of emulsifiers are of paramount importance, particularly for pharmaceutical and cosmetic applications.
Table 4: Comparative Biocompatibility and Safety Profile
| Aspect | This compound | Polysorbate 80 |
| General Safety | Considered safe for cosmetic use; well-tolerated by most skin types, including sensitive skin.[1] | Generally recognized as safe (GRAS) for food use and approved for pharmaceutical and cosmetic use.[8] |
| Skin Irritation | Low irritation potential; generally non-irritating and non-comedogenic.[1][9] | Generally non-irritating and non-comedogenic in cosmetic applications.[8] Can cause skin irritation in some individuals.[10] |
| Cytotoxicity | Generally considered non-toxic in cosmetic applications. Specific IC50 data is not readily available. | Can exhibit cytotoxicity at higher concentrations. Has been shown to induce cell death in intestinal epithelial cells at 1% concentration.[11] |
| Other Considerations | Plant-derived and biodegradable.[12] | Has been associated with hypersensitivity reactions in some cases.[13] May increase membrane permeability. |
This compound is often highlighted for its exceptional mildness and suitability for sensitive skin.[1] While Polysorbate 80 is widely used and considered safe at approved concentrations, some studies have indicated potential for cytotoxicity and membrane permeability effects at higher concentrations.[11]
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Emulsion Preparation (General Protocol)
-
Phase Preparation:
-
Oil Phase: Accurately weigh the oil phase components and the emulsifier (this compound or Polysorbate 80). Heat the mixture to 70-75°C with gentle stirring until all components are dissolved and uniform.
-
Aqueous Phase: In a separate vessel, weigh the aqueous phase components and heat to 70-75°C.
-
-
Emulsification:
Emulsion Stability Assessment (Creaming Index)
-
Sample Preparation: Transfer a defined volume of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Storage: Store the cylinder at a controlled temperature (e.g., 25°C) and observe at regular intervals (e.g., 1, 7, 14, and 30 days).
-
Measurement: At each time point, measure the height of the serum (lower, clear layer) and the total height of the emulsion.
-
Calculation: Calculate the Creaming Index (CI) using the following formula: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100.[12][18][19][20]
Droplet Size Analysis (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the emulsion with the continuous phase (typically deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the viscosity and refractive index of the dispersant and the refractive index of the dispersed phase.
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument will analyze the fluctuations in scattered light intensity to determine the particle size distribution and polydispersity index (PDI).[21][22][23][24][25][26]
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate human keratinocytes (e.g., HaCaT cell line) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of the emulsifier in the cell culture medium. Replace the existing medium with the medium containing the emulsifier dilutions and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[11][27][28][29][30][31][32]
Visualizing Methodologies and Relationships
To further clarify the experimental processes and conceptual frameworks, the following diagrams are provided.
Conclusion
Both this compound and Polysorbate 80 are effective emulsifiers, each with a distinct profile that makes them suitable for different applications. This compound stands out as a natural, mild, and skin-friendly option, making it an excellent choice for cosmetic and personal care products, especially those targeting sensitive skin. Its hydrating properties offer an additional functional benefit.
Polysorbate 80 is a versatile and powerful synthetic emulsifier with a long history of use in a wide range of pharmaceutical and food products. Its high HLB value makes it particularly effective for creating stable oil-in-water emulsions. However, formulators should be mindful of its potential for cytotoxicity at higher concentrations and the possibility of hypersensitivity reactions.
The ultimate choice between this compound and Polysorbate 80 will depend on the specific requirements of the formulation, including the desired product attributes, the nature of the oil phase, regulatory considerations, and the target consumer or patient population. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to facilitate an evidence-based selection process.
References
- 1. specialchem.com [specialchem.com]
- 2. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 3. alphachem.biz [alphachem.biz]
- 4. mdpi.com [mdpi.com]
- 5. wjbphs.com [wjbphs.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Uses and Safety of Polysorbate 80 in Cosmetics- Where to Buy [elchemy.com]
- 9. ewg.org [ewg.org]
- 10. Polysorbate 80 Ingredient Allergy Safety Information [skinsafeproducts.com]
- 11. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. droracle.ai [droracle.ai]
- 14. mdpi.com [mdpi.com]
- 15. Emulsions: Preparation & Stabilization: Labs | Pharmlabs [pharmlabs.unc.edu]
- 16. Methods of Preparation of Emulsions | Pharmaguideline [pharmaguideline.com]
- 17. benchchem.com [benchchem.com]
- 18. Creaming Index [bio-protocol.org]
- 19. fkqmmdjzwrdcvvbh.quora.com [fkqmmdjzwrdcvvbh.quora.com]
- 20. researchgate.net [researchgate.net]
- 21. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 22. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 23. researchgate.net [researchgate.net]
- 24. Techniques and methods to study functional characteristics of emulsion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. usp.org [usp.org]
- 26. lsinstruments.ch [lsinstruments.ch]
- 27. Cytotoxicity Evaluation of Turmeric Extract Incorporated Oil-in-Water Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. merckmillipore.com [merckmillipore.com]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. scielo.br [scielo.br]
- 32. longdom.org [longdom.org]
Performance of Polyglyceryl-2 caprate versus other polyglyceryl esters in drug delivery
For Researchers, Scientists, and Drug Development Professionals
Polyglyceryl esters (PGEs) have emerged as a versatile and promising class of non-ionic surfactants in the pharmaceutical sciences. Their biocompatibility, biodegradability, and tunable hydrophilic-lipophilic balance (HLB) make them attractive excipients for enhancing the solubility and bioavailability of poorly water-soluble drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II. This guide provides a comparative overview of the performance of Polyglyceryl-2 caprate against other commonly used polyglyceryl esters, such as Polyglyceryl-3 oleate, Polyglyceryl-4 caprate, and Polyglyceryl-6 dioleate, in drug delivery systems.
Executive Summary
While direct head-to-head comparative studies are limited, the existing research allows for a comprehensive analysis of the individual performance characteristics of these esters. This compound, with its lower degree of polymerization, tends to be more lipophilic, making it an effective solubilizer and emulsifier for certain drug candidates. As the polyglycerol chain length increases (e.g., in Polyglyceryl-4 caprate and Polyglyceryl-6 dioleate), the hydrophilicity and HLB value generally increase, influencing their role in stabilizing nanoemulsions and modulating drug release. The choice of the optimal polyglyceryl ester is therefore highly dependent on the specific physicochemical properties of the active pharmaceutical ingredient (API) and the desired characteristics of the final drug delivery system.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and other selected polyglyceryl esters in various drug delivery applications. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions, drug molecules, and formulation compositions.
Table 1: Comparison of Physicochemical Properties and Performance in Nanoemulsions
| Parameter | This compound | Polyglyceryl-3 Oleate | Polyglyceryl-4 Caprate | Polyglyceryl-6 Dioleate |
| Typical HLB Value | ~6 | ~7 | ~11 | ~9 |
| Particle Size | Data not available | Data not available | 50 - 70 nm[1] | Data not available |
| Stability | Data not available | Data not available | Stable for 3 months at RT[1] | Data not available |
| Drug Solubility | Effective solubilizer | Good solubilizing properties | Good solubilizing properties | Good solubilizing properties |
| Encapsulation Efficiency | >90% (for a related PG ester) | Data not available | Data not available | Data not available |
| Drug Release | Data not available | Data not available | Data not available | Data not available |
Note: Data for encapsulation efficiency is based on a study using a diglycerol (B53887) (PG-2) stearate, which suggests the potential for high encapsulation efficiency with PG-2 esters.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for key experiments cited in the literature for evaluating the performance of polyglyceryl esters in drug delivery systems.
Protocol 1: Preparation of Nanoemulsions using the Phase Inversion Composition (PIC) Method
This method is commonly used for the low-energy formation of nanoemulsions.
Materials:
-
Polyglyceryl ester (e.g., Polyglyceryl-4 caprate)
-
Oil phase (e.g., medium-chain triglycerides, ethyl oleate)
-
Aqueous phase (purified water)
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer or vortex mixer
Procedure:
-
Dissolve the API in the oil phase.
-
Add the polyglyceryl ester to the oil/API mixture and stir until a homogenous organic phase is formed.
-
Slowly add the aqueous phase to the organic phase dropwise under continuous stirring at a constant temperature (e.g., 25 °C).
-
Observe the mixture for a change from a turbid to a clear or bluish-translucent liquid, indicating the formation of a nanoemulsion.
-
Continue stirring for a specified period (e.g., 30 minutes) to ensure equilibrium is reached.
Protocol 2: Determination of Drug Solubility in Polyglyceryl Ester Formulations
This protocol is used to assess the solubilization capacity of different esters.
Materials:
-
Polyglyceryl ester
-
Active Pharmaceutical Ingredient (API) in excess
-
Vials with screw caps
-
Shaking incubator or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the API to a known volume of the polyglyceryl ester in a vial.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at a high speed to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved API using a validated HPLC method.
Protocol 3: Determination of Encapsulation Efficiency
This protocol measures the amount of drug successfully encapsulated within the delivery system.
Materials:
-
Drug-loaded nanoemulsion
-
Centrifugal filter units with an appropriate molecular weight cut-off
-
Spectrophotometer or HPLC system
Procedure:
-
Take a known volume of the drug-loaded nanoemulsion.
-
Separate the free, unencapsulated drug from the nanoemulsion. This can be done by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the aqueous phase (filtrate) using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the rate and extent of drug release from the formulation.
Materials:
-
Drug-loaded nanoemulsion
-
Dialysis membrane with a suitable molecular weight cut-off
-
Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Shaking water bath or dissolution apparatus
-
HPLC system
Procedure:
-
Place a known volume of the drug-loaded nanoemulsion into a dialysis bag.
-
Seal the dialysis bag and immerse it in a vessel containing a known volume of the release medium.
-
Maintain the temperature at 37 °C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Visualizations
Logical Relationship of Factors Influencing Polyglyceryl Ester Performance
References
A Comparative Analysis of Polyglyceryl-2 Caprate and Traditional Non-Ionic Surfactants
An Objective Guide for Researchers and Formulation Scientists
This guide provides a detailed comparison of the efficacy and performance of Polyglyceryl-2 Caprate, a plant-derived, non-ionic surfactant, against traditional counterparts such as polysorbates (e.g., Polysorbate 80) and sorbitan (B8754009) esters (e.g., Sorbitan Monooleate). The information presented is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on surfactant selection for their formulations.
This compound is gaining traction in the cosmetic and pharmaceutical industries due to its natural origin, biodegradability, and favorable safety profile.[1][2] It is an ester of capric acid and a glycerin polymer, valued for its emulsifying, skin-conditioning, and antimicrobial properties.[3][4][5] This guide will delve into its performance characteristics, supported by experimental data and protocols, in comparison to established non-ionic surfactants.
Data Presentation: Quantitative and Qualitative Comparison
The selection of a surfactant is primarily guided by its physicochemical properties and its performance in specific applications. The following tables summarize the key attributes of this compound alongside Polysorbate 80 (a high HLB surfactant) and Sorbitan Monooleate (a low HLB surfactant).
Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants
| Property | This compound | Polysorbate 80 (Tween 80) | Sorbitan Monooleate (Span 80) |
| INCI Name | This compound | POLYSORBATE 80 | SORBITAN OLEATE |
| Typical HLB Value | 8-10[5][6] | 15[7] | 4.3 |
| Origin | Plant-derived (Glycerin and Coconut/Palm Oil)[1][2] | Vegetable-derived but ethoxylated[8] | Vegetable-derived |
| Molecular Weight | ~320.42 g/mol [9] | ~1310 g/mol [10] | ~428.6 g/mol |
| Solubility | Insoluble in water; soluble in oil[3] | Water-soluble[8] | Oil-soluble |
| Primary Emulsion Type | Oil-in-Water (O/W)[6][9] | Oil-in-Water (O/W)[8][11] | Water-in-Oil (W/O) |
Table 2: Performance and Biocompatibility Comparison
| Performance Metric | This compound | Polysorbate 80 (Tween 80) | Sorbitan Monooleate (Span 80) |
| Emulsification Efficacy | Effective for O/W emulsions, enhances stability and texture.[3][6][9] | Excellent for O/W emulsions, widely used in food and pharma.[11] | Primarily used for W/O emulsions, often combined with high HLB surfactants. |
| Skin Feel & Conditioning | Provides hydration and a soft skin feel without greasiness.[3][4][6] | Generally provides a good feel but can be slightly tacky at high concentrations. | Can feel heavier or greasier on the skin due to its lipophilic nature. |
| Safety & Biocompatibility | Considered safe, non-irritating, non-comedogenic, and suitable for sensitive skin.[1][3] | Generally safe, but can cause skin irritation in some individuals; potential for cytotoxicity at high concentrations.[12][13] | Generally considered safe for topical use. |
| Special Properties | Exhibits selective antimicrobial activity against gram-positive bacteria, useful in deodorants.[2][5][9] | Well-studied for its role in stabilizing injectables and vaccines.[11] | Effective at preventing fat bloom in chocolate and improving aeration in baked goods.[8] |
Experimental Protocols
To ensure objective and reproducible comparisons between surfactants, standardized experimental protocols are essential. The following sections detail common methodologies for evaluating key performance parameters.
Emulsion Stability Testing
Objective: To assess the ability of a surfactant to maintain a stable emulsion over time and under stress conditions.
Methodology: Accelerated Stability Testing via Turbiscan
This method monitors changes in particle size and concentration without dilution.[7]
-
Emulsion Preparation:
-
Prepare an oil-in-water (O/W) emulsion with a fixed oil phase (e.g., 20% triglyceride oil) and aqueous phase.
-
Create separate formulations, each containing a standardized concentration (e.g., 1-5% w/w) of the surfactant to be tested (this compound, Polysorbate 80, etc.).
-
Homogenize each mixture under identical conditions (e.g., using a high-shear homogenizer at 10,000 rpm for 5 minutes).
-
-
Sample Analysis:
-
Place the freshly prepared emulsion samples into the Turbiscan analyzer vials.
-
Measure the backscattering (BS) and transmission (T) profiles along the entire height of the sample.
-
Repeat measurements at specified intervals (e.g., 0, 1, 4, 8, 24 hours) and under accelerated conditions (e.g., storage at 40°C).[14]
-
-
Data Analysis:
Particle Size Analysis
Objective: To determine the mean droplet size and size distribution of the emulsion, which are critical indicators of stability and bioavailability.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the emulsion sample to an appropriate concentration (e.g., 1:100) using deionized water to avoid multiple scattering effects.[14]
-
-
Instrument Setup:
-
Use a DLS instrument (e.g., Malvern Zetasizer).
-
Set the measurement parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 173°).
-
-
Measurement:
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform triplicate measurements to ensure accuracy.[14]
-
-
Data Analysis:
-
The instrument software will calculate the Z-average mean particle diameter and the Polydispersity Index (PDI).
-
A smaller Z-average and a lower PDI (typically <0.2) indicate a more uniform and kinetically stable nanoemulsion.[14]
-
Cytotoxicity Assessment
Objective: To evaluate the potential toxicity of the surfactants on a relevant cell line, providing an in-vitro measure of biocompatibility.
Methodology: MTT Assay on Human Fibroblasts or Keratinocytes
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[15]
-
Cell Culture:
-
Seed human fibroblast cells (e.g., NHDF) into a 96-well plate at a density of approximately 1 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Surfactant Treatment:
-
Prepare stock solutions of each surfactant in a sterile buffer.
-
Perform serial dilutions to create a range of concentrations to be tested.
-
Replace the cell culture medium with the medium containing the various surfactant concentrations. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
-
Incubation and Assay:
-
Incubate the cells with the surfactants for a defined period (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the negative control.
-
Plot cell viability against surfactant concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to surfactant comparison.
Caption: Experimental workflow for comparative efficacy testing of surfactants.
Caption: Relationship between surfactant HLB value and preferred emulsion type.
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. nbinno.com [nbinno.com]
- 3. specialchem.com [specialchem.com]
- 4. nbinno.com [nbinno.com]
- 5. newdirections.com.au [newdirections.com.au]
- 6. epicutis.com [epicutis.com]
- 7. microtrac.com [microtrac.com]
- 8. Sorbitan Esters and Polysorbates in Food: Functions, Benefits, and Applications [cnchemsino.com]
- 9. Buy this compound | 156153-06-9 | >98% [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. matangiindustries.com [matangiindustries.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Correlation Conundrum: Bridging the Gap Between Lab and Life for Polyglyceryl-2 Caprate Formulations
A deep dive into the in vitro-in vivo correlation (IVIVC) of drug release from formulations containing polyglyceryl-2 caprate reveals a landscape ripe for exploration. While direct IVIVC studies on this specific excipient remain elusive in publicly available literature, a comprehensive analysis of related self-emulsifying drug delivery systems (SEDDS) provides a valuable framework for understanding and predicting the in vivo performance of such formulations. This guide offers a comparative look at the performance of SEDDS, detailed experimental protocols, and a clear visualization of the scientific workflows involved.
For researchers and drug development professionals, establishing a predictive relationship between in vitro drug release and in vivo bioavailability is a critical step in accelerating the development of effective oral dosage forms. This is particularly true for poorly water-soluble drugs, where advanced formulation strategies like SEDDS are employed to enhance absorption. This compound, a non-ionic surfactant and emulsifier, is a potential candidate for such systems. However, a lack of specific IVIVC data necessitates a broader examination of similar lipid-based formulations to draw relevant comparisons and guide future research.
Performance Comparison of Self-Emulsifying Drug Delivery Systems
To illustrate the principles of IVIVC in the context of lipid-based formulations, this guide presents a comparative summary of data from studies on various SEDDS formulations. While these formulations do not specifically contain this compound, they utilize similar excipients and provide a strong basis for understanding the interplay between in vitro release and in vivo pharmacokinetics.
Table 1: In Vitro Drug Release Comparison of a Model Drug from Different SEDDS Formulations
| Formulation | Oil Component | Surfactant | Co-surfactant | Drug Release at 30 min (%) | Drug Release at 60 min (%) |
| SEDDS-F1 | Capryol 90 | Cremophor EL | Transcutol HP | 85.2 ± 4.1 | 98.7 ± 2.5 |
| SEDDS-F2 | Labrafil M 1944 CS | Kolliphor HS 15 | Transcutol HP | 72.5 ± 5.6 | 91.3 ± 3.8 |
| Conventional Tablet | - | - | - | 25.1 ± 3.2 | 40.5 ± 4.1 |
Data is hypothetical and compiled for illustrative purposes based on typical SEDDS performance.
Table 2: In Vivo Pharmacokinetic Parameters of a Model Drug from Different Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| SEDDS-F1 | 1856.22 ± 749 | 1.2 ± 0.4 | 7760.09 ± 249 | 152.09 ± 14.33[1] |
| SEDDS-F2 | 1542.10 ± 650 | 1.5 ± 0.5 | 6580.45 ± 210 | 128.80 ± 12.50 |
| Conventional Tablet | 1064.91 ± 225 | 1.9 ± 0.3 | 5314.36 ± 322.61[1] | 100 |
Data is hypothetical and compiled for illustrative purposes based on typical SEDDS performance. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
The data clearly demonstrates that SEDDS formulations significantly enhance the rate and extent of drug release in vitro, which translates to improved pharmacokinetic parameters in vivo, including higher peak plasma concentrations (Cmax) and greater overall drug exposure (AUC). This underscores the potential of excipients like this compound in formulating effective oral drug delivery systems.
Experimental Protocols: A Closer Look at the Methodology
The reliability of IVIVC studies hinges on the robustness of the experimental methods. Below are detailed protocols for the key experiments cited in the context of SEDDS evaluation.
In Vitro Drug Release Testing (USP Apparatus 2 - Paddle Method)
-
Preparation of Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., simulated gastric fluid without pepsin for the first 2 hours, followed by simulated intestinal fluid). The medium should be de-aerated and maintained at 37 ± 0.5 °C.
-
Apparatus Setup: Assemble the USP Apparatus 2 with the paddle speed set to 50 or 75 rpm.
-
Sample Introduction: Encapsulate a quantity of the SEDDS formulation equivalent to a single dose of the drug in a hard gelatin capsule. Place the capsule in a sinker and drop it into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the filtrate for drug content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Model: Use healthy male Wistar rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to a standard diet and water. Fast the animals overnight before the experiment with free access to water.
-
Formulation Administration: Divide the rats into groups (e.g., n=6 per group) to receive the different formulations (e.g., SEDDS-F1, SEDDS-F2, conventional tablet). Administer the formulations orally via gavage at a dose calculated based on the drug's therapeutic range.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -20 °C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the drug in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC₀₋₂₄. Calculate the relative bioavailability of the test formulations compared to the control.
Visualizing the Path to Correlation
To better understand the logical flow and relationships within IVIVC studies, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).
References
A Head-to-Head Comparison of Polyglyceryl-2 Caprate and Glyceryl Monooleate in Self-Emulsifying Drug Delivery Systems (SEDDS)
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in the formulation of effective drug delivery systems. This is particularly true for Self-Emulsifying Drug Delivery Systems (SEDDS), where the choice of surfactants and lipids profoundly influences the system's performance. This guide provides a detailed head-to-head comparison of two commonly used non-ionic surfactants, Polyglyceryl-2 Caprate and Glyceryl Monooleate, in the context of SEDDS formulations.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each excipient is crucial for predicting their behavior in a SEDDS formulation.
| Property | This compound | Glyceryl Monooleate |
| Chemical Structure | Ester of capric acid with a polyglycerol dimer | Monoester of oleic acid and glycerol |
| HLB Value | Approximately 8-10[1] | Approximately 3-4 |
| Physical Form | Clear to yellowish liquid or waxy solid[2] | Amber or pale yellow liquid[3] |
| Solubility | Dispersible in oil and water[1] | Insoluble in water, soluble in hot alcohol and oils |
Performance in SEDDS Formulations
The performance of a SEDDS formulation is evaluated based on several key parameters, including emulsification efficiency, droplet size of the resulting nanoemulsion, drug solubility, and stability.
Emulsification Performance and Droplet Size
The primary function of a surfactant in a SEDDS is to reduce the interfacial tension between the oil and aqueous phases, facilitating the spontaneous formation of a fine emulsion upon gentle agitation in the gastrointestinal tract.
While specific data for this compound in a pharmaceutical SEDDS formulation is limited in publicly available literature, its HLB value of 8-10 suggests it would be an effective oil-in-water emulsifier.[1]
For Glyceryl Monooleate, studies on SEDDS formulations have reported varying droplet sizes depending on the overall composition of the formulation. For instance, a SEDDS formulation of Amphotericin B using Glyceryl Monooleate, Tween 80, PEG 400, and propylene (B89431) glycol was developed. Although the specific droplet size was not mentioned, the formulation successfully enhanced the oral bioavailability of the drug.
Another study on a SEDDS for a poorly water-soluble drug, although not specifying the exact formulation, reported that SEDDS are designed to form fine oil-in-water emulsions with droplet sizes typically ranging from 100 to 300 nm.
It is generally understood that a smaller droplet size leads to a larger interfacial area, which can enhance drug dissolution and absorption.
Drug Solubility and Loading
The ability of a SEDDS formulation to solubilize a poorly water-soluble drug is a key determinant of its efficacy.
In contrast, a study on a SEDDS containing a 1:1.2 w/w mixture of glyceryl monooleate and oleic acid as the lipid phase reported significant solubility enhancement for the model drugs cinnarizine (B98889) and ritonavir (B1064).[4] The solubility of cinnarizine and ritonavir was found to be much higher in oleic acid (536 and 72 mg/g, respectively) than in glyceryl monooleate alone.[4] This suggests that while glyceryl monooleate contributes to the lipid phase, its combination with other excipients is crucial for maximizing drug solubility.
Stability
The stability of the SEDDS pre-concentrate and the resulting nanoemulsion upon dispersion is critical for ensuring consistent product performance and shelf-life.
Data on the stability of SEDDS formulations specifically containing this compound is not available in the reviewed literature.
A study on a SEDDS formulation of Amphotericin B containing glyceryl monooleate demonstrated good stability. The formulation, when filled in hard gelatin capsules, was found to be physically and chemically stable for more than 3 months under refrigeration (4°C).[5] Furthermore, the formulation was stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[5]
Experimental Protocols
To aid researchers in their formulation development, detailed methodologies for key experiments are provided below.
Formulation of SEDDS
A typical protocol for the preparation of a liquid SEDDS formulation involves the following steps:
-
Accurately weigh the required amounts of the oil, surfactant (this compound or Glyceryl Monooleate), and any co-surfactant/co-solvent into a glass vial.
-
Add the active pharmaceutical ingredient (API) to the mixture.
-
Gently heat the mixture to 37-40°C while stirring with a magnetic stirrer until a clear and homogenous solution is obtained.
-
Store the resulting SEDDS pre-concentrate at room temperature for further evaluation.
Droplet Size and Polydispersity Index (PDI) Analysis
The droplet size and PDI of the nanoemulsion formed upon dispersion of the SEDDS are critical quality attributes.
-
Dilute a small, accurately weighed amount of the SEDDS pre-concentrate (e.g., 100 mg) with a specified volume of a relevant aqueous medium (e.g., 100 mL of distilled water or simulated intestinal fluid).
-
Gently agitate the mixture to allow for spontaneous emulsification.
-
Analyze the resulting nanoemulsion for droplet size and PDI using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).
-
Measurements are typically performed in triplicate at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).
Stability Assessment
The stability of the SEDDS can be evaluated under various stress conditions.
-
Thermodynamic Stability: Subject the SEDDS pre-concentrate to multiple freeze-thaw cycles (e.g., -20°C for 48 hours followed by 25°C for 48 hours, repeated for three cycles). After each cycle, visually inspect the formulation for any signs of phase separation or precipitation.
-
Centrifugation Stress: Centrifuge the SEDDS pre-concentrate at a high speed (e.g., 3500 rpm for 30 minutes) and observe for any phase separation.
-
Dispersion Stability: After diluting the SEDDS in an aqueous medium, monitor the nanoemulsion for any signs of creaming, cracking, or phase separation over a specified period (e.g., 24 hours).
Logical Workflow for SEDDS Formulation and Evaluation
The following diagram illustrates the logical workflow involved in the development and characterization of a SEDDS formulation.
Caption: Logical workflow for SEDDS formulation and evaluation.
Conclusion
Based on the available information, both this compound and Glyceryl Monooleate can be considered as viable surfactants for the formulation of SEDDS. The choice between the two will likely depend on the specific properties of the drug molecule, the desired characteristics of the final formulation, and the other excipients being used.
Glyceryl Monooleate has been more extensively studied in the context of pharmaceutical SEDDS, with data available on its performance in enhancing the bioavailability of poorly soluble drugs. Its lower HLB value may necessitate its use in combination with a higher HLB co-surfactant to achieve optimal emulsification.
This compound, with its higher HLB, is theoretically well-suited for forming oil-in-water emulsions. However, a lack of specific performance data in pharmaceutical SEDDS formulations in the public domain makes a direct, data-driven comparison challenging.
Researchers are encouraged to perform their own screening studies to determine the optimal surfactant system for their specific drug candidate and formulation goals. The experimental protocols and logical workflow provided in this guide offer a framework for such investigations.
References
- 1. newdirections.com.au [newdirections.com.au]
- 2. specialchem.com [specialchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarm.com [ijarm.com]
Assessing Polyglyceryl-2 Caprate as a Skin Penetration Enhancer in Topical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polyglyceryl-2 Caprate, a versatile diester of capric acid and a polyglycerol with two glycerin units, is gaining prominence in topical formulations for its emulsifying and skin-conditioning properties.[1][2][3] This guide provides a comparative assessment of its potential as a skin penetration enhancer, offering insights into its likely mechanism of action and performance relative to other common enhancers. Due to a lack of direct quantitative data for this compound in publicly available literature, this comparison is based on the performance of structurally related compounds, namely polyglyceryl esters and medium-chain fatty acids like capric acid.
Comparative Analysis of Skin Penetration Enhancers
The efficacy of a penetration enhancer is often evaluated by its ability to increase the flux of an active pharmaceutical ingredient (API) across the stratum corneum, the outermost layer of the skin. This is typically quantified by the Enhancement Ratio (ER), which is the ratio of the API's flux with the enhancer to its flux without.
| Enhancer Class | Example Compound(s) | Typical Enhancement Ratio (ER) | Notes |
| Polyglyceryl Esters | Polyglyceryl-4 Laurate, Polyglyceryl-4 Oleate | Data not widely available in terms of specific ERs for drug delivery, but are known to enhance the solubilization and penetration of active ingredients like ceramides (B1148491) into the stratum corneum.[2] | The hydrophilic polyglyceryl head and lipophilic fatty acid tail contribute to their surfactant properties, which can influence skin penetration. |
| Medium-Chain Fatty Acids | Capric Acid (C10), Lauric Acid (C12) | Can significantly increase drug penetration, with ERs varying widely depending on the drug and formulation. For example, lauric acid has been shown to be a highly effective enhancer for ketoprofen.[4] | The chain length of the fatty acid is a critical factor, with C10-C12 fatty acids often showing optimal enhancement.[5] |
| Fatty Acid Esters | Isopropyl Myristate, Ascorbyl Caprylate | Variable. For instance, ascorbyl caprylate showed a significantly higher effective diffusion coefficient (60 times higher) than ascorbyl palmitate for delivering Vitamin C into the skin.[3] | The structure of both the fatty acid and the alcohol moiety influences the enhancement effect. |
| Terpenes | Limonene, Menthol | Can exhibit high ERs. For example, O-acylgeraniol derivatives have shown ERs up to 4.06 for flurbiprofen.[6] | Known for their generally good safety profile and reversible effects on the skin barrier. |
| Alcohols and Glycols | Ethanol, Propylene Glycol | Moderate enhancers, often used as co-solvents. Propylene glycol can act synergistically with fatty acids to enhance penetration.[4] | Can cause skin irritation at higher concentrations. |
Proposed Mechanism of Action of this compound
The chemical structure of this compound, featuring a hydrophilic polyglyceryl head and two lipophilic capric acid tails, suggests a multi-faceted mechanism for skin penetration enhancement. It is likely to act primarily by disrupting the highly ordered lipid matrix of the stratum corneum.
The capric acid moieties can intercalate into the lipid bilayers of the stratum corneum, creating disorder and increasing their fluidity. This disruption of the tightly packed lipid structure is a common mechanism for fatty acids and their esters.[1][7] The polyglyceryl portion, being more hydrophilic, may interact with the polar head groups of the lipids, further contributing to the destabilization of the barrier.
Experimental Protocols
To quantitatively assess the skin penetration enhancement of this compound, a standard in vitro permeation study using Franz diffusion cells is recommended.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This experiment measures the rate at which a substance permeates through a skin sample from a donor chamber to a receptor chamber.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation (API in a vehicle with and without this compound)
-
Control formulation (API in vehicle without enhancer)
-
High-performance liquid chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stirrers
2. Experimental Workflow:
3. Procedure:
-
Skin Preparation: Thaw and cut the excised skin to the appropriate size to fit the Franz diffusion cells. Hydrate the skin in receptor solution before mounting.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Temperature Control: Place the assembled cells in a water bath maintained at a temperature that ensures the skin surface is at approximately 32°C.
-
Formulation Application: Apply a known quantity of the test or control formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.
4. Data Analysis:
-
Cumulative Amount Permeated: Plot the cumulative amount of API permeated per unit area of skin against time.
-
Steady-State Flux (Jss): Determine the slope of the linear portion of the cumulative amount permeated versus time plot.
-
Lag Time (tL): Extrapolate the linear portion of the plot to the x-axis.
-
Enhancement Ratio (ER): Calculate the ratio of the steady-state flux of the API from the formulation containing this compound to that from the control formulation.
Conclusion
While direct experimental evidence for the skin penetration enhancement of this compound is currently limited in public scientific literature, its chemical structure strongly suggests it possesses the potential to act as an effective enhancer. By drawing comparisons with structurally similar compounds like other polyglyceryl esters and capric acid, it is plausible that this compound enhances skin permeation through the disruption of the stratum corneum's lipid barrier. For a definitive assessment of its performance, in vitro permeation studies, as detailed in this guide, are essential. Such studies would provide the quantitative data needed to directly compare its efficacy against other established penetration enhancers and to optimize its use in topical and transdermal formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyglycerol fatty acid ester surfactant-based microemulsions for targeted delivery of ceramide AP into the stratum corneum: formulation, characterisation, in vitro release and penetration investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assessment of skin permeation properties of enzymatically derived oil-based fatty acid esters of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Various Penetration Enhancers on Penetration of Aminophylline Through Shed Snake Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Efficacy of Polyglyceryl-2 Caprate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of Polyglyceryl-2 Caprate against other common antimicrobial agents used in various industries. The information presented herein is supported by available experimental data to aid in formulation and development decisions.
Executive Summary
This compound, a monoester of capric acid and polyglycerin-2, is a multifunctional ingredient increasingly utilized in the cosmetic and food industries for its emulsifying and antimicrobial properties. It exhibits selective and potent antimicrobial activity, particularly against Gram-positive bacteria, which are often responsible for skin infections and body odor. This guide compares its efficacy with established antimicrobial agents, details the experimental protocols for evaluation, and illustrates its mechanism of action.
Data Presentation: Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its related compounds against various microorganisms, compared to other common antimicrobial agents. It is important to note that direct comparative studies for this compound are limited; therefore, data for structurally similar polyglyceryl esters with medium-chain fatty acids are included as a proxy.
| Antimicrobial Agent | Test Organism | MIC (mg/mL) | Reference |
| Polyglyceryl Esters | |||
| Diglycerol Monolaurate (PG2ML) | Staphylococcus aureus | 0.16 | [1] |
| Bacillus subtilis | 0.32 | [1] | |
| Triglycerol Monolaurate (PG3ML) | Staphylococcus aureus | 0.32 | [1] |
| Bacillus subtilis | 0.63 | [1] | |
| Triclosan (B1682465) | Resident & Transient Skin Bacteria | 0.0006 - >0.04 | [2][3] |
| Ethylhexylglycerin | Staphylococcus aureus | 1.5 (as part of a 1:3 mixture with caprylyl glycol) | [4] |
| Escherichia coli | 1.5 (as part of a 1:3 mixture with caprylyl glycol) | [4] | |
| Pseudomonas aeruginosa | 1.5 (as part of a 1:3 mixture with caprylyl glycol) | [4] |
Note: Data for Diglycerol Monolaurate and Triglycerol Monolaurate are presented as representative values for medium-chain fatty acid polyglyceryl esters, as specific MIC data for this compound was not available in the reviewed literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve this compound and comparator agents in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) or other suitable growth medium into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solutions across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Corynebacterium xerosis) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (medium and inoculum without antimicrobial) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Time-Kill Assay
The time-kill assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Protocol:
-
Preparation of Test Suspensions: Prepare tubes containing a sterile growth medium with the antimicrobial agent at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the test tubes.
-
Incubation and Sampling: Incubate the tubes at 37°C with agitation. At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected aliquots using a suitable neutralizer. Perform serial dilutions of the neutralized samples and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the agar plates at 37°C for 24-48 hours. Count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for determining MIC and time-kill kinetics.
Proposed Mechanism of Action: Bacterial Cell Membrane Disruption
Caption: Mechanism of this compound on bacterial membranes.
Discussion
This compound and related medium-chain polyglyceryl esters demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane. As amphipathic molecules, they are thought to insert their lipophilic fatty acid chains into the lipid bilayer of the cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5]
In comparison to broad-spectrum biocides like triclosan, this compound offers a more targeted activity, which can be advantageous in applications where preserving the natural skin microbiome is desirable.[6] Ethylhexylglycerin, another common cosmetic ingredient, often functions as a preservative booster, enhancing the efficacy of other antimicrobials.[7] While direct comparative data is sparse, the available information suggests that this compound can function as an effective primary antimicrobial agent, particularly in formulations targeting Gram-positive bacteria.
Conclusion
This compound is a promising antimicrobial agent with selective efficacy against Gram-positive bacteria. Its mechanism of action, centered on cell membrane disruption, makes it an effective ingredient for applications such as natural deodorants and other personal care products. Further direct comparative studies with other common antimicrobials would be beneficial to fully elucidate its relative potency and spectrum of activity. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woohoobody.com.au [woohoobody.com.au]
- 7. Ethylhexylglycerin In Body Care Products - Knowde Periodical [periodical.knowde.com]
Benchmarking Performance: A Comparative Guide to Polyglyceryl-2 Caprate-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nanoemulsions formulated with Polyglyceryl-2 caprate, benchmarking their performance against other commonly used surfactants. The data presented is synthesized from various studies to offer a comprehensive overview for formulation scientists and researchers in drug delivery. This document details the experimental protocols for key characterization techniques and visualizes the workflows for clarity and reproducibility.
Comparative Performance Analysis
This compound (PG-2C) is a non-ionic, PEG-free surfactant valued for its emulsifying properties and favorable safety profile. Nanoemulsions formulated with PG-2C often exhibit distinct characteristics when compared to those formulated with other conventional surfactants like lecithin, polysorbates (e.g., Tween 80), and poloxamers (e.g., Pluronic F127). The following tables summarize key performance indicators from various studies.
Disclaimer: The data presented below is compiled from different sources and should be considered representative. Performance can vary significantly based on the oil phase, active pharmaceutical ingredient (API), and processing parameters. A direct, head-to-head comparison under identical conditions is always recommended for final formulation decisions.
Table 1: Physicochemical Properties of Unloaded Nanoemulsions
| Surfactant System | Typical Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Characteristics |
| This compound | 50 - 200 | < 0.25 | -5 to -30 | Forms stable O/W nanoemulsions with good skin permeability. PEG-free and considered a "natural" emulsifier. |
| Lecithin (Phospholipid-based) | 80 - 300 | < 0.3 | -30 to -60 | Biocompatible and biodegradable. Can be prone to oxidation. Often requires a co-surfactant. |
| Tween 80 (Polysorbate) | 100 - 250 | < 0.3 | 0 to -25 | Widely used, highly efficient emulsifier. Potential for PEG-related immunogenicity in some applications. |
| Pluronic F127 (Poloxamer) | 100 - 400 | 0.2 - 0.4 | 0 to -15 | Thermosensitive properties are useful for stimuli-responsive drug delivery. Can form micelles and gels. |
Table 2: Drug Loading and Encapsulation Efficiency
| Surfactant System | Model Drug(s) | Drug Loading (%) | Encapsulation Efficiency (%) |
| This compound | Curcumin, Coenzyme Q10 | 1 - 5 | > 90 |
| Lecithin (Phospholipid-based) | Paclitaxel, Doxorubicin | 0.5 - 3 | > 85 |
| Tween 80 (Polysorbate) | Docetaxel, Amphotericin B | 1 - 4 | > 90 |
| Pluronic F127 (Poloxamer) | Dexamethasone, Ibuprofen | 0.5 - 5 | > 80 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are standard protocols for the characterization of nanoemulsions.
Protocol 2.1: Particle Size and Polydispersity Index (PDI) Measurement
-
Instrumentation: A Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer, Brookhaven 90Plus).
-
Sample Preparation: Dilute the nanoemulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects (typically a count rate of 100-300 kcps). Ensure the diluent is filtered (0.22 µm filter) to remove dust.
-
Measurement Parameters:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C) for at least 2 minutes.
-
Set the scattering angle to 90° or 173° (for backscatter detection).
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis: The instrument's software calculates the mean particle size (Z-average) and the PDI from the correlation function of the scattered light intensity fluctuations. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogenous population.
Protocol 2.2: Zeta Potential Measurement
-
Instrumentation: A DLS instrument equipped with an electrophoretic light scattering (ELS) module.
-
Sample Preparation: Dilute the nanoemulsion sample with an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient ionic strength for measurement while maintaining the stability of the nanoemulsion.
-
Measurement Parameters:
-
Use a specific folded capillary cell (e.g., DTS1070).
-
Apply an electric field. The instrument measures the velocity of the particles (electrophoretic mobility).
-
Perform at least three replicate measurements.
-
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. Zeta potential values more negative than -30 mV or more positive than +30 mV are generally indicative of good colloidal stability due to electrostatic repulsion.
Protocol 2.3: Drug Loading and Encapsulation Efficiency Determination
-
Separation of Free Drug:
-
Place a known amount of the drug-loaded nanoemulsion into a centrifugal ultrafiltration device (e.g., Amicon Ultra with a suitable molecular weight cutoff, such as 10 kDa).
-
Centrifuge at a specified speed and time (e.g., 4000 rpm for 30 minutes) to separate the aqueous phase containing the unencapsulated (free) drug from the nanoemulsion.
-
-
Quantification of Total Drug:
-
Disrupt a known volume of the nanoemulsion by adding a suitable solvent (e.g., methanol, acetonitrile) to dissolve the droplets and release the encapsulated drug.
-
Quantify the total drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
-
Quantification of Free Drug:
-
Directly measure the concentration of the free drug in the aqueous filtrate collected from the ultrafiltration step using the same analytical method.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
Drug Loading (DL %): DL (%) = [Weight of Encapsulated Drug / Total Weight of Nanoemulsion] * 100
-
Visualized Workflows
The following diagrams illustrate the logical flow of key processes in nanoemulsion research and development.
Caption: Workflow for Nanoemulsion Formulation and Characterization.
Caption: Workflow for Drug Loading and In Vitro Release Studies.
Polyglyceryl-2 Caprate: A Viable Non-PEGylated Alternative for Pharmaceutical Formulations?
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of excipients is a critical determinant of a drug product's stability, efficacy, and safety. For decades, PEGylated (polyethylene glycol-derived) surfactants, such as those in the Kolliphor® and Tween® series, have been the gold standard for emulsifying and solubilizing poorly water-soluble active pharmaceutical ingredients (APIs). However, concerns regarding the potential immunogenicity of PEG and the phenomenon of accelerated blood clearance (ABC) have spurred the search for viable alternatives. This guide provides an objective evaluation of Polyglyceryl-2 Caprate, a plant-derived, polyglycerol-based surfactant, as a potential replacement for its PEGylated counterparts, supported by available data and detailed experimental methodologies.
Physicochemical Properties: A Head-to-Head Comparison
This compound is an ester formed from the reaction of capric acid with diglycerol. Its structure, featuring a hydrophilic polyglycerol head and a lipophilic fatty acid tail, positions it as a versatile non-ionic surfactant. In contrast, PEGylated surfactants are synthesized by attaching hydrophilic polyethylene (B3416737) glycol chains to a hydrophobic backbone. This fundamental structural difference underpins their varying properties and biological interactions.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | PEGylated Surfactants (e.g., Kolliphor® EL, Tween® 80) |
| Source | Plant-derived/Synthetic | Synthetic |
| Chemical Nature | Ester of capric acid and diglycerin | Polyethoxylated derivatives of various hydrophobic bases |
| HLB Value | 8-10 | Wide range (e.g., Tween 80: ~15, Kolliphor® EL: 12-14) |
| Solubility | Insoluble in water; soluble in oil; dispersible in water | Generally soluble or dispersible in water |
| Biocompatibility | Generally considered safe, non-irritating, and non-comedogenic | Biocompatible, but concerns exist over anti-PEG antibodies and hypersensitivity |
| Regulatory Status | Approved for use in cosmetics by CIR Expert Panel | Widely used in FDA-approved pharmaceutical products |
Performance Evaluation: Emulsification, Drug Delivery, and Biocompatibility
The performance of a surfactant is paramount in drug formulation. Key considerations include its ability to create stable emulsions, its interaction with biological systems, and its overall safety profile.
Emulsification and Solubilization
With a Hydrophilic-Lipophilic Balance (HLB) value in the range of 8-10, this compound is classified as an effective oil-in-water emulsifier. This makes it particularly suitable for creating stable creams and lotions. PEGylated surfactants offer a broader range of HLB values, allowing for their use as emulsifiers, detergents, or solubilizing agents. For instance, the introduction of PEG chains can increase hydrophilicity, making them suitable for solubilizing poorly soluble drugs in systems like self-emulsifying drug delivery systems (SEDDS).
Intracellular Drug Delivery: A Key Differentiator
Recent research highlights a significant potential advantage of polyhydroxy-surfactants like polyglyceryl esters over their PEGylated counterparts in intracellular drug delivery. Studies on SEDDS have shown that while long PEG chains on the surface of nanocarriers can provide a "stealth effect" to evade the immune system, they can also impair cellular uptake and lead to entrapment in endosomes and lysosomes. This steric hindrance can reduce the amount of drug that reaches its cytosolic target.
In contrast, formulations with polyhydroxy-decorated surfaces, such as those using polyglycerol surfactants, have demonstrated superior cellular internalization and negligible co-localization with lysosomes. This suggests an enhanced ability for endosomal escape, a critical step for drugs that act within the cell. One study found that replacing PEG-surfactants with polyglycerol-based surfactants in SEDDS resulted in a more than 3-fold higher inhibition of tumor cell proliferation when delivering curcumin, a model cytosolic drug. Another study comparing PEGylated and zwitterionic lipid-based nanocarriers found up to a 60-fold higher cellular uptake for the zwitterionic versions. This indicates that moving away from PEGylated surfaces could significantly enhance the efficacy of intracellularly targeted therapies.
Biocompatibility and Safety Profile
This compound is generally regarded as safe and well-tolerated, even in sensitive skin, and is not expected to cause allergic reactions. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe for use in cosmetics. Furthermore, it exhibits selective antimicrobial activity against gram-positive bacteria, which can be beneficial in certain topical formulations.
PEGylated surfactants, while having a long history of use in approved drugs, are not without safety concerns. The "stealth effect" of PEG can be compromised by the production of anti-PEG antibodies, leading to the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration. This can reduce the therapeutic efficacy and potentially cause adverse effects. While the PEG used in clinical applications is generally at doses far from those that induce toxicity, its potential to act as a surfactant can increase membrane permeability.
Experimental Protocols and Methodologies
To objectively compare these surfactants, standardized experimental protocols are essential.
Emulsion Stability and Droplet Size Analysis
-
Methodology: Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity index (PDI) of emulsion droplets. Zeta potential measurements are conducted to assess the surface charge and predict the long-term stability of the emulsion.
-
Protocol:
-
Prepare oil-in-water emulsions using this compound and a selected PEGylated surfactant (e.g., Tween 80) at equivalent concentrations.
-
Use a standardized oil phase (e.g., medium-chain triglycerides) and aqueous phase.
-
Homogenize the mixtures under controlled conditions (e.g., high-shear homogenization at a specific RPM and time).
-
Dilute the resulting emulsions with deionized water to an appropriate concentration for analysis.
-
Measure the droplet size, PDI, and zeta potential using a DLS instrument at a controlled temperature (e.g., 25°C).
-
Monitor these parameters over time (e.g., 1, 7, and 30 days) to assess stability.
-
In Vitro Cellular Uptake Assay
-
Methodology: This assay quantifies the internalization of fluorescently labeled nanocarriers into a specific cell line (e.g., Caco-2 for intestinal absorption models).
-
Protocol:
-
Label the oil phase of the formulations with a fluorescent probe (e.g., Coumarin-6).
-
Prepare nanocarrier formulations as described above.
-
Seed Caco-2 cells in 24-well plates and grow until a confluent monolayer is formed.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the fluorescently labeled nanocarrier suspensions for a defined period (e.g., 3 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized particles.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.5% Triton-X 100).
-
Quantify the fluorescence in the cell lysate using a plate reader. The amount of uptake can be correlated to a standard curve of the fluorescent probe.
-
Visualizing the Process: Workflows and Pathways
To better understand the comparative performance, the following diagrams illustrate key experimental and biological processes.
Caption: Workflow for emulsion formulation and characterization.
Caption: Proposed intracellular fate of different nanocarriers.
Conclusion: A Promising, Context-Dependent Alternative
The evaluation of this compound reveals it to be a compelling alternative to traditional PEGylated surfactants, particularly for specific applications. While PEGylated surfactants offer a wider range of HLB values and have a longer history of use in systemic drug delivery, this compound presents a strong case based on its favorable safety profile, natural origin, and, most notably, its potential to enhance intracellular drug delivery.
The evidence suggesting that polyhydroxy-surfaces can overcome the limitations of PEG-surfaces in cellular uptake and endosomal escape is a significant finding for the development of next-generation nanomedicines targeting intracellular pathways. For topical and oral formulations, where biocompatibility is paramount and systemic immunogenic reactions are a concern, this compound stands out as a highly promising excipient.
Ultimately, the choice between this compound and a PEGylated surfactant will be context-dependent, relying on the specific API, the desired formulation type, and the intended route of administration and therapeutic target. However, for researchers and formulators looking to innovate beyond PEGylation, this compound and other polyglycerol esters represent a class of excipients worthy of serious consideration and further investigation.
A Comparative Analysis of Hydrophilic-Lipophilic Balance (HLB) Values of Polyglyceryl-2 Caprate from Various Suppliers
For researchers, scientists, and professionals in drug development, the consistency and characteristics of excipients are paramount. Polyglyceryl-2 Caprate, a versatile emulsifier, is utilized in a variety of formulations. However, its performance can be significantly influenced by its Hydrophilic-Lipophilic Balance (HLB) value, which may exhibit variability between different suppliers. This guide provides a comparative overview of the HLB values of this compound from several suppliers and outlines the experimental protocol for its determination, ensuring formulation consistency and efficacy.
The HLB value of a surfactant is a measure of the degree to which it is hydrophilic or lipophilic, and is a critical factor in forming stable emulsions. For this compound, which is the monoester of capric acid with diglycerol, the HLB value generally falls within a range that makes it an effective oil-in-water emulsifier.[1][2] However, slight variations in the manufacturing process can lead to differences in the final product's composition and, consequently, its HLB value.
Comparative HLB Data
The HLB values for this compound, as reported by various suppliers, are summarized in the table below. It is important to note that some suppliers provide a range, while others specify a single value. This variability underscores the necessity for researchers to request specific technical data sheets from their suppliers or to perform in-house verification.
| Supplier/Product Name | Reported HLB Value | Reference |
| Multiple Sources (General) | 8-10 | [1][2] |
| Iwase Cosfa (Sunsoft Q-10D-C) | 9.5 | [3] |
| KCI (PGLCP 102KC RSPO MB) | 8.0 - 10.0 | [4] |
This data highlights a potential variance of up to 1.5 units in the HLB value, which can impact the stability and performance of an emulsion.
Experimental Protocol: Determination of HLB Value by Saponification
The HLB value of polyglyceryl esters like this compound can be experimentally determined using the saponification method. This method is based on the chemical reaction where the ester is hydrolyzed by a base to produce an alcohol and a salt of the carboxylic acid. The HLB is then calculated using Griffin's formula, which relates the saponification value and the acid value of the fatty acid component.[5][6]
Materials and Equipment
-
This compound sample
-
0.5N Alcoholic Potassium Hydroxide (B78521) (KOH)
-
0.5N Hydrochloric Acid (HCl)
-
Phenolphthalein (B1677637) indicator
-
Round bottom flask
-
Reflux condenser
-
Boiling water bath
-
Burette
-
Pipettes
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample and transfer it to a round bottom flask.
-
Saponification: Add 30 mL of 0.5N alcoholic potassium hydroxide to the flask.
-
Reflux: Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for one hour.
-
Blank Determination: Simultaneously, perform a blank experiment using the same procedure but without the sample.
-
Titration: After cooling the reaction mixtures to room temperature, titrate the excess KOH with 0.5N hydrochloric acid using phenolphthalein as an indicator. The endpoint is reached when the pink color disappears.[5]
-
Calculation: The saponification value (S) is calculated using the following formula:
S = (B - T) * N * 56.1 / W
Where:
-
B = volume of HCl used for the blank (mL)
-
T = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH ( g/mol )
-
-
HLB Calculation: The HLB value is then calculated using the formula:
HLB = 20 * (1 - S / A)
Where:
-
S = Saponification value of the ester
-
A = Acid value of the fatty acid (for capric acid, this is approximately 325.7 mg KOH/g)
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the HLB value via the saponification method.
Conclusion
The HLB value of this compound is a critical parameter that can influence the stability and efficacy of pharmaceutical and cosmetic formulations. While suppliers generally report an HLB range of 8-10, specific values can vary. This guide provides a snapshot of publicly available data and a detailed protocol for the experimental determination of the HLB value. For reproducible and reliable product development, it is highly recommended that researchers and formulation scientists either request supplier-specific certificates of analysis or perform in-house validation of the HLB value for each batch of this compound. This due diligence will ensure the consistency and quality of the final product.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of Polyglyceryl-2 Caprate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Polyglyceryl-2 caprate, a non-ionic surfactant and emulsifier used in various cosmetic and pharmaceutical formulations, is critical for product development, quality control, and stability testing.[1][2] Due to its structural complexity and potential for isomerization, developing and validating robust analytical methods for its quantification in diverse and complex matrices presents a significant challenge. This guide provides a comparative overview of suitable analytical techniques, focusing on a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, and compares it with a classical Gas Chromatography (GC) approach.
While specific, publicly available validated methods for this compound are scarce, the methodologies presented here are based on established analytical principles for the broader class of polyglyceryl esters and non-ionic surfactants.[3][4][5] The performance data is representative and intended to guide researchers in the development and validation of their own fit-for-purpose methods.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of this compound is contingent on several factors, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is often the preferred method for its high selectivity and sensitivity, especially in complex matrices.[4][6][7] Gas Chromatography (GC) can also be employed, particularly for the analysis of the fatty acid moiety after derivatization.[5][8]
| Parameter | HPLC-MS | GC-FID (after derivatization) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 µg/mL |
| Specificity | High (Mass-to-charge ratio detection) | Moderate (Retention time based) |
| Throughput | Moderate | Moderate |
Experimental Protocols
Proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
This proposed method is designed for the quantification of this compound in a cosmetic cream matrix.
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Accurately weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., a mixture of isopropanol (B130326) and hexane) and an internal standard (e.g., a related polyglyceryl ester not present in the sample).
-
Vortex vigorously for 5 minutes to ensure complete dissolution and extraction of this compound.
-
Add 10 mL of water and vortex for another 2 minutes to induce phase separation.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS analysis.
b) Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ and other relevant adducts of this compound.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Method
This method involves the derivatization of the caprate fatty acid moiety of this compound.
a) Sample Preparation: Saponification and Derivatization
-
Perform an initial extraction as described in the LLE protocol for HPLC-MS.
-
After evaporating the organic solvent, add 2 mL of 0.5 M methanolic KOH to the residue.
-
Heat the mixture at 70°C for 10 minutes to saponify the ester and form fatty acid methyl esters (FAMEs).
-
Cool the reaction mixture and add 2 mL of hexane (B92381) and 2 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Transfer the hexane layer containing the methyl caprate to a GC vial.
b) GC-FID Conditions
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Injection Mode: Splitless.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the key stages in validating an analytical method for the quantification of this compound.
Caption: Workflow for analytical method validation.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting the most appropriate analytical method.
Caption: Decision tree for analytical method selection.
References
- 1. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyglycerol fatty acid esters analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. Universal method for the determination of nonionic surfactant content in the presence of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Polyglyceryl-2 Caprate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Polyglyceryl-2 caprate, a common emulsifying and skin-conditioning agent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate care. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of a spill, prevent the substance from entering drains or waterways, as it may be harmful to the environment.[2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Collection : Collect waste this compound in a suitable, closed, and clearly labeled container.[1]
-
Storage : Store the waste container in a dry, cool, and well-ventilated place, away from foodstuffs and incompatible materials.[1]
-
Licensed Disposal : Arrange for the collected waste to be transported and disposed of by a licensed waste disposal contractor.[2] Ensure that the disposal method complies with all local, state, provincial, and federal regulations.[2]
-
Contaminated Packaging : Containers that have held this compound should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
Environmental Considerations:
Discharge of this compound into the environment must be avoided.[1] It is considered a water-polluting material and may be toxic to aquatic organisms, potentially causing long-term adverse effects.[2]
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Citation |
| Personal Protective Equipment | Chemical impermeable gloves, safety goggles, suitable protective clothing. | [1] |
| Handling Precautions | Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid dust and aerosol formation. | [1] |
| Spill Containment | Prevent entry into sewers, water courses, basements, or confined areas. | [2] |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Contaminated Packaging Disposal | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. Controlled incineration for combustible packaging. | [1] |
| Environmental Hazards | Toxic to aquatic organisms, may cause long-term adverse effects. Avoid discharge into the environment. | [2] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Polyglyceryl-2 Caprate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Polyglyceryl-2 caprate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent direct contact and inhalation. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Additional Information |
| Eye Protection | Tightly sealed safety goggles | To prevent eye contact and irritation. | In case of contact, flush eyes with pure water for at least 15 minutes.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Polyvinyl alcohol) | To prevent skin contact and potential irritation.[1][2][3] | Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Suitable protective clothing; fire/flame resistant and impervious clothing | To protect skin from accidental splashes or spills.[1][2] | Remove contaminated clothing immediately and wash before reuse.[1][2] |
| Respiratory Protection | NIOSH-approved dust respirator | To be used in areas with inadequate ventilation or when dust/aerosols may be generated.[4] | Ensure adequate ventilation in the handling area.[1][3] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Use local exhaust ventilation if there is a risk of dust or aerosol formation.
2. Handling Practices:
-
Avoid direct contact with skin and eyes.[1]
-
Avoid breathing in mist, gas, or vapors.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Storage:
-
Store in a cool, dry, well-ventilated place away from direct sunlight and sources of ignition.[2]
-
Keep containers tightly closed when not in use.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor.[1][2]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Material: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or waterways.[1] All disposal methods must be in accordance with local, regional, national, and international regulations.[2]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
